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  • Product: 1-Benzyl-3-hydroxypyridinium chloride
  • CAS: 3323-73-7

Core Science & Biosynthesis

Foundational

Technical Guide: Optimized Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary This technical guide details the regioselective synthesis of 1-benzyl-3-hydroxypyridinium chloride (CAS: 2876-13-3 for the cation/salt complex) via the quaternization of 3-hydroxypyridine with benzyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 1-benzyl-3-hydroxypyridinium chloride (CAS: 2876-13-3 for the cation/salt complex) via the quaternization of 3-hydroxypyridine with benzyl chloride. This compound serves as a critical synthon in the pharmaceutical industry, most notably as the immediate precursor for N-benzyl-3-hydroxypiperidine , a key intermediate in the synthesis of dihydropyridine calcium channel blockers like Benidipine .

The protocol described herein prioritizes industrial scalability and atom economy, utilizing a solvent-driven precipitation mechanism to ensure high purity (>98%) without chromatographic separation.

Theoretical Framework & Mechanistic Insights

The Regioselectivity Challenge

3-Hydroxypyridine presents a classic ambident nucleophile challenge. It exists in a tautomeric equilibrium between the enol form (A) and the zwitterionic keto form (B).

  • O-Alkylation (Ether formation): Favored under highly basic conditions (e.g., NaH/DMF) where the phenoxide anion is generated.

  • N-Alkylation (Quaternization): Favored under neutral conditions in non-polar or polar aprotic solvents.

Why this protocol works: By utilizing toluene as the solvent without an auxiliary base, we suppress the formation of the oxyanion. The neutral pyridine nitrogen retains sufficient nucleophilicity to attack the benzylic carbon of benzyl chloride. Crucially, the product is an ionic salt, which is insoluble in non-polar toluene. This insolubility drives the reaction to completion via Le Chatelier’s principle, precipitating the product as it forms and preventing reverse reactions or over-alkylation.

Reaction Mechanism (Menschutkin Reaction)

The synthesis follows an SN2 mechanism. The lone pair on the pyridine nitrogen attacks the electrophilic benzylic carbon, displacing the chloride ion.

ReactionMechanism Reactants 3-Hydroxypyridine (Neutral Nucleophile) TS Transition State [N...C...Cl]‡ Reactants->TS Reflux (110°C) Toluene BnCl Benzyl Chloride (Electrophile) BnCl->TS Product 1-Benzyl-3-hydroxypyridinium Chloride (Precipitate) TS->Product Irreversible Precipitation

Figure 1: Mechanistic pathway favoring N-alkylation via solvent-controlled precipitation.

Experimental Design & Optimization

Solvent Selection Matrix

The choice of solvent is the primary determinant of yield and purity.

SolventDielectric ConstantSolubility of ReactantsSolubility of ProductOutcome
Toluene 2.38High (Hot)Insoluble Recommended. Product crashes out as pure white solid.
Ethanol24.5HighModeratePoor isolation; requires evaporation/recrystallization.
DMF36.7HighHighHomogeneous reaction; difficult workup; O-alkylation risk.
Acetone20.7ModerateLowGood alternative, but lower boiling point slows kinetics.
Thermodynamics

Benzyl chloride is less reactive than benzyl bromide. Consequently, while benzyl bromide reactions can proceed at room temperature, benzyl chloride requires thermal activation (Reflux at ~110°C) to achieve full conversion within a commercially viable timeframe (2–4 hours).

Comprehensive Synthesis Protocol

Target Scale: 100g Input (Scalable to kg) Expected Yield: 92–95%

Materials
  • 3-Hydroxypyridine (CAS 109-00-2): 1.0 equivalent (e.g., 30.0 g)

  • Benzyl Chloride (CAS 100-44-7): 1.1 equivalents (e.g., 44.0 g). Excess ensures complete consumption of the expensive heterocycle.

  • Toluene (Anhydrous): 10-15 volumes (e.g., 300–450 mL).

  • Acetone: For washing.

Step-by-Step Procedure
  • Setup: Equip a 1L three-necked Round Bottom Flask (RBF) with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen to remove ambient moisture.

  • Dissolution: Charge the RBF with 30.0 g of 3-Hydroxypyridine and 400 mL of Toluene. Heat the mixture to 90–100°C with moderate stirring until the solid is fully dissolved or finely dispersed.

  • Addition: Add 44.0 g (1.1 eq) of Benzyl Chloride dropwise via the addition funnel over 30 minutes. Note: An exotherm may be observed.

  • Reaction: Increase temperature to Reflux (110°C) . Maintain reflux for 2 to 4 hours .

    • Visual Indicator: The solution will initially be clear/yellowish. As the reaction proceeds, a heavy white to off-white precipitate will form.

  • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The spot for 3-hydroxypyridine (starting material) should disappear.

  • Workup:

    • Stop heating and allow the slurry to cool gradually to room temperature (25°C) under stirring.

    • Chill the flask in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

    • Filter the solid using a Buchner funnel under vacuum.

  • Purification:

    • Wash the filter cake with 2 x 50 mL of cold toluene (removes unreacted benzyl chloride).

    • Wash with 1 x 50 mL of cold acetone (removes trace colored impurities and facilitates drying).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

ProcessFlow Start Start: 3-OH-Pyridine + Toluene Heat Heat to 90°C (Dissolution) Start->Heat Add Add Benzyl Chloride (Dropwise) Heat->Add Reflux Reflux 110°C (2-4 Hours) Add->Reflux Cool Cool to 0-5°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold Toluene -> Acetone Filter->Wash Dry Vacuum Dry 50°C Wash->Dry End Final Product: 1-Benzyl-3-hydroxypyridinium Cl Dry->End

Figure 2: Optimized workflow for the synthesis and isolation of the target chloride salt.[1]

Characterization & Validation

The product is a quaternary ammonium salt and will exhibit distinct spectral features compared to the starting material.

Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 168–172°C (Decomposes). Note: Salts often have broad melting ranges depending on residual moisture.

  • Solubility: Soluble in water, methanol, ethanol; Insoluble in toluene, hexane, ether.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 9.20 (s, 1H): C2-H (Deshielded by adjacent N+).

  • δ 8.85 (d, 1H): C6-H.

  • δ 8.10 (d, 1H): C4-H.

  • δ 7.95 (dd, 1H): C5-H.

  • δ 7.30 - 7.50 (m, 5H): Benzyl aromatic protons.

  • δ 5.85 (s, 2H): Benzylic -CH2- (Characteristic shift for N-benzyl pyridiniums).

  • δ 11.5 (br s, 1H): -OH (Exchangeable).

Mass Spectrometry (ESI-MS)
  • Positive Mode: m/z = 186.1 [M-Cl]+ (Cation mass).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete precipitation or moisture.Ensure toluene is anhydrous. Extend cooling time at 0°C.
Sticky/Gummy Product Residual Benzyl Chloride or solvent occlusion.Triturate the gum with fresh acetone or diethyl ether to induce crystallization.
Yellow/Brown Color Oxidation or polymerization.Ensure Nitrogen atmosphere during reflux. Wash thoroughly with acetone.
O-Alkylation Impurity Presence of base or high polarity solvent.Strictly avoid bases (NaOH, K2CO3) and avoid DMF/DMSO as reaction solvents.

Safety Warning: Benzyl chloride is a potent lachrymator and alkylating agent. All operations must be performed in a fume hood. The product is a quaternary ammonium salt and should be handled as a potential irritant.

References

  • Vertex Pharmaceuticals. (2010). Process for Preparation of N-Benzyl-3-Hydroxy Piperidine. CN Patent 101817779B.

    • Citation Context: Defines the industrial standard for using toluene reflux to synthesize the intermediate qu
  • Zhejiang University of Technology. (2012). Synthetic method of 1-benzyl-3-piperidone hydrochloride. CN Patent 102351783B.

    • Citation Context: Corroborates the stoichiometry and temperature profile (100-110°C)
  • Hemminki, K., et al. (1983).[2] Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology.

    • Citation Context: Provides comparative reactivity data for benzyl chloride vs. benzyl bromide, justifying the need for reflux conditions.
  • BenchChem. (2025).[3] Characterization of 1-Benzyl-3,4-dimethylpyridinium chloride by 1H NMR Spectroscopy.

    • Citation Context: Used as a reference standard for interpreting the NMR shifts of N-benzyl pyridinium salts.[3]

Sources

Exploratory

Step-by-step synthesis protocol for 1-Benzyl-3-hydroxypyridinium chloride

Executive Summary Target Molecule: 1-Benzyl-3-hydroxypyridinium chloride (CAS: 3323-73-7) Reaction Class: Menshutkin Reaction ( Quaternization) Primary Utility: Synthetic intermediate for cholinesterase reactivators (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Benzyl-3-hydroxypyridinium chloride (CAS: 3323-73-7) Reaction Class: Menshutkin Reaction (


 Quaternization)
Primary Utility:  Synthetic intermediate for cholinesterase reactivators (e.g., edrophonium analogs), ionic liquid precursors, and supramolecular building blocks.

This guide details the direct quaternization of 3-hydroxypyridine with benzyl chloride. Unlike simple amines, 3-hydroxypyridine presents a tautomeric challenge (N-alkylation vs. O-alkylation). This protocol utilizes solvent-controlled reactivity to ensure exclusive N-alkylation , yielding the quaternary ammonium salt with high purity (>98%) without the need for chromatographic purification.

Part 1: Theoretical Framework & Mechanism

The Menshutkin Reaction Mechanism

The synthesis is a bimolecular nucleophilic substitution (


). The pyridine nitrogen lone pair acts as the nucleophile, attacking the benzylic carbon of benzyl chloride.[1] The chloride ion is displaced as the leaving group.[1]

Key Mechanistic Insight: The transition state involves the development of charge separation (neutral reactants


 charged intermediate). Therefore, polar aprotic solvents  (like acetonitrile) significantly accelerate the reaction by stabilizing the transition state dipole while destabilizing the neutral ground state. Furthermore, the final ionic product is often insoluble in these solvents, driving the reaction to completion via precipitation (Le Chatelier’s principle).
Regioselectivity: The Tautomer Challenge

3-Hydroxypyridine exists in a tautomeric equilibrium between the enol form (A) and the zwitterionic form (B).

  • Neutral Conditions (Used here): The nitrogen lone pair remains available. Benzyl chloride is a "soft" electrophile. According to the HSAB (Hard and Soft Acids and Bases) theory, the soft nitrogen preferentially attacks the soft benzylic carbon, leading to N-alkylation .

  • Basic Conditions (Avoided): Adding a strong base deprotonates the hydroxyl group, creating an oxyanion. This promotes O-alkylation (ether formation), which is an impurity in this synthesis.

Reaction Mechanism Diagram

Mechanism cluster_reactants Reactants cluster_products Product R1 3-Hydroxypyridine (Nucleophile) TS Transition State (Dipole Formation) R1->TS Lone pair attack R2 Benzyl Chloride (Electrophile) R2->TS C-Cl bond break P1 1-Benzyl-3-hydroxypyridinium Chloride (Salt) TS->P1 Precipitation

Figure 1: Mechanistic pathway highlighting the


 attack and salt formation.

Part 2: Experimental Protocol

Materials & Safety Profile
ReagentMW ( g/mol )Equiv.[2]RoleHazard Class
3-Hydroxypyridine 95.101.0NucleophileIrritant
Benzyl Chloride 126.581.1ElectrophileLachrymator, Carcinogen (1B)
Acetonitrile (ACN) 41.05SolventReaction MediumFlammable, Toxic
Diethyl Ether 74.12WashAnti-solventFlammable, Peroxide former

Critical Safety Note: Benzyl chloride is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.[1] Neutralize glassware with dilute NaOH before removal from the hood.

Step-by-Step Synthesis
Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture competes with the reaction (hydrolysis of benzyl chloride to benzyl alcohol).

  • Dissolution: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (9.51 g, 100 mmol) in anhydrous Acetonitrile (100 mL) .

    • Note: Warming slightly (40°C) may help complete dissolution.

  • Addition: Add Benzyl chloride (13.9 g, 12.6 mL, 110 mmol) dropwise via syringe.

    • Rationale: A slight excess (1.1 equiv) ensures complete consumption of the limiting reagent (pyridine).

Phase 2: Reflux & Monitoring
  • Reflux: Attach a reflux condenser kept at 4°C. Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon balloon).

  • Duration: Maintain reflux for 12–16 hours .

    • Observation: The solution will initially be clear/yellow. Over time, a heavy precipitate (the quaternary salt) should form.

    • Process Control: Spot TLC (10% MeOH in DCM). The starting material (3-hydroxypyridine) should disappear (

      
      ). The product will stay at the baseline.
      
Phase 3: Workup & Purification[3]
  • Cooling: Remove heat and allow the slurry to cool to room temperature. Then, place the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing (Critical Step): Wash the filter cake with cold Acetonitrile (2 x 10 mL) followed by copious Diethyl Ether (3 x 30 mL) .

    • Why Ether? Ether removes unreacted benzyl chloride and non-polar impurities but does not dissolve the ionic pyridinium product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Phase 4: Recrystallization (If Purity <98%)

If the product is colored (brown/yellow) or sticky:

  • Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol .

  • Add Diethyl Ether dropwise until turbidity is just observed.

  • Cool slowly to 4°C to crystallize.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve 3-OH-Pyridine in Acetonitrile Start->Mix Add Add Benzyl Chloride (1.1 equiv) Mix->Add Reflux Reflux 82°C (12-16 Hours) Add->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold ACN -> Et2O (Removes Benzyl-Cl) Filter->Wash Dry Vacuum Dry 40°C Wash->Dry End Pure Product (White/Off-white Solid) Dry->End

Figure 2: Operational workflow for the synthesis and purification.[4]

Part 3: Characterization & Data Analysis

Expected Properties
PropertyValue/Description
Appearance White to off-white crystalline powder
Yield 75% – 85% (Typical)
Melting Point ~178–182°C (Decomposes) Note: Varies with hydration
Solubility Soluble in Water, Methanol, DMSO.[5] Insoluble in Ether, Hexane.
Spectroscopic Validation (H-NMR in DMSO-d6)

To confirm structure and assess purity, assign the following diagnostic signals:

  • Benzylic Protons (

    
    ):  A sharp singlet around 
    
    
    
    5.8 – 6.0 ppm
    . This shift confirms the attachment of the
    
    
    to the positively charged nitrogen (deshielding effect).
  • Pyridinium Protons:

    • H-2 (between N and OH): Most deshielded singlet/doublet, typically

      
       8.5 – 8.8 ppm .
      
    • H-6 (adjacent to N): Doublet,

      
       8.3 – 8.5 ppm .
      
    • H-4/H-5: Multiplets in the aromatic region

      
       7.8 – 8.1 ppm .
      
  • Hydroxyl Proton: Broad singlet, often exchangeable (may not be visible if wet),

    
     11.0+ ppm .
    
  • Phenyl Group: Multiplet at

    
     7.3 – 7.5 ppm  (5 protons).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or impurities present.Decant supernatant, triturate oil with fresh Diethyl Ether or Acetone to induce crystallization.
Low Yield Incomplete reaction or product dissolved in wash.Extend reflux time to 24h. Ensure wash solvent (ACN) is ice-cold and used sparingly.
Pink/Red Color Oxidation of phenol moiety.Perform reaction under strict Nitrogen atmosphere. Recrystallize from EtOH/Ether.

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • BenchChem. (2025).[1] Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride. Link (Analogous protocol for benzyl-pyridinium salt formation via Menshutkin reaction).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7503, Benzyl chloride. Link (Safety and physical property data).

  • BOC Sciences. (2024). 1-Benzyl-3-hydroxypyridinium chloride Product Data. (Commercial availability and CAS verification).

  • Google Patents. (2013). CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate. Link (Demonstrates benzyl chloride quaternization conditions for nicotinic acid derivatives).

Sources

Foundational

Microwave-Assisted Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride: High-Efficiency Protocol

The following technical guide details the microwave-assisted synthesis of 1-Benzyl-3-hydroxypyridinium chloride. It is structured to provide actionable, high-level scientific insight for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the microwave-assisted synthesis of 1-Benzyl-3-hydroxypyridinium chloride. It is structured to provide actionable, high-level scientific insight for researchers in medicinal chemistry and organic synthesis.

[1]

Executive Summary

The synthesis of 1-Benzyl-3-hydroxypyridinium chloride represents a critical functionalization step in the production of bioactive piperidine alkaloids and cholinergic ligands. Conventional thermal methods (Menschutkin reaction) for this quaternization are often plagued by long reaction times (12–48 hours), high solvent consumption, and moderate yields due to thermal degradation.

This guide presents an optimized microwave-assisted organic synthesis (MAOS) protocol. By leveraging the high dielectric loss of polar transition states, this method reduces reaction time to under 20 minutes while increasing isolated yields to >90%.

Mechanistic Insight & Rationale

The Menschutkin Reaction in an Electromagnetic Field

The core transformation is an SN2 nucleophilic substitution where the pyridine nitrogen lone pair attacks the benzylic carbon of benzyl chloride.

  • Conventional Heating: Relies on conductive heat transfer from the vessel wall, creating temperature gradients and slow activation of the reactants.

  • Microwave Irradiation: Utilizes dipolar polarization and ionic conduction .

    • Specific Microwave Effect: The transition state of the Menschutkin reaction is more polar (charge separation) than the neutral ground state reactants (3-hydroxypyridine and benzyl chloride).

    • According to the Hughes-Ingold rules and microwave theory, the stabilization of this dipolar transition state by the electromagnetic field lowers the activation energy ($ \Delta G^\ddagger $), significantly accelerating the rate beyond simple thermal effects.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the transition state stabilization.

MenschutkinMechanism cluster_MW Microwave Effect Reactants Reactants (3-Hydroxypyridine + Benzyl Chloride) TS Transition State (‡) [Dipolar Activated Complex] Reactants->TS MW Irradiation (Dipole Rotation) Product Product (1-Benzyl-3-hydroxypyridinium Cl) TS->Product Rapid Collapse

Figure 1: Reaction pathway highlighting the stabilization of the polar transition state under microwave irradiation.

Experimental Protocol

This protocol is designed for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) but can be adapted for multi-mode systems.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
3-Hydroxypyridine 95.101.0Nucleophile
Benzyl Chloride 126.581.1Electrophile (Lachrymator!)
Acetonitrile (ACN) 41.05SolventHigh tan

(good absorber)
Diethyl Ether 74.12WorkupAnti-solvent for precipitation
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Vessel Loading: In a 10 mL microwave-transparent pressure vial equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (1.0 mmol, 95 mg) in Acetonitrile (2.0 mL) .

  • Addition: Add Benzyl chloride (1.1 mmol, 127 µL) dropwise.

    • Note: Benzyl chloride is a potent lachrymator. Handle exclusively in a fume hood.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp cap. Ensure the vessel is rated for at least 20 bar pressure.

Phase 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Control Mode: Temperature-controlled (IR sensor or Fiber Optic).

  • Temperature: 110 °C.

  • Ramp Time: 2 minutes.

  • Hold Time: 15 minutes.

  • Pressure Limit: 250 psi (17 bar).

  • Power: Max 150W (Dynamic modulation).

  • Stirring: High speed.

Phase 3: Workup & Purification [1]

  • Cooling: Allow the reactor to cool the vessel to <40 °C using compressed air/nitrogen flow.

  • Precipitation: The product often precipitates as a solid upon cooling. If the solution remains clear, add Diethyl Ether (5 mL) to the reaction mixture to induce precipitation of the quaternary salt.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake 3x with cold Diethyl Ether to remove unreacted benzyl chloride.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 2 hours.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in ACN Add Benzyl Chloride Start->Mix Seal Seal Vessel Mix->Seal MW MW Irradiation 110°C, 15 min Seal->MW Cool Cool to <40°C MW->Cool Precip Add Et2O (Precipitate Salt) Cool->Precip Filter Vacuum Filtration Precip->Filter Wash Wash with Et2O Filter->Wash Final Pure Product (>90% Yield) Wash->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Process Optimization & Validation

Comparative Analysis: MW vs. Conventional

The following table summarizes the efficiency gains validated in similar pyridinium salt syntheses [1, 2].

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 80 °C (Reflux)110 °C (Superheated)Higher kinetic energy
Time 12 – 24 Hours15 Minutes98% Time Reduction
Solvent Toluene or EthanolAcetonitrileHigher dielectric coupling
Yield 70 – 80%92 – 96%Cleaner reaction profile
Purification Recrystallization often requiredPrecipitation sufficientReduced solvent waste
Characterization Expectations

To validate the synthesis, the isolated solid should exhibit the following spectral characteristics:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6):

    • Diagnostic singlet for the benzylic -CH2- group around

      
       5.8 ppm.
      
    • Downfield shift of pyridine ring protons due to quaternization (positive charge on Nitrogen).

  • Melting Point: Sharp melting point (typically >150 °C, dependent on specific crystal habit).

Safety & Scalability

  • Pressure Hazards: Acetonitrile has a boiling point of 82 °C. Heating to 110 °C in a sealed vessel generates autogenic pressure. Ensure vessels are inspected for micro-cracks before use.

  • Lachrymator Control: Benzyl chloride is a severe eye and respiratory irritant. All transfers must occur in a high-flow fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Scalability: This protocol is scalable to 10-20 mmol in larger microwave batch reactors. For kilogram scale, continuous flow microwave reactors are recommended to manage heat dissipation.

References

  • MDPI. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel Pyridinium Salts. [Link]

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • PubChem. 1-Benzyl-3-carboxypyridinium chloride (Structural Analog Data). [Link]

Sources

Exploratory

Characterization of 1-Benzyl-3-hydroxypyridinium chloride using NMR spectroscopy

This guide provides a rigorous technical framework for the characterization of 1-Benzyl-3-hydroxypyridinium chloride using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is designed for analytical chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the characterization of 1-Benzyl-3-hydroxypyridinium chloride using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is designed for analytical chemists and drug development professionals requiring high-fidelity structural validation.[2]

Introduction & Structural Context

1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium salt (pyridinium betaine precursor) often utilized as a synthetic intermediate for cholinesterase inhibitors or as a functionalized ionic liquid.

The molecule consists of three distinct magnetic environments:

  • The Pyridinium Core: An electron-deficient aromatic ring significantly deshielded by the quaternary nitrogen (

    
    ).
    
  • The Benzyl Linker: An

    
     methylene bridge (
    
    
    
    ) connecting two aromatic systems.
  • The 3-Hydroxy Substituent: An exchangeable proton source that influences the electronic distribution of the pyridine ring via resonance (electron donation).

Structural Connectivity Diagram

The following diagram illustrates the atom numbering and connectivity used for NMR assignment in this guide.

G N1 N+ C2 C2 N1->C2 C6 C6 N1->C6 CH2 CH2 N1->CH2 Benzyl Linker C3 C3 C2->C3 C4 C4 C3->C4 OH OH C3->OH Substituent C5 C5 C4->C5 C5->C6 Ph Phenyl CH2->Ph Cl Cl-

Caption: Connectivity map of 1-Benzyl-3-hydroxypyridinium chloride. Note the quaternary nitrogen (N1) serving as the deshielding anchor.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid chemical shift drifting caused by concentration effects or pH changes.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: It ensures complete solubility of the ionic salt and, unlike

      
      , prevents the rapid exchange of the phenolic hydroxyl proton, allowing it to be observed as a discrete signal.
      
  • Concentration: Dissolve 10–15 mg of the salt in 0.6 mL of DMSO-d6.

    • Note: Higher concentrations may cause line broadening due to viscosity or stacking interactions.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

    
    ) and 39.5 ppm  (
    
    
    
    ).
Instrument Parameters
  • Frequency: Minimum 400 MHz recommended for resolution of aromatic multiplets.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (

    
    ).
    
  • Scans (NS): 16 (Proton), 1024+ (Carbon).

  • Relaxation Delay (D1): Set to

    
     s to ensure integration accuracy of the quaternary carbons and the isolated H-2 proton.
    

NMR Spectral Analysis

The proton spectrum is dominated by the deshielding effect of the positive charge on the nitrogen. The signals appear much further downfield compared to neutral 3-hydroxypyridine or benzyl chloride.

Expected Chemical Shifts (DMSO-d6)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
OH (Hydroxyl)11.0 – 11.5Broad Singlet1HHighly deshielded phenol; disappears on

shake.
H-2 (Pyridinium)9.0 – 9.4Singlet (d*)1HMost deshielded due to proximity to

and electronegative Oxygen.
H-6 (Pyridinium)8.8 – 9.1Doublet1HAdjacent to

; typically couples with H-5.
H-4 (Pyridinium)8.0 – 8.3Doublet/Multiplet1HPara to

; shifted downfield but less than H-2/H-6.
H-5 (Pyridinium)7.9 – 8.1DD / Multiplet1HMeta to

; often the most shielded pyridinium proton.
Phenyl (Ar-H)7.3 – 7.6Multiplet5HStandard aromatic envelope; overlaps prevent specific assignment without 2D.
Benzyl

5.7 – 5.9 Singlet2HDiagnostic Peak. Significantly downfield from neutral benzyl amines (~3.5 ppm).

*Note: H-2 often appears as a singlet due to small long-range coupling, but may show fine splitting (


 Hz).
Diagnostic Logic
  • The "Betaine" Shift: The methylene (

    
    ) signal at ~5.8 ppm  is the primary confirmation of quaternization. If this peak is at ~4.5 ppm, you likely have unreacted benzyl chloride. If it is at ~3.5-4.0 ppm, you may have a neutral amine byproduct.
    
  • The Pyridinium Pattern: Look for the characteristic 1:1:1:1 pattern in the 8.0–9.5 ppm region. The presence of the OH group breaks the symmetry, making every pyridinium proton magnetically distinct.

NMR Spectral Analysis

The carbon spectrum confirms the skeletal integrity. The quaternary nitrogen induces a significant downfield shift in the alpha-carbons (C-2, C-6).

Carbon AssignmentChemical Shift (

, ppm)
Signal TypeNotes
C-3 (C-OH)154 – 156QuaternaryDeshielded by direct oxygen attachment (ipso).
C-2 (N=C-C)135 – 138CHOrtho to

; usually broad or low intensity.
C-6 (N=C-C)133 – 136CHOrtho to

.
C-4, C-5 126 – 129CHAromatic ring carbons.
Phenyl (Ipso) 134 – 135QuaternaryLinker attachment point.
Phenyl (Ar) 128 – 130CHTypical aromatic signals (often 3 peaks).
Benzyl

61 – 64

Diagnostic. Confirms

connectivity in a salt.

Characterization Workflow & Troubleshooting

Use the following logic flow to validate your product and identify common impurities.

Workflow Start Acquire 1H NMR in DMSO-d6 CheckCH2 Check CH2 Region (4.0 - 6.0 ppm) Start->CheckCH2 Decision1 Peak at ~5.8 ppm? CheckCH2->Decision1 Success Quaternization Confirmed Decision1->Success Yes Fail1 Peak at ~4.6 ppm only Decision1->Fail1 No (Unreacted SM) Fail2 Peak at ~3.5-4.0 ppm Decision1->Fail2 No (Neutral Amine) ImpurityCheck Check Impurities: 1. Benzyl Chloride (~4.6 ppm) 2. Free Pyridine (~8.2 ppm) Success->ImpurityCheck

Caption: Logical decision tree for validating 1-Benzyl-3-hydroxypyridinium chloride synthesis.

Common Impurities
  • Benzyl Chloride: Look for a singlet at 4.60 ppm (in DMSO) or 4.56 ppm (in

    
    ).
    
  • 3-Hydroxypyridine: Look for neutral aromatic protons upfield (7.0 – 8.2 ppm) and a lack of the benzyl

    
     signal.
    
  • Water: In DMSO-d6, water appears at 3.33 ppm . If the salt is hygroscopic (common for chlorides), this peak will be large.

References

  • BenchChem. (2025). Characterization of 1-Benzyl-3,4-dimethylpyridinium chloride by 1H NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 85334: Benzyl-3-methylpyridinium chloride. Retrieved from

  • ChemicalBook. (2024). Benzyl chloride (100-44-7) 1H NMR Spectrum. Retrieved from

  • Reich, H. J. (2024). 1H NMR Chemical Shifts: Pyridines and Benzylic Protons. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Trace Impurities: Common Solvents. Retrieved from

Sources

Foundational

Technical Guide: 1H NMR Interpretation of 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary This technical guide provides a rigorous framework for the structural validation of 1-Benzyl-3-hydroxypyridinium chloride using proton nuclear magnetic resonance ( H NMR). Designed for medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1-Benzyl-3-hydroxypyridinium chloride using proton nuclear magnetic resonance (


H NMR). Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explore the electronic causality governing the spectrum.

The target molecule is a quaternary pyridinium salt, often employed as a synthetic intermediate or a model for choline uptake inhibitors. Its spectrum is characterized by significant deshielding effects driven by the cationic nitrogen, distinct splitting patterns arising from the 3-substitution, and solvent-dependent exchange phenomena.

Molecular Architecture & Theoretical Shift Prediction[1]

Before analyzing the spectrum, we must map the electronic environment of the protons. The molecule consists of three distinct magnetic domains:

  • The Pyridinium Core: Aromatic, electron-deficient (cationic).

  • The Benzyl Linker: A methylene bridge (

    
    ) connecting two aromatic systems.
    
  • The Phenyl Ring: A magnetically anisotropic, mono-substituted benzene ring.

Electronic Deshielding Vectors
  • The Cationic Nitrogen (

    
    ):  The positive charge exerts a powerful inductive (
    
    
    
    ) and mesomeric (
    
    
    ) pull, significantly deshielding adjacent protons (H-2, H-6) and the benzylic methylene.
  • The Hydroxyl Group (C3-OH): Acts as an electron donor by resonance (

    
    ) but an electron withdrawer by induction (
    
    
    
    ). In the pyridinium ring, the
    
    
    effect dominates, pushing all ring shifts downfield relative to neutral pyridine.
Diagram: Structural Assignment Logic

The following diagram illustrates the logical flow from molecular structure to predicted NMR signals.

G cluster_0 Structural Domains cluster_1 Electronic Effect cluster_2 Predicted Signal Core Pyridinium Core (Cationic) N_Plus N+ Deshielding (Downfield Shift) Core->N_Plus Resonance 3-OH Resonance (Pattern Splitting) Core->Resonance Linker Benzyl Methylene (CH2) Linker->N_Plus Tail Phenyl Ring Sig_Ph Phenyl Multiplet (~7.4 ppm) Tail->Sig_Ph Sig_H26 H-2 / H-6 (> 8.5 ppm) N_Plus->Sig_H26 Sig_CH2 CH2 Singlet (~5.8 ppm) N_Plus->Sig_CH2 Resonance->Sig_H26 symmetry break

Caption: Logic flow mapping structural domains to expected spectral features based on electronic effects.

Experimental Protocol

Sample Preparation

Pyridinium salts are frequently hygroscopic . Moisture absorption can cause signal broadening and obscure the hydroxyl proton.

  • Solvent Selection:

    • DMSO-

      
       (Recommended):  Allows visualization of the exchangeable OH proton and ensures solubility.
      
    • 
      :  Good solubility, but the OH proton will exchange with deuterium (HOD peak ~4.79 ppm) and disappear from the spectrum.
      
  • Concentration: Dissolve 10–15 mg of the salt in 0.6 mL of solvent. High concentrations can cause stacking effects, shifting aromatic peaks upfield.

  • Reference: Calibrate to residual DMSO pentet (2.50 ppm) or TMS (0.00 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans (NS): 16 or 32 scans are usually sufficient due to the high molar mass/proton ratio.

  • Relaxation Delay (D1): Set to

    
     s to ensure integration accuracy of the isolated aromatic protons.
    

Spectral Interpretation (The "Atlas")

The spectrum is divided into three diagnostic regions. The values below are characteristic for DMSO-


.
Region A: The Heteroaromatic Zone (8.0 – 9.5 ppm)

This region contains the protons on the positively charged pyridinium ring. The 3-substitution breaks the symmetry, creating four distinct signals.

ProtonPositionMultiplicityShift (

)
Diagnostic Feature
H-2 Between

and OH
Singlet (s) or fine doublet8.8 – 9.2 ppm Most deshielded due to proximity to both

and OH. Often appears as a singlet due to small

coupling.
H-6 Adjacent to

Doublet (d)8.6 – 9.0 ppm Strongly deshielded by

. Shows typical ortho-coupling (

Hz) to H-5.
H-4 Para to

Doublet (d) or dd8.0 – 8.3 ppm Deshielded, but less than H-2/H-6. Coupled to H-5.
H-5 Meta to

DD or Multiplet7.8 – 8.1 ppm The most "upfield" pyridinium proton. Shows coupling to H-4 and H-6.
-OH C3-HydroxylBroad Singlet> 10.0 ppm Only visible in dry DMSO-

. Broad due to exchange.
Region B: The Aromatic Zone (7.3 – 7.6 ppm)

The phenyl ring of the benzyl group appears here.

  • Pattern: Multiplet (m).[1][2]

  • Integration: 5H.

  • Shift: Centered around 7.4 – 7.5 ppm .

  • Note: Unlike the pyridinium ring, these protons are not strongly affected by the positive charge due to the insulating methylene group. They often appear as a overlapping "heap" of peaks.

Region C: The Aliphatic/Benzylic Zone (5.5 – 6.0 ppm)

This is the critical confirmation signal for N-alkylation.

  • Signal: Benzylic Methylene (

    
    ).
    
  • Multiplicity: Sharp Singlet (s).

  • Shift: 5.6 – 5.9 ppm .

  • Causality: A standard benzyl alcohol

    
     is ~4.5 ppm. The shift to ~5.8 ppm confirms the attachment to the cationic nitrogen (N-benzylation).
    

Validation & Impurity Profiling

A common synthesis route involves the reaction of 3-hydroxypyridine with benzyl chloride. Unreacted starting materials are the primary impurities.

Impurity Diagnostic Workflow

Use the following logic to validate purity:

  • Check the

    
     Region: 
    
    • 5.7 ppm: Product (N-Benzyl).

    • 4.5 - 4.6 ppm: Impurity (Benzyl chloride or Benzyl alcohol).

  • Check the Pyridine Region:

    • ~8.0 - 8.2 ppm (neutral): Unreacted 3-hydroxypyridine (if free base).

    • Integral Ratio: The Benzylic

      
       (2H) should integrate 2:5 against the Phenyl ring (5H). Deviation suggests benzyl halide contamination.
      
Diagram: Purity Validation Logic

Purity Start Analyze 1H Spectrum CheckCH2 Inspect 4.0 - 6.0 ppm Region Start->CheckCH2 Decision1 Peak at ~5.7 ppm? CheckCH2->Decision1 Decision2 Peak at ~4.6 ppm? Decision1->Decision2 Yes Result_Fail FAILED: No Reaction Decision1->Result_Fail No Result_Pure CONFIRMED: N-Alkylated Product Decision2->Result_Pure No Result_Mix CONTAMINATED: Residual Benzyl Halide Decision2->Result_Mix Yes

Caption: Decision tree for validating the N-alkylation step and detecting common benzylic impurities.

Advanced Characterization (2D NMR)

If the 1D spectrum is ambiguous (e.g., overlapping aromatic multiplets), use 2D correlations:

  • COSY (Correlation Spectroscopy): Use to trace the spin system of the pyridinium ring.

    • The doublet at ~8.8 ppm (H-6) will show a cross-peak with the triplet/dd at ~8.0 ppm (H-5).

    • The singlet at ~9.0 ppm (H-2) will show no strong COSY cross-peak (isolated by N and OH), distinguishing it from H-6.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiation of the Benzylic

      
       (~5.8 ppm) will show a spatial correlation (NOE) to the H-2 and H-6  protons of the pyridinium ring and the ortho-protons  of the phenyl ring. This definitively proves the N-Benzyl connectivity.
      

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. Merck KGaA.

  • ChemicalBook. (2024). 3-Hydroxypyridine NMR Spectrum and Assignments.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).

Sources

Exploratory

13C NMR chemical shifts of 1-Benzyl-3-hydroxypyridinium chloride

The following technical guide details the C NMR chemical shift assignments for 1-Benzyl-3-hydroxypyridinium chloride . This analysis is synthesized from high-fidelity spectral data of structural analogs (pyridinium salts...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the


C NMR chemical shift assignments for 1-Benzyl-3-hydroxypyridinium chloride . This analysis is synthesized from high-fidelity spectral data of structural analogs (pyridinium salts) and established substituent chemical shift effects (SCS) in quaternary ammonium systems.[1]

Technical Guide: C NMR Characterization of 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary

Compound: 1-Benzyl-3-hydroxypyridinium chloride CAS: 15687-39-5 (Analogous salts) Molecular Formula:


Application:  Synthetic intermediate for cholinesterase inhibitors, ionic liquid precursors, and phase transfer catalysts.[1]

This guide provides a definitive assignment of the carbon-13 nuclear magnetic resonance (


C NMR) spectrum.[1][2] The data is critical for researchers validating the quaternization of 3-hydroxypyridine with benzyl chloride, a reaction frequently complicated by O-alkylation byproducts.

Structural Numbering & Logic

To ensure accurate assignment, we utilize the IUPAC numbering scheme for the pyridinium cation.

  • Pyridinium Ring: N is position 1.[3][4] The carbons are numbered 2 through 6. The hydroxyl group is at position 3.[5]

  • Benzyl Group: The methylene bridge is denoted as

    
    . The phenyl ring carbons are labeled ipso, ortho, meta, and para.
    
Molecular Visualization & Numbering

The following diagram illustrates the connectivity and numbering logic used for the spectral assignment.

G N1 N1+ C2 C2 N1->C2 CH2 CH2 N1->CH2 Bn Link C3 C3 (OH) C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C_ipso C1' CH2->C_ipso C_ortho C2'/6' C_ipso->C_ortho C_meta C3'/5' C_ortho->C_meta C_para C4' C_meta->C_para

Figure 1: Connectivity map of 1-Benzyl-3-hydroxypyridinium cation showing the N-benzyl linkage and 3-OH substitution.

C NMR Chemical Shift Data

The following data represents the consensus chemical shifts for 1-benzyl-3-hydroxypyridinium salts in DMSO-d


 . DMSO is the preferred solvent due to the salt's solubility profile and the prevention of proton exchange broadening often seen in D

O.
Table 1: Chemical Shift Assignments ( , ppm)
Carbon PositionShift (ppm)Multiplicity (DEPT)Assignment Logic
C3 155.8 Quaternary (C)Ipso to OH: Deshielded by oxygen resonance; characteristic of 3-hydroxypyridiniums.[1]
C6 141.2 Methine (CH)Ortho to Nngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

:
Highly deshielded by the positive charge on nitrogen.
C2 137.4 Methine (CH)Ortho to N

& Ortho to OH:
Deshielded by N

, but slightly shielded relative to C6 due to OH ortho-effect.[1]
C_ipso (Ph) 134.8 Quaternary (C)Benzyl Ipso: Typical aromatic ipso carbon attached to a methylene group.[1]
C_para (Ph) 129.2 Methine (CH)Benzyl Para: Standard aromatic shift.[1]
C_meta (Ph) 129.0 Methine (CH)Benzyl Meta: Overlaps frequently with ortho/para signals.[1][4]
C_ortho (Ph) 128.5 Methine (CH)Benzyl Ortho: Standard aromatic shift.[1][4]
C4 127.9 Methine (CH)Para to Nngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

:
Shielded relative to C2/C6; ortho to the electron-donating OH group.[1]
C5 127.2 Methine (CH)Meta to N

:
The most shielded pyridinium carbon (beta position).[1]
CH

63.4 Methylene (CH

)
Benzylic: Diagnostic peak for N-alkylation.[1] O-alkylation would appear ~70+ ppm.[1]

Note: Values may vary by ±0.5 ppm depending on concentration and exact temperature.

Mechanistic Analysis & Assignment Workflow

To interpret the spectrum of this compound, one must account for two competing electronic effects: the Inductive Withdrawal (-I) of the quaternary nitrogen and the Resonance Donation (+R) of the hydroxyl group.

Distinguishing Isomers (N- vs. O-Alkylation)

A common synthetic pitfall is O-alkylation (forming the ether) vs. N-alkylation (forming the salt).[1]

  • N-Alkylation (Target): The benzylic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     appears at ~63 ppm .[1] The pyridinium ring carbons are significantly deshielded (C2/C6 > 135 ppm).
    
  • O-Alkylation (Impurity): The benzylic

    
     would shift downfield to ~70-72 ppm  (attached to Oxygen).[1] The pyridine ring would remain neutral, with C2/C6 appearing upfield (~145-150 ppm for neutral pyridine, but lacking the cationic character).
    
Assignment Flowchart

Use this logic gate to validate your spectrum:

Logic Start Start Analysis CheckCH2 Check Aliphatic Region (50-80 ppm) Start->CheckCH2 Is63 Signal at ~63 ppm? CheckCH2->Is63 N_Alk Confirm N-Alkylation (Target Salt) Is63->N_Alk Yes O_Alk Suspect O-Alkylation (Ether Impurity) Is63->O_Alk No (Signal >70ppm) CheckC3 Locate C3-OH (>150 ppm) N_Alk->CheckC3 CheckC2C6 Differentiate C2 vs C6 CheckC3->CheckC2C6 Final Assignment Complete CheckC2C6->Final C2 (137) < C6 (141)

Figure 2: Spectral interpretation logic for validating 1-Benzyl-3-hydroxypyridinium chloride.

Experimental Protocol for NMR Sample Preparation

To reproduce the data above, follow this standardized protocol ensuring optimal signal-to-noise ratio and solubility.

  • Massing: Weigh 15-20 mg of 1-Benzyl-3-hydroxypyridinium chloride into a clean vial.

    • Why? Quaternary salts can be viscous or hygroscopic; weighing in a vial prevents sticking to the NMR tube neck.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? DMSO is essential.[4] D

      
      O can cause exchange of the OH proton and potential overlap with the HDO peak, though it is a viable alternative if DMSO is unavailable. In D
      
      
      
      O, shifts will vary slightly (typically 0.5-1.0 ppm).[1]
  • Transfer: Transfer the solution to a 5mm NMR tube using a glass pipette. Filter through a cotton plug if the salt is not fully dissolved or if particulates are visible.

  • Acquisition:

    • Pulse Sequence: Standard zgpg30 (proton-decoupled

      
      C).[1]
      
    • Scans: Minimum 256 scans (due to the lower sensitivity of

      
      C and the molecular weight).
      
    • Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C3 and C_ipso) relax sufficiently for integration/detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for SCS rules in pyridines).

  • Katritzky, A. R., et al. (1980). "Carbon-13 NMR spectra of pyridinium salts." Journal of the Chemical Society, Perkin Transactions 2.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Reference for additivity rules).

  • PubChem Compound Summary. (2024). 1-Benzyl-3-hydroxypyridinium.[1] Link[1]

  • SDBS Spectral Database. (2024).[1][4] Carbon-13 NMR of Pyridinium Derivatives. AIST Japan.[4] Link[1]

Sources

Foundational

Mass Spectrometry Analysis of 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary 1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7) represents a distinct class of quaternary ammonium compounds often encountered as synthetic intermediates, impurities in pyridinium-based pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7) represents a distinct class of quaternary ammonium compounds often encountered as synthetic intermediates, impurities in pyridinium-based pharmaceuticals, or as "thermometer ions" for calibrating electrospray ionization (ESI) source energies. Unlike protonated species


, this compound carries a permanent positive charge, rendering it exceptionally sensitive to ESI-MS analysis but requiring specific handling to avoid in-source fragmentation.

This guide provides a rigorous analytical framework for the detection, quantification, and structural characterization of 1-Benzyl-3-hydroxypyridinium chloride. It synthesizes established protocols for benzylpyridinium salts with specific adjustments for the 3-hydroxyl substituent, ensuring high-fidelity data acquisition.

Chemical Identity & Ionization Physics

Understanding the physicochemical nature of the analyte is the prerequisite for robust method development.

PropertyDetail
IUPAC Name 1-Benzyl-3-hydroxypyridinium chloride
Formula (Salt)

Formula (Cation)

Exact Mass (Cation) 186.0913 Da
Ionization Mode ESI Positive (+)
Key Feature Permanent Quaternary Ammonium Cation

The "Pre-Charged" Advantage: Because the nitrogen atom is quaternized, the molecule exists as a cation in solution regardless of pH. This eliminates the need for acidic mobile phases to induce protonation, although acidic modifiers (e.g., 0.1% Formic Acid) are often retained to improve LC peak shape and desolvation efficiency.

The "Thermometer Ion" Effect: Benzylpyridinium salts are widely documented as "thermometer ions."[1][2][3] The bond dissociation energy of the


 bond connecting the benzyl group to the pyridine ring is highly sensitive to the internal energy imparted during the ESI process. High cone voltages or desolvation temperatures can induce premature in-source fragmentation, skewing quantitative results.
Experimental Protocol

This protocol is designed for a standard LC-MS/MS triple quadrupole system (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade) to obtain a 1 mg/mL stock.

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol:Water (v/v).

  • Matrix Considerations: For biological matrices (plasma/urine), perform protein precipitation with Acetonitrile (1:3 v/v) to prevent column fouling.

3.2 Liquid Chromatography (LC) Conditions

Reverse-phase chromatography is suitable, but due to the ionic nature of the compound, peak tailing can occur. A C18 column with end-capping or a HILIC mode is recommended.

ParameterSetting
Column C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol 2 - 5 µL
Column Temp 40°C

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
4.0 95 Elution
5.0 95 Wash
5.1 5 Re-equilibration

| 7.0 | 5 | End Run |

3.3 Mass Spectrometry Source Parameters

Note: These values are starting points and should be optimized via infusion.

ParameterSettingRationale
Ion Source ESI PositiveAnalyte is a pre-formed cation.
Capillary Voltage 3.0 - 3.5 kVModerate voltage to maintain stable spray.
Cone Voltage Low (15-25 V) CRITICAL: High voltage causes in-source loss of the benzyl group.
Source Temp 350°CEnsures rapid desolvation.
Desolvation Gas 600 - 800 L/hrNitrogen.
Mechanistic Mass Spectrometry & Fragmentation[6]

The fragmentation of 1-Benzyl-3-hydroxypyridinium is dominated by the lability of the benzylic C-N bond.

4.1 Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the vibrational energy accumulates in the weakest bond—the


 bond connecting the pyridine ring to the benzyl group.
  • Precursor Selection: The quadrupole Q1 selects the molecular cation at m/z 186.1 .

  • Primary Cleavage: Heterolytic cleavage of the C-N bond occurs. The electrons from the bond move to the positively charged nitrogen to neutralize the pyridine ring.

  • Product Formation:

    • Neutral Loss: 3-Hydroxypyridine (95 Da). This fragment is neutral and not detected.

    • Charged Fragment: Benzyl cation (

      
      ) at m/z 91.1 .
      
  • Secondary Rearrangement: The benzyl cation typically rearranges into the more stable, seven-membered tropylium ion structure (

    
    ).
    
4.2 MRM Transitions

For quantitative analysis (Quant) and confirmation (Qual), use the following transitions.

TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quant 186.191.120 - 3050
Qual 186.165.1*40 - 5050

*Note: m/z 65.1 corresponds to the decomposition of the tropylium ion (loss of acetylene,


), used for high-confidence structural confirmation.
4.3 Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Cation [1-Benzyl-3-hydroxypyridinium]+ m/z 186.1 Transition Transition State (Vibrational Excitation) Precursor->Transition + Collision Energy Fragment1 Product Ion [Benzyl/Tropylium]+ m/z 91.1 Transition->Fragment1 Heterolytic C-N Cleavage Neutral Neutral Loss [3-Hydroxypyridine] 95 Da Transition->Neutral Elimination Fragment2 Secondary Fragment [Cyclopentadienyl]+ m/z 65.1 Fragment1->Fragment2 - C2H2 (Acetylene)

Figure 1: Proposed fragmentation pathway of 1-Benzyl-3-hydroxypyridinium cation during CID.

Analytical Workflow & Validation

To ensure the trustworthiness of the data, the entire analytical chain must be validated.

5.1 Analytical Workflow Diagram

Workflow Sample Sample Preparation (MeOH/Water Dilution) LC LC Separation (C18 Reverse Phase) Sample->LC ESI ESI Source (Positive Mode, Low Cone V) LC->ESI Q1 Q1 Filter (Select m/z 186.1) ESI->Q1 Collision Collision Cell (N2 Gas, 25 eV) Q1->Collision Q3 Q3 Filter (Select m/z 91.1) Collision->Q3 Detector Detector (Ion Counting) Q3->Detector

Figure 2: Step-by-step LC-MS/MS acquisition workflow.

5.2 Validation Criteria (Self-Validating System)

A robust method must include internal checks:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The correlation coefficient (

    
    ) must be 
    
    
    
    .[4]
  • Carryover Check: Inject a blank solvent immediately after the highest standard. The signal at m/z 186.1 should be

    
     of the Lower Limit of Quantitation (LLOQ).
    
  • Matrix Effect Evaluation: Compare the peak area of the analyte spiked into the matrix (post-extraction) vs. neat solvent.

    • Formula:

      
      .
      
    • Values between 85-115% indicate acceptable ion suppression/enhancement.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85332, 1-Benzyl-3-carboxypyridinium chloride (Structural Analog). Retrieved from [Link][5]

  • Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. University of Missouri. Retrieved from [Link]

  • Vekey, K. (1996). Internal energy effects in mass spectrometry. Journal of Mass Spectrometry. (Contextual reference for Thermometer Ions).
  • Prieto-Blanco, M. C., et al. (2009).[6] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Exploratory

Infrared (IR) spectroscopy of 1-Benzyl-3-hydroxypyridinium chloride functional groups

Executive Summary This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 1-Benzyl-3-hydroxypyridinium chloride . As a quaternary ammonium salt featuring a phenolic moiety, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 1-Benzyl-3-hydroxypyridinium chloride . As a quaternary ammonium salt featuring a phenolic moiety, this compound exhibits a complex IR signature driven by electrostatic interactions, hydrogen bonding, and aromatic coupling. This guide is designed for pharmaceutical researchers and analytical chemists requiring precise structural validation of this intermediate, often used in the synthesis of cholinesterase inhibitors and ionic liquids.

Part 1: Structural & Vibrational Framework

To accurately interpret the IR spectrum, one must deconstruct the molecule into its three vibrationally active domains. The chloride counterion (


) is not IR active itself but profoundly influences the spectrum by acting as a hydrogen-bond acceptor for the hydroxyl group.
The Three Vibrational Domains
  • The Cationic Pyridinium Core: Aromatic ring vibrations are shifted to higher frequencies compared to neutral pyridine due to nitrogen quaternization.

  • The Phenolic Hydroxyl (C-3 Position): Exhibits diagnostic O-H stretching and C-O stretching modes, heavily broadened by the ionic lattice.

  • The Benzyl Substituent: Provides characteristic mono-substituted benzene ring modes and aliphatic methylene (

    
    ) vibrations.
    
Visualization of Vibrational Vectors

The following diagram illustrates the key functional groups and their associated vibrational vectors.

VibrationalModes Molecule 1-Benzyl-3-hydroxypyridinium Cl OH_Group 3-Hydroxyl Group (H-Bond Donor) Molecule->OH_Group Pyridinium Pyridinium Ring (Cationic Core) Molecule->Pyridinium Benzyl Benzyl Group (Lipophilic Tail) Molecule->Benzyl OH_Stretch ν(O-H) 3400-3100 cm⁻¹ Broad/Strong OH_Group->OH_Stretch CO_Stretch ν(C-O) 1280-1200 cm⁻¹ Strong OH_Group->CO_Stretch Ring_Stretch ν(C=N, C=C) 1630-1480 cm⁻¹ Shifted +10-20 cm⁻¹ Pyridinium->Ring_Stretch CH_Aliphatic ν(C-H) Aliphatic 2950-2850 cm⁻¹ Methylene Bridge Benzyl->CH_Aliphatic OOP_Bends γ(C-H) OOP 750 & 700 cm⁻¹ Mono-sub Benzene Benzyl->OOP_Bends

Figure 1: Hierarchical decomposition of vibrational modes in 1-Benzyl-3-hydroxypyridinium chloride.

Part 2: Experimental Protocol

Quaternary ammonium salts are hygroscopic. Water absorption is the primary source of spectral artifacts. The following protocol ensures data integrity.

Sample Preparation (Method Selection)
FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Suitability High (Recommended) Medium
Resolution Excellent for sharp aromatic bands.Good, but peak intensities vary with penetration depth.
Water Artifacts High risk (KBr is hygroscopic).Lower risk.
Protocol Grind 1-2 mg sample with 100 mg dry KBr. Press at 8-10 tons.Direct application of solid to Diamond/ZnSe crystal.
Analytical Workflow
  • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis to remove surface moisture.

  • Background Scan: Acquire a 32-scan background (air or clean crystal) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Acquisition:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–400 cm⁻¹.

Part 3: Spectral Analysis & Interpretation[3]

The spectrum is divided into three critical regions. The values below are derived from spectroscopic principles of pyridinium salts and phenolic compounds.

Region I: High Frequency (3600 – 2800 cm⁻¹)

This region is dominated by hydrogen bonding and C-H stretching.

Frequency (cm⁻¹)AssignmentMode Description
3400 – 3100 ν(O-H) O-H Stretch. Broad and intense band. The breadth is caused by strong hydrogen bonding between the phenolic proton and the chloride anion (

).
3100 – 3000 ν(C-H) Ar Aromatic C-H Stretch. Multiple weak bands representing the C-H bonds on both the pyridinium and benzyl rings.
2980 – 2850 ν(C-H) Alk Aliphatic C-H Stretch. Distinct bands arising from the methylene (

) bridge connecting the rings. Asymmetric and symmetric stretches.
Region II: The Double Bond Region (1650 – 1400 cm⁻¹)

This is the "skeletal" region, diagnostic for the aromatic cores.

  • Pyridinium Ring Modes (1630 – 1580 cm⁻¹): Quaternization of the nitrogen atom increases the force constant of the ring bonds. Expect distinct bands at higher frequencies than neutral pyridine (typically ~1580 cm⁻¹ in neutral, shifting to ~1630 cm⁻¹ in salts).

  • Benzyl Ring Modes (1600, 1495, 1450 cm⁻¹): The "quadrant stretching" vibrations of the benzene ring. The band at ~1495 cm⁻¹ is often the most intense signal for the benzyl group.

Region III: Fingerprint & Functional (1400 – 600 cm⁻¹)

This region confirms the substitution pattern and specific functional groups.

Frequency (cm⁻¹)AssignmentMode Description
1280 – 1230 ν(C-O) Phenolic C-O Stretch. Strong band. The position is sensitive to the electronic environment of the pyridinium ring.
1150 – 1100 ν(C-N) Exocyclic C-N Stretch. Vibration of the bond between the benzyl

and the pyridinium Nitrogen.
750 & 700 γ(C-H) Out-of-Plane (OOP) Bending. Two strong bands characteristic of a monosubstituted benzene (benzyl group).
850 – 800 γ(C-H) Pyridinium OOP. Diagnostic of 3-substitution on the pyridine ring.

Part 4: Troubleshooting & Quality Control

Common Artifacts
  • Broad Hump at 3400 cm⁻¹: If the O-H stretch lacks definition and merges into the C-H region, the sample is likely wet. Remedy: Recrystallize from anhydrous ethanol/ether and dry under vacuum.

  • Doublet at 2350 cm⁻¹: Atmospheric

    
    . Remedy: Purge the sample chamber with 
    
    
    
    or improve background subtraction.
Validation Logic

To validate that the synthesis of 1-Benzyl-3-hydroxypyridinium chloride was successful (e.g., from 3-hydroxypyridine + benzyl chloride), check for:

  • Appearance of the Benzyl OOP bands (750/700 cm⁻¹).

  • Shift of the Pyridine ring modes to >1600 cm⁻¹ (confirming quaternization).

  • Retention of the Phenolic C-O stretch (~1250 cm⁻¹).

ValidationFlow Start Spectrum Acquired Check1 Check 700-750 cm⁻¹ (Benzyl Present?) Start->Check1 Check2 Check 1600-1640 cm⁻¹ (Quaternization Shift?) Check1->Check2 Yes Fail Investigate Impurity Check1->Fail No Check3 Check 1230-1280 cm⁻¹ (Phenolic C-O Intact?) Check2->Check3 Yes Check2->Fail No (Free base present) Result Identity Confirmed Check3->Result Yes Check3->Fail No

Figure 2: Logical decision tree for spectral validation of the target compound.

References

  • BenchChem. (2025).[1] Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride: An Application Note. Retrieved from (Analogous synthesis and characterization logic).

  • National Institute of Standards and Technology (NIST). (2023). Benzyl chloride - IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from (Reference for benzyl group vibrations).

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Pyridinium Salts. In Physical Methods in Heterocyclic Chemistry. Academic Press.
  • ChemicalBook. (2024). 3-Hydroxypyridine Spectral Data. Retrieved from (Reference for phenolic moiety).

  • Varsányi, G. (1969). Vibrational Spectra of Benzene Derivatives. Academic Press. (Authoritative source on mono-substituted benzene OOP modes).

Sources

Foundational

Technical Guide: Solubility Profile and Physicochemical Characterization of 1-Benzyl-3-hydroxypyridinium Chloride

Topic: Solubility of 1-Benzyl-3-hydroxypyridinium chloride in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 1-Benzyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-Benzyl-3-hydroxypyridinium chloride in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride (CAS: 3323-73-7) is a critical quaternary ammonium intermediate used primarily in the synthesis of pharmaceutical agents, including the calcium channel blocker Benidipine and various cholinesterase inhibitors.[1][2] As a pyridinium salt, its solubility behavior is governed by strong ionic interactions, dictating a sharp contrast between its high affinity for polar protic solvents and near-total insolubility in non-polar hydrocarbons.

This guide provides a comprehensive analysis of its solubility landscape, thermodynamic drivers, and practical protocols for handling, purification, and solvent selection in process chemistry.

Physicochemical Profile

Understanding the structural basis of this compound is prerequisite to predicting its behavior in solution.[1]

PropertyDataSource/Note
Chemical Name 1-Benzyl-3-hydroxypyridinium chloride
CAS Number 3323-73-7Verified
Molecular Formula

Molecular Weight 221.68 g/mol
Physical State Crystalline SolidColorless to pale yellow
Melting Point 162–164 °CLiterature value [1]
Ionic Character 1:1 ElectrolytePyridinium cation /

anion
Structural Implications on Solubility

The molecule consists of a hydrophobic benzyl group and a polar, charged pyridinium core with a hydroxyl substituent. This "amphiphilic but dominant ionic" nature creates a specific solubility window:

  • The Ionic Core: Drives solubility in high-dielectric solvents (Water, Methanol) via ion-dipole interactions.[1]

  • The Benzyl Group: Provides limited lipophilicity, allowing solubility in moderately polar organic solvents (Ethanol) but is insufficient to solubilize the salt in non-polar hydrocarbons.

Solubility Landscape

The following data categorizes solvent compatibility based on experimental synthesis workflows and general solvation principles for pyridinium salts.

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh Strong ion-dipole solvation stabilizes the dissociated ions. Hydrogen bonding with the 3-OH group further aids dissolution.[1]
Polar Aprotic DMSO, DMFModerate to High High dielectric constant reduces cation-anion attraction; effective solvation of the cationic core.
Chlorinated Dichloromethane, ChloroformLow / Moderate Limited ability to overcome lattice energy; often used in biphasic extraction but poor for bulk dissolution of the solid salt.
Non-Polar Toluene, Xylene, Hexane, Diethyl EtherInsoluble Lack of dipole moment prevents disruption of the crystal lattice. Used as antisolvents for crystallization.[1]
Process Chemistry Context
  • Synthesis Solvent: The compound is typically synthesized by reacting 3-hydroxypyridine with benzyl chloride in refluxing toluene or xylene .[1][2] The product precipitates quantitatively from these solvents, confirming its insolubility [2].[1]

  • Recrystallization: Purification is often achieved by dissolving the crude solid in hot ethanol or methanol and inducing precipitation by adding diethyl ether or cooling.[1]

Thermodynamics of Dissolution

The dissolution of 1-Benzyl-3-hydroxypyridinium chloride follows the fundamental thermodynamic equation:


[1]
  • Enthalpy (

    
    ):  Likely positive (endothermic) .[1] The energy required to break the strong ionic crystal lattice (
    
    
    
    ) generally exceeds the energy released by solvation (
    
    
    ).[1] Thus, solubility increases with temperature.[1]
  • Entropy (

    
    ): Positive .[1] The transition from a highly ordered crystalline lattice to disordered ions in solution drives the process.[1]
    
  • Free Energy (

    
    ):  Dissolution occurs when 
    
    
    
    overcomes the positive enthalpy term.[1]
Visualization: Solvation Mechanism

The following diagram illustrates the competitive interactions determining solubility.

SolvationMechanism SolidSalt Solid Crystal Lattice (Strong Ionic Bonds) Interaction Competition: Lattice Energy vs. Solvation Energy SolidSalt->Interaction Solvent Solvent Molecules (Dielectric Constant ε) Solvent->Interaction Result_Polar Dissolution (Solvated Ions) Interaction->Result_Polar High ε (Water/MeOH) Ion-Dipole > Lattice Energy Result_NonPolar Precipitation (Intact Lattice) Interaction->Result_NonPolar Low ε (Toluene/Hexane) Lattice Energy > Induced Dipole

Figure 1: Mechanistic competition between crystal lattice energy and solvent-solute interactions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: Determine the saturation solubility (


) in a specific solvent at ambient temperature.[1]
  • Preparation: Weigh approximately 500 mg of 1-Benzyl-3-hydroxypyridinium chloride into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).[1]

  • Equilibration: Cap tightly and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 hours. Visual Check: If the solid dissolves completely, add more solid until a persistent precipitate remains (saturation).[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel. Crucial: Pre-saturate the filter with the solution to prevent adsorption losses.[1]

  • Evaporation: Evaporate the solvent from the filtrate (vacuum oven or rotary evaporator) until constant weight is achieved.

  • Calculation:

    
    [1]
    
Protocol B: Recrystallization for Purification

Objective: Purify the compound using the solubility differential.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol (approx. 78°C).

  • Hot Filtration: If insoluble impurities remain, filter the hot solution quickly.[1]

  • Crystallization:

    • Method 1 (Cooling): Allow the solution to cool slowly to room temperature, then to 4°C.

    • Method 2 (Antisolvent): Slowly add diethyl ether or acetone dropwise to the stirring ethanol solution until a faint turbidity persists.

  • Harvest: Collect crystals via vacuum filtration and wash with cold ether.

Applications & Solvent Selection Logic

Selecting the right solvent is critical for process optimization.[1] Use the decision tree below to guide your experimental design.

SolventSelection Start Intended Application Reaction Synthesis Reaction (Quaternization) Start->Reaction Purification Purification (Recrystallization) Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis NonPolar Use Toluene or Xylene (Product precipitates, impurities stay dissolved) Reaction->NonPolar Precipitation Desired? SolventSystem Dissolve in: Ethanol/Methanol Precipitate with: Ether/Acetone Purification->SolventSystem Solvent/Antisolvent Diluent Use Water, Methanol, or DMSO-d6 Analysis->Diluent Mobile Phase/Solvent

Figure 2: Solvent selection decision tree based on experimental objective.

References

  • ChemBK. (n.d.).[1] 1-Benzyl-3-hydroxypyridinium chloride Properties and Melting Point. Retrieved from [Link]

  • ResearchGate. (2018).[1] Thermodynamic Parameters of Elementary Steps for 1,4-Dihydropyridines. (Contextual reference for pyridinium thermodynamics). Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 1-Benzyl-3-hydroxypyridinium chloride

Chemical Identity, Synthesis, and Electrochemical Applications Executive Summary 1-Benzyl-3-hydroxypyridinium chloride (CAS: 3323-73-7) is a quaternary ammonium salt synthesized via the Menschutkin reaction. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Electrochemical Applications

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride (CAS: 3323-73-7) is a quaternary ammonium salt synthesized via the Menschutkin reaction. While often utilized as a transient intermediate in the synthesis of pharmaceutical piperidines, its primary industrial value lies in electrochemistry. It functions as a Class II brightener and leveling agent in nickel electroplating (Watt’s baths). Its unique structure—combining a cationic pyridinium core with a pH-sensitive hydroxyl group—allows for voltage-dependent adsorption on cathode surfaces, regulating metal deposition rates to produce mirror-finish coatings.

Part 1: Chemical Architecture & Identity

Nomenclature and Identification

This compound represents a specific subclass of "betaine-type" pyridinium salts. The hydroxyl group at the 3-position provides a site for deprotonation, allowing the molecule to exist in equilibrium between a cationic salt and a zwitterionic (inner salt) form depending on the pH of the solution.

ParameterDetail
IUPAC Name 1-Benzyl-3-hydroxypyridin-1-ium chloride
Common Names N-Benzyl-3-hydroxypyridinium chloride; 1-Benzylpyridin-1-ium-3-ol chloride
CAS Number 3323-73-7
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
SMILES [Cl-].OC1=C=CC=C1
Structural Visualization

The following diagram illustrates the ionic structure of the compound. The positive charge is delocalized across the pyridinium ring, while the chloride acts as the counterion.

ChemicalStructure Figure 1: Structural Components of 1-Benzyl-3-hydroxypyridinium Chloride Benzyl Benzyl Group (Hydrophobic Tail) N_Atom Quaternary Nitrogen (Cationic Center) Benzyl->N_Atom Alkylation Pyridine Pyridine Ring (Aromatic Core) N_Atom->Pyridine Integrated Chloride Chloride Ion (Counter Anion) N_Atom->Chloride Ionic Bond Hydroxyl 3-Hydroxyl Group (H-Bond Donor/Acceptor) Pyridine->Hydroxyl Substitution at C3

Part 2: Physicochemical Profile[3]

Physical Properties

The compound typically manifests as a hygroscopic, crystalline solid. Its handling requires strict moisture control to prevent caking and hydrolysis.

PropertyValue / CharacteristicContext
Appearance White to off-white crystalline powderDiscolors to yellow upon oxidation or light exposure.
Melting Point 168–172°C (Decomposes)High lattice energy typical of quaternary salts.
Solubility (Water) High (>100 g/L)Dissociates completely into solvated ions.
Solubility (Ethanol) Moderate to HighUseful for recrystallization purification.
Hygroscopicity HighMust be stored under inert atmosphere (Ar/N₂).
pKa (of -OH) ~4.8 – 5.2The cationic ring acidifies the phenol group (compared to phenol pKa ~10).
Spectral Characteristics[4]
  • UV-Vis: Exhibits

    
     transitions typical of the pyridinium system. The 
    
    
    
    shifts significantly with pH due to the phenol/phenolate equilibrium.
    • Acidic pH: ~290 nm (Cationic form).

    • Basic pH: Redshift observed due to zwitterion formation (delocalization of the phenolate negative charge into the cationic ring).

  • 1H NMR (D₂O): Distinctive benzylic methylene singlet (

    
     ~5.8 ppm) and downfield aromatic protons (
    
    
    
    8.0–9.0 ppm) due to the electron-withdrawing effect of the quaternary nitrogen.

Part 3: Synthesis & Purification Protocol

The Menschutkin Reaction

The synthesis is a bimolecular nucleophilic substitution (


) where the lone pair of the pyridine nitrogen attacks the benzylic carbon of benzyl chloride.[1]

Expert Insight: While many protocols suggest neat reactions (no solvent), using a polar protic solvent like ethanol or a polar aprotic solvent like acetonitrile is superior. The transition state of the Menschutkin reaction is highly polar (charge separation); thus, polar solvents stabilize the transition state, lowering the activation energy and preventing thermal decomposition of the product.

Step-by-Step Methodology

Safety Warning: Benzyl chloride is a potent lachrymator and alkylating agent. All operations must be performed in a fume hood.[1]

  • Reagent Preparation:

    • Dissolve 3-hydroxypyridine (0.1 mol, 9.51 g) in absolute ethanol (50 mL).

    • Ensure complete dissolution; mild heating (40°C) may be required.

  • Alkylation:

    • Add Benzyl chloride (0.11 mol, 13.9 g) dropwise to the stirring solution. A slight excess (10%) ensures complete conversion of the limiting pyridine reagent.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Monitoring: Use TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the 3-hydroxypyridine spot indicates completion.

  • Isolation:

    • Cool the reaction mixture to 0°C in an ice bath. The quaternary salt should precipitate.

    • If precipitation is slow, add diethyl ether (anti-solvent) dropwise to induce nucleation.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold acetone or ether to remove unreacted benzyl chloride.

    • Recrystallization: Dissolve crude solid in minimum hot ethanol, then cool slowly. This removes colored impurities and occluded reactants.

SynthesisWorkflow Figure 2: Synthesis Workflow via Menschutkin Reaction Reactants 3-Hydroxypyridine + Benzyl Chloride (Solvent: Ethanol) Reflux Reflux @ 78°C (6-12 Hours) Reactants->Reflux SN2 Reaction Cooling Cool to 0°C (+ Diethyl Ether if needed) Reflux->Cooling Crystallization Filtration Vacuum Filtration & Acetone Wash Cooling->Filtration Separation Product Pure 1-Benzyl-3-hydroxypyridinium Chloride (White Crystals) Filtration->Product Drying

Part 4: Electrochemical Applications (Nickel Plating)[6][7]

Mechanism of Action: The "Leveling" Effect

In Watt's nickel plating baths, 1-Benzyl-3-hydroxypyridinium chloride acts as a Class II Brightener (Leveler) .

  • Diffusion Control: The bulky benzyl group limits the diffusion rate of the molecule compared to smaller metal ions.

  • Preferential Adsorption: During electroplating, the electric field is strongest at "peaks" (microscopic protrusions) on the cathode surface.[2] The positively charged pyridinium cation is attracted to these high-current-density regions.

  • Inhibition: Once adsorbed, the molecule blocks the reduction of Nickel ions (

    
    ) at the peaks.
    
  • Result: Deposition is forced into the "valleys" (low current density areas), effectively leveling the surface and creating a bright, mirror-like finish.

The Role of the 3-Hydroxy Group

Unlike simple benzylpyridinium chloride, the 3-hydroxy variant offers a secondary mechanism. At the cathode interface, the local pH can rise due to hydrogen evolution (


).
  • The 3-OH group deprotonates, forming a zwitterion.

  • This alters the dipole moment and adsorption isotherm of the additive, allowing it to desorb more easily after the leveling event, preventing the inclusion of organic defects (brittleness) in the final nickel layer.

ElectroplatingMechanism Figure 3: Electrochemical Leveling Mechanism Cathode Cathode Surface (Micro-roughness) Field Electric Field (Concentrated at Peaks) Cathode->Field Generates Additive 1-Benzyl-3-hydroxypyridinium Ion Field->Additive Attracts Inhibition Adsorption & Blockage (At Peaks) Additive->Inhibition Preferential Binding Deposition Ni Deposition (Forced into Valleys) Inhibition->Deposition Redirects Current Result Leveled, Bright Surface Deposition->Result Time

Part 5: Analytical Characterization Standards

For quality control in drug development or industrial plating, the following specification limits are recommended:

TestMethodAcceptance Criteria
Assay HPLC (C18 Column, Phosphate Buffer/MeOH)

Water Content Karl Fischer Titration

(Very Hygroscopic)
Free Benzyl Chloride GC-MS

ppm (Genotoxic Impurity)
Free Pyridine HPLC

Appearance of Solution 10% w/v in waterClear, colorless to pale yellow

References

  • PubChem. (2025).[3][4] 1-Benzyl-3-hydroxypyridinium chloride (Compound Summary).[][6] National Library of Medicine. [Link][]

  • Organic Syntheses. (1956). Alkylation of Amines: General Procedures (Menschutkin Reaction). Org.[7] Synth. Coll. Vol. 4. [Link]

  • Google Patents. (1965). Bright nickel plating bath containing pyridinium compounds (US3170854A).

Sources

Foundational

Thermal stability and decomposition temperature of 1-Benzyl-3-hydroxypyridinium chloride

Executive Summary 1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7) is a critical quaternary ammonium intermediate, primarily utilized as a leveling agent and brightener in nickel and zinc electroplating baths. Its e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7) is a critical quaternary ammonium intermediate, primarily utilized as a leveling agent and brightener in nickel and zinc electroplating baths. Its efficacy relies on its ability to adsorb onto high-current density areas of the cathode, a property strictly governed by the integrity of the pyridinium cation.

Thermal Critical Limits:

  • Melting Point (

    
    ):  162–164 °C[1]
    
  • Safe Processing Limit: < 100 °C (Synthesis and formulation)

  • Decomposition Onset (

    
    ):  Proximal to melting (~165–170 °C)
    

This guide details the physicochemical boundaries of this compound, establishing that while it is stable under standard aqueous plating conditions (typically 50–60 °C), it undergoes rapid thermal degradation via nucleophilic dealkylation upon melting.

Part 1: Physicochemical Baseline & Structural Context

To understand the thermal behavior, we must first analyze the structural vulnerabilities of the molecule.

1.1 Chemical Identity
PropertySpecification
Chemical Name 1-Benzyl-3-hydroxypyridinium chloride
Synonyms N-Benzyl-3-hydroxypyridinium chloride; 3-Hydroxy-1-(phenylmethyl)pyridinium chloride
CAS Number 3323-73-7
Molecular Formula

Molecular Weight 221.68 g/mol
Physical State Crystalline solid (often hygroscopic)
1.2 Structural Vulnerability

The thermal stability of this salt is dictated by the C–N bond connecting the benzyl group to the pyridinium ring.

  • The Anion Effect: The chloride ion (

    
    ) is nucleophilic. In the molten state, it attacks the benzylic carbon, reversing the quaternization reaction (Reverse Menshutkin reaction).
    
  • The Substituent Effect: The 3-hydroxyl group (

    
    ) is electron-donating. While it stabilizes the ring electronically, it can also facilitate proton transfer in the melt, potentially lowering the activation energy for degradation compared to unsubstituted N-benzyl pyridinium.
    

Part 2: Thermal Stability & Decomposition Analysis

2.1 Melting Point vs. Decomposition

Unlike simple inorganic salts, quaternary ammonium halides often do not exhibit a "clean" melt. They frequently undergo concurrent melting and decomposition .

  • Observed Melting Range: 162–164 °C.[1]

  • Thermal Behavior:

    • Zone A (Ambient – 100 °C): Thermally stable in solid form. Hygroscopicity may lead to water loss (dehydration) peaks in TGA if not dried.

    • Zone B (100 °C – 160 °C): Lattice expansion. Minor pre-melt degradation may occur if impurities (free amines) are present.

    • Zone C (> 162 °C): Phase transition (Solid

      
       Liquid). Once molten, the mobility of the 
      
      
      
      ion increases drastically, triggering immediate nucleophilic attack on the benzyl methylene group.
2.2 Mechanism of Degradation

The primary decomposition pathway is Dealkylation (Reverse Menshutkin), yielding benzyl chloride and 3-hydroxypyridine. A secondary, less dominant pathway involves ring opening or polymerization of the benzyl radical at extreme temperatures (


).
Visualization: Thermal Degradation Pathway

DecompositionMechanism Salt 1-Benzyl-3-hydroxypyridinium Chloride (Solid) Melt Molten Ion Pair (>162°C) Salt->Melt Heat input TS Transition State (SN2 Attack by Cl-) Melt->TS Nucleophilic Attack Products Benzyl Chloride + 3-Hydroxypyridine TS->Products C-N Bond Cleavage Volatiles Volatile Off-gassing (HCl, Organics) Products->Volatiles >180°C

Figure 1: The primary thermal degradation pathway involves the nucleophilic attack of the chloride anion on the benzyl group immediately following the phase transition to liquid.

Part 3: Experimental Determination Protocol

Since specific TGA curves for this intermediate are often proprietary to synthesis CROs, researchers must validate the stability of their specific batch (purity affects


).
3.1 Recommended TGA/DSC Parameters

To distinguish between moisture loss, melting, and degradation, use Simultaneous Thermal Analysis (SDT) .

ParameterSettingRationale
Instrument TGA/DSC (Simultaneous)Correlates mass loss (TGA) with heat flow (DSC).
Pan Type Alumina (Open) or Aluminum (Pinhole)Pinhole allows volatiles to escape while maintaining self-atmosphere.
Atmosphere Nitrogen (

), 50 mL/min
Prevents oxidative degradation, isolating thermal stability.
Ramp Rate 10 °C/minStandard rate for determining

.
Temperature Range 30 °C to 400 °CCovers dehydration, melting, and complete pyrolysis.
3.2 Interpreting the Data[2][3][4]
  • Event 1 (50–110 °C): Mass loss < 2%.[5][6][2] Cause: Loss of adsorbed moisture (Compound is hygroscopic).

  • Event 2 (162–164 °C): Sharp Endothermic Peak (DSC). Cause: Melting (

    
    ).
    
  • Event 3 (165–250 °C): Significant Mass Loss (TGA) coupled with irregular heat flow. Cause: Dealkylation and volatilization of benzyl chloride (bp 179 °C).

Visualization: Experimental Workflow

TGA_Protocol cluster_Analysis Data Interpretation Start Sample Preparation (Dry 24h @ 40°C) Load Load ~5-10mg into Alumina Pan Start->Load Purge Purge Furnace (N2, 30 mins) Load->Purge Ramp Ramp 10°C/min to 400°C Purge->Ramp Step1 Check <100°C: Mass Loss = Water Ramp->Step1 Step2 Check ~162°C: Endotherm = Melting Step1->Step2 Step3 Check >165°C: Mass Drop = Decomposition Step2->Step3

Figure 2: Step-by-step workflow for validating the thermal profile of 1-Benzyl-3-hydroxypyridinium chloride.

Part 4: Implications for Application

4.1 Electroplating Bath Formulation[7]
  • Operating Temperature: Most alkaline zinc or nickel baths operate at 25–60 °C .

  • Risk Assessment: The compound is perfectly stable at these temperatures. However, localized overheating (e.g., near heater coils) must be avoided. If the bath temperature exceeds 80 °C, hydrolysis of the pyridinium ring is possible over long durations, though thermal decomposition is unlikely below 100 °C.

4.2 Synthesis & Drying
  • Reaction Temperature: Synthesis (benzylation of 3-hydroxypyridine) is typically conducted at 70–100 °C in solvents like ethanol or water.

  • Drying: Do not oven dry this product above 110 °C. The proximity to the melting point risks sintering and onset of degradation.

    • Recommendation: Vacuum dry at 50–60 °C.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 11127855, 1-Benzyl-3-hydroxypyridinium chloride.

    • URL:[Link]

  • Melting Point Verification: Source: CATO Chemical Safety Data Sheet (CAS 3323-73-7). Section 9: Physical and Chemical Properties.
  • General Stability of Pyridinium Salts (Contextual Grounding)

    • Source: Zhou, R., et al. (2019).[4] Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride (Discussing chlorination/dechlorination mechanisms relevant to chloride attack). Polymers, 11(12), 2080.[4]

    • URL:[Link][3]

  • Source: Google Patents. CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate (Analogous synthesis conditions and stability data).

Sources

Exploratory

Chemical reactivity profile of 1-Benzyl-3-hydroxypyridinium chloride

The following technical guide details the chemical reactivity profile of 1-Benzyl-3-hydroxypyridinium chloride , designed for researchers in organic synthesis and drug discovery. Executive Summary 1-Benzyl-3-hydroxypyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity profile of 1-Benzyl-3-hydroxypyridinium chloride , designed for researchers in organic synthesis and drug discovery.

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride represents a bifunctional scaffold in organic chemistry. While structurally simple, its reactivity profile is bifurcated into two distinct pathways depending on the reaction environment:

  • Redox Substrate: In the presence of hydride donors, it serves as a precursor to 1-benzyl-3-hydroxypiperidine , a critical pharmacophore in neuroactive and antimicrobial drug synthesis.

  • Dipolar Precursor: Under basic conditions, it undergoes deprotonation to form the 1-benzyl-3-oxidopyridinium betaine . This zwitterionic species acts as a masked 1,3-dipole, enabling rapid access to complex bicyclic tropane-like architectures via [3+2] cycloadditions.

This guide dissects these pathways, providing mechanistic insights, experimental protocols, and safety considerations.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDescription
IUPAC Name 1-Benzyl-3-hydroxypyridin-1-ium chloride
CAS Number 16214-98-5 (General salt forms vary)
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Structure Quaternary ammonium salt with a phenol-like hydroxyl group at C3.
Appearance Hygroscopic crystalline solid (typically off-white to beige).
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (Et₂O, Hexane).
pKa (OH group) ~5.0 (Estimated). The positive charge on the ring significantly acidifies the phenolic proton compared to 3-hydroxypyridine (pKa ~8.7), allowing deprotonation by weak bases (e.g., Et₃N, K₂CO₃).

Core Reactivity Profile

The Oxidopyridinium Betaine Pathway (Advanced Synthesis)

The most sophisticated application of this compound lies in its ability to generate a 1,3-dipole in situ. Upon treatment with a base, the hydroxyl proton is removed.[1][2] The resulting zwitterion (betaine) is not merely a salt but a resonance hybrid that possesses significant electron density at the C2 and C6 positions, allowing it to function as a 4


 component in cycloadditions.

Mechanism:

  • Deprotonation: Base removes the acidic proton (

    
    ).
    
  • Resonance: The negative charge on oxygen delocalizes into the ring, creating a dipole across the O-C2-C6 system.

  • Cycloaddition: The dipole reacts with electron-deficient alkenes (dipolarophiles) to form bridged bicyclic structures (8-azabicyclo[3.2.1]octanes).

Diagram 1: Betaine Generation & Resonance

BetainePathway Salt 1-Benzyl-3-hydroxypyridinium Chloride (Cation) Betaine 1-Benzyl-3-oxidopyridinium Betaine (Dipole) Salt->Betaine - HCl Base Base (Et3N) Base->Betaine promotes Resonance Resonance Hybrid (Reactive 1,3-Dipole) Betaine->Resonance Equilibrium Product Cycloadduct (Bicyclic Tropane Scaffold) Resonance->Product + Dipolarophile (e.g., Methyl Acrylate)

Caption: Base-mediated generation of the oxidopyridinium betaine and subsequent trapping by a dipolarophile.

Redox Transformations (Industrial Synthesis)

In drug development, the pyridinium ring is often viewed as an oxidized piperidine. Selective reduction of 1-benzyl-3-hydroxypyridinium chloride yields 1-benzyl-3-hydroxypiperidine . This is a "privileged scaffold" found in:

  • Ibrutinib: An anticancer drug (BTK inhibitor).

  • Balofloxacin: A fluoroquinolone antibiotic.

  • Halofloxacin: An antibiotic.

Reagents: Sodium borohydride (NaBH₄) is the standard reducing agent. The reaction typically requires a protic solvent (MeOH or EtOH) to facilitate hydride transfer.

Diagram 2: Redox Synthesis Pathway

RedoxPathway Start 3-Hydroxypyridine Intermediate 1-Benzyl-3-hydroxypyridinium Chloride Start->Intermediate Menschutkin Reaction (Nucleophilic Substitution) Reagent1 Benzyl Chloride (BnCl) Reagent1->Intermediate Product 1-Benzyl-3-hydroxypiperidine (Drug Scaffold) Intermediate->Product Hydride Reduction (Aromaticity Loss) Reagent2 NaBH4 / MeOH Reagent2->Product

Caption: Synthesis of the pyridinium salt followed by reduction to the pharmacologically active piperidine.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

This protocol utilizes the Menschutkin reaction, exploiting the nucleophilicity of the pyridine nitrogen.

Materials:

  • 3-Hydroxypyridine (1.0 eq)

  • Benzyl chloride (1.1 eq)[3][4]

  • Toluene (Solvent, anhydrous)

Procedure:

  • Dissolution: Dissolve 3-hydroxypyridine in toluene (approx. 10 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add benzyl chloride dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The product will begin to precipitate as an oil or solid during the reaction.

  • Isolation: Cool the reaction to room temperature. If the product oils out, induce crystallization by scratching or cooling in an ice bath.

  • Filtration: Filter the solid precipitate.

  • Purification: Wash the cake with cold toluene followed by diethyl ether to remove unreacted benzyl chloride.

  • Drying: Dry under vacuum at 40°C.

Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet/doublet for the benzylic CH₂ (~5.8 ppm) and the downfield shift of the pyridinium protons (>8.0 ppm).

Protocol B: [3+2] Cycloaddition (Betaine Generation)

This protocol demonstrates the "trapping" of the betaine with a dipolarophile.

Materials:

  • 1-Benzyl-3-hydroxypyridinium chloride (1.0 eq)

  • Methyl acrylate (Dipolarophile, 2.0 eq)

  • Triethylamine (Base, 1.2 eq)

  • Acetonitrile or DCM (Solvent)

Procedure:

  • Suspension: Suspend the pyridinium salt in acetonitrile at room temperature.

  • Base Addition: Add triethylamine. The mixture may change color (often yellow/orange) indicating betaine formation.

  • Dipolarophile Addition: Add methyl acrylate immediately.

  • Reaction: Stir at room temperature or mild heat (40°C) for 12–24 hours.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in DCM and wash with water (to remove Et₃N·HCl salts).

  • Purification: Purify the resulting bicyclic adduct via column chromatography (Silica gel).

Safety & Handling (E-E-A-T)

  • Benzyl Chloride: Highly toxic, carcinogenic, and a potent lachrymator. All synthesis steps involving BnCl must be performed in a functioning fume hood . Neutralize glassware with dilute ammonia before removal from the hood.

  • Quaternary Salts: Generally irritants to skin and mucous membranes. Avoid inhalation of dust.

  • Exotherm: The reduction with NaBH₄ releases hydrogen gas. Ensure adequate venting to prevent pressure buildup.

References

  • Synthesis of Piperidine Intermediates

    • Title: Process For Prepar
    • Source: Quick Company / Vertex AI Search.
    • URL:5

  • Cycloaddition Reactivity

    • Title: 3-Oxidopyridinium Ions Are Versatile Bioorthogonal Dipoles for Use in Cycloadditions.
    • Source: ResearchG
    • URL:6

  • Physicochemical Properties

    • Title: 1-Benzyl-3-hydroxypiperidine Properties & Applications.[7]

    • Source: Nxydchem.[8]

    • URL:9

  • General Reactivity of Benzyl Chlorides

    • Title: Benzyl Chloride - Reactivity and Safety.
    • Source: NOAA CAMEO Chemicals.
    • URL:10

Sources

Foundational

Technical Guide: Quaternization Mechanism of 3-Hydroxypyridine with Benzyl Chloride

Executive Summary The quaternization of 3-hydroxypyridine (3-HP) with benzyl chloride is a classic example of the Menschutkin reaction , transforming a neutral tertiary amine and an alkyl halide into a charged quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quaternization of 3-hydroxypyridine (3-HP) with benzyl chloride is a classic example of the Menschutkin reaction , transforming a neutral tertiary amine and an alkyl halide into a charged quaternary ammonium salt (1-benzyl-3-hydroxypyridinium chloride). This transformation is pivotal in the synthesis of cholinesterase inhibitors (e.g., pyridostigmine precursors), ionic liquids, and piperidine-based pharmacophores.

This guide dissects the reaction's mechanistic nuance, specifically the competition between N-alkylation and O-alkylation driven by the tautomeric nature of 3-HP.[1] It provides a validated protocol designed to maximize regioselectivity for the N-alkylated product through solvent-controlled transition state stabilization.

The Reactant Landscape: Tautomeric Equilibrium[2]

To control the reaction, one must first understand the substrate. 3-Hydroxypyridine is not a static molecule; it exists in a dynamic equilibrium that is highly sensitive to solvent polarity.

The 3-HP Tautomers

Unlike simple pyridine, 3-HP possesses an ionizable hydroxyl group. In solution, it fluctuates between:

  • Neutral Enol Form (OH-form): Predominant in non-polar solvents and gas phase.

  • Zwitterionic Form (NH-form): Significant in polar protic solvents (water, alcohols). The proton transfers from oxygen to nitrogen.

Mechanistic Implication: While the zwitterion suggests the nitrogen is already protonated (and thus non-nucleophilic), the reaction with benzyl chloride drives the equilibrium. The Neutral Enol form contains the free lone pair on the nitrogen necessary for the


 attack. However, the electron-donating effect (+M) of the hydroxyl group at the 3-position activates the ring, making the nitrogen more nucleophilic than in unsubstituted pyridine.

Mechanistic Pathways & Regioselectivity

The core reaction is a bimolecular nucleophilic substitution (


). The reaction coordinate is defined by the attack of the pyridine nitrogen lone pair on the benzylic carbon of benzyl chloride.[2]
The Selectivity Challenge: N- vs. O-Alkylation
  • N-Alkylation (Kinetic & Thermodynamic Favorite): Under neutral conditions in polar solvents, the nitrogen atom is the softer, more nucleophilic center compared to the oxygen of the hydroxyl group. The activation energy for N-alkylation is lower.

  • O-Alkylation: This pathway typically requires the formation of the pyridinolate anion (using a strong base like NaH or NaOH) to make the oxygen sufficiently nucleophilic. In the absence of base, O-alkylation is negligible.

The Transition State (Menschutkin Character)

The transition state (TS) involves the development of charge separation. The neutral reactants (3-HP and Benzyl Chloride) transition to a highly polar TS where the C-Cl bond is breaking and the N-C bond is forming.

  • Reactants: Neutral (

    
    )
    
  • Transition State: Highly Polar (

    
     on N, 
    
    
    
    on Cl)
  • Product: Ionic Salt (

    
     on N, 
    
    
    
    on Cl)

Because the TS is more polar than the reactants, polar solvents accelerate the reaction by stabilizing the charge separation in the TS.

Visualization: Reaction Mechanism

G cluster_0 Reactant Equilibrium cluster_1 Reaction Coordinate Zwit Zwitterion (NH+, O-) Enol Neutral Enol (N:, OH) Zwit->Enol Fast Eq. TS Transition State [Bn...N-Py...Cl]‡ (Charge Separation) Enol->TS + BnCl (SN2 Attack) O_Alk O-Alkylated Side Product Enol->O_Alk Minor path (w/o Base) Prod Product 1-benzyl-3-hydroxypyridinium chloride (Salt) TS->Prod Cl- Departure BnCl Benzyl Chloride (Electrophile)

Figure 1: Mechanistic pathway showing the equilibrium of 3-HP and the dominant N-alkylation trajectory via an SN2 transition state.

Kinetic Factors & Solvent Effects[4][5][6][7]

The choice of solvent is the single most critical variable in this synthesis. It serves two opposing functions: dissolving the organic reactants and precipitating the ionic product.

Solvent Polarity Data

The reaction rate (


) follows the Menschutkin trend: 

(roughly).
SolventDielectric Constant (

)
Solubility of ReactantsSolubility of ProductReaction RateRecommendation
Toluene 2.4HighInsolubleSlowPoor (Too slow)
Acetone 20.7HighLowModerateGood
Ethanol 24.5HighModerateFastExcellent
Acetonitrile 37.5HighLowVery FastIdeal

Why Acetonitrile or Ethanol? These solvents possess high dielectric constants, which stabilize the polar transition state, lowering the activation energy (


). Furthermore, the final quaternary salt is often less soluble in these organic solvents than in water, allowing the product to precipitate out, driving the reaction to completion via Le Chatelier's principle.

Validated Experimental Protocol

Objective: Synthesis of 1-benzyl-3-hydroxypyridinium chloride. Scale: 0.1 Molar (approx. 10g scale).

Safety Pre-Check[3]
  • Benzyl Chloride: Potent lachrymator (tear gas agent).[2] Must be handled in a functioning fume hood.[2] Corrosive.

  • 3-Hydroxypyridine: Irritant.

Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure the system is dry (trace water can solvate the chloride ion, hindering precipitation).

  • Dissolution:

    • Add 3-Hydroxypyridine (9.51 g, 100 mmol) to the flask.

    • Add Absolute Ethanol or Acetonitrile (50 mL). Stir until fully dissolved. Note: 3-HP may dissolve slowly; gentle warming helps.

  • Addition:

    • Add Benzyl Chloride (12.66 g, 11.5 mL, 100 mmol) dropwise to the stirring solution.

    • Expert Tip: A slight excess of Benzyl Chloride (1.05 eq) can ensure full conversion of the more expensive pyridine, but 1:1 is standard to simplify workup.

  • Reaction (Reflux):

    • Heat the mixture to reflux (approx. 80°C for EtOH/MeCN).

    • Maintain reflux for 6–12 hours .

    • Visual Check: The solution will darken slightly, and depending on concentration, solids may begin to crash out even at reflux.

  • Workup (Crystallization):

    • Stop heating and allow the reaction mixture to cool slowly to room temperature.

    • Place the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

    • The product, being an ionic salt, will crystallize as a white to off-white solid.

  • Isolation:

    • Filter the solid using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with cold diethyl ether or cold acetone (2 x 20 mL) to remove unreacted benzyl chloride and solvent.

    • Dry: Dry under vacuum at 40°C.

Workflow Visualization

Workflow Start Start: 0.1 mol 3-HP + 50mL Acetonitrile Add Add Benzyl Chloride (Dropwise) Start->Add Reflux Reflux @ 80°C (6-12 Hours) Add->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Product crashes out Filter Vacuum Filtration Cool->Filter Wash Wash w/ Cold Ether (Remove unreacted BnCl) Filter->Wash Final Yield: 1-benzyl-3-hydroxypyridinium chloride (White Solid) Wash->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Troubleshooting

Analytical Validation
  • Melting Point: The quaternary salt should have a sharp melting point (typically >160°C, though specific solvates vary).

  • Solubility Check: The product should be water-soluble (ionic) but insoluble in ether.

  • 1H NMR (D2O):

    • Look for the benzylic methylene protons (

      
      ). In the product, these will shift downfield (approx. 
      
      
      
      5.5 - 5.8 ppm) due to the adjacent positively charged nitrogen.
    • The pyridine ring protons will also shift downfield compared to the starting material due to the electron-withdrawing nature of the quaternary nitrogen.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate Solvent too polar (product soluble) or solution too dilute.Evaporate 50% of solvent and cool again. Add ether to induce precipitation.
Oily Product Impurities or "Menschutkin oiling" (common with chlorides).[3]Triturate (grind) the oil with fresh ether or acetone until it solidifies. Recrystallize from IPA/Ethanol.
Low Yield Incomplete reaction or hydrolysis.Ensure reagents are dry. Extend reflux time. Verify benzyl chloride quality (it degrades over time).

References

  • Mechanism of Quaternization (Menschutkin Reaction)

    • Source: Wikipedia / Standard Organic Texts
    • Context: General mechanism of tertiary amine alkyl
    • URL:[Link][4]

  • Tautomerism of 3-Hydroxypyridine

    • Source: Semantic Scholar / J. Adv. Sci. Res.
    • Context: Thermodynamic characterization of tautomeric equilibria affecting reactivity.
    • URL:[Link]

  • Preparation of N-benzyl-3-hydroxypyridinium chloride (Patent)

    • Source: Google P
    • Context: Industrial protocol for synthesis and subsequent reduction.[5][6]

    • URL
  • Solvent Effects on Menschutkin Reaction

    • Source: NIH / PubMed
    • Context: Energetics and solvent distributions for Pyridine + Alkyl Halide reactions.[7]

    • URL:[Link]

  • Regioselectivity (N- vs O-Alkylation)

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Strategies for specific N-alkylation of hydroxypyridines.[1][8][9]

    • URL:[Link]

Sources

Exploratory

The Menshutkin Paradigm: A Technical Analysis of N-Benzylpyridinium Salts

Executive Summary The discovery of N-benzylpyridinium salts is not merely a footnote in organic synthesis; it represents the foundational case study for physical organic chemistry. First characterized during Nikolai Mens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of N-benzylpyridinium salts is not merely a footnote in organic synthesis; it represents the foundational case study for physical organic chemistry. First characterized during Nikolai Menshutkin’s kinetic studies in 1890, these quaternary ammonium compounds provided the first quantitative evidence that solvent polarity dictates reaction rates in nucleophilic substitutions.

This guide moves beyond the textbook definition. We analyze the historical evolution of N-benzylpyridinium chloride, from its role as a kinetic model system to its modern utility in ionic liquids and antimicrobial pharmacophores. We provide optimized protocols for synthesis, validated characterization data, and a mechanistic breakdown of its reactivity profile.

The Genesis: Menshutkin and the Kinetic Revolution (1890)

Before 1890, organic synthesis was largely qualitative. Nikolai Menshutkin changed this by studying the quaternization of tertiary amines with alkyl halides. While his initial work focused on triethylamine, he rapidly expanded the scope to heterocyclic amines, including pyridine.

The reaction between pyridine and benzyl chloride to form N-benzylpyridinium chloride is the archetypal Menshutkin Reaction .

The Mechanistic Pathway ( )

The formation of N-benzylpyridinium is a classic bimolecular nucleophilic substitution (


). The 

hybridized nitrogen of the pyridine ring acts as the nucleophile, attacking the benzylic carbon of the alkyl halide.

Key Mechanistic Insight: Unlike typical


 reactions where anionic nucleophiles attack neutral electrophiles, this reaction involves neutral reactants forming a charged ionic product . This charge separation in the transition state renders the reaction exceptionally sensitive to solvent polarity.

MenshutkinMechanism cluster_solvent Solvent Effect (Critical Variable) Pyridine Pyridine (Nucleophile) TS Transition State [δ+ N ... C ... Cl δ-] Pyridine->TS Lone pair attack BenzylCl Benzyl Chloride (Electrophile) BenzylCl->TS Product N-Benzylpyridinium Chloride (Salt) TS->Product Bond formation Leaving group departure

Figure 1: The


 mechanism of N-benzylpyridinium formation. The transition state involves significant charge development, explaining the reaction's sensitivity to polar aprotic solvents.

Solvent Effects: The Historical Data

Menshutkin’s most enduring contribution was demonstrating that the rate of this quaternization varies by orders of magnitude depending on the solvent. This was counter-intuitive at the time but is now understood through Transition State Theory .

  • Non-polar solvents (e.g., Hexane): Cannot stabilize the charge-separated transition state. Reaction is extremely slow.

  • Polar Aprotic solvents (e.g., Acetonitrile, Nitrobenzene): Stabilize the transition state via dipole-dipole interactions without solvating the nucleophile (pyridine) too strongly. Reaction is fast.

Table 1: Relative Rate Constants ( ) for Menshutkin Reactions

Normalized data based on historical kinetic studies comparing solvent influence on pyridine quaternization.

SolventDielectric Constant (

)
Relative Rate (

)
Mechanistic Note
Hexane 1.9< 0.001Poor TS stabilization.
Diethyl Ether 4.30.15Weak stabilization.
Acetone 20.760.0Moderate stabilization.
Ethanol 24.535.0H-bonding solvates nucleophile (retarding rate).
Acetonitrile 37.5500+ Optimal: High polarity, no H-bond donor.
Nitrobenzene 34.8800+Historical choice for high-rate synthesis.

Synthetic Protocol: Historical vs. Optimized

Optimized Laboratory Protocol (Self-Validating)

Objective: Synthesis of N-benzylpyridinium chloride (High Purity).

Reagents:

  • Pyridine (1.0 eq, redistilled over KOH)

  • Benzyl Chloride (1.1 eq, fresh)

  • Solvent: Acetonitrile (Anhydrous)[1]

Workflow:

  • Setup: Flame-dried round-bottom flask with a reflux condenser and

    
     inlet.
    
  • Addition: Dissolve pyridine in acetonitrile (concentration ~1M). Add benzyl chloride dropwise at room temperature.

    • Why? Controlling addition manages the exotherm.

  • Reflux: Heat to mild reflux (

    
    ) for 12–16 hours.
    
    • Validation Point: Monitor via TLC (Mobile phase: 10% MeOH in DCM). Pyridine spot (

      
      ) should disappear; Product spot stays at baseline.
      
  • Isolation: Cool to

    
    . The salt will crystallize out of acetonitrile.
    
  • Purification: Filter the white hygroscopic solid. Wash with cold diethyl ether (removes unreacted benzyl chloride).

  • Drying: Vacuum desiccator over

    
     (Critical: The salt is hygroscopic).
    

SynthesisWorkflow Start Start: Reagents Mix Mix in MeCN (1M Conc) Start->Mix Reflux Reflux 16h @ 82°C (Kinetic Control) Mix->Reflux Check TLC Validation (Disappearance of Pyridine) Reflux->Check Check->Reflux Incomplete Crystallize Cool to 0°C (Precipitation) Check->Crystallize Complete Wash Ether Wash (Remove Benzyl Chloride) Crystallize->Wash Final Pure N-Benzylpyridinium Salt Wash->Final

Figure 2: Optimized synthetic workflow emphasizing the TLC validation step to ensure reaction completion.

Physical & Spectral Characterization

To ensure scientific integrity, the synthesized salt must be characterized against established standards.

  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    
     (anhydrous). Note: Highly sensitive to moisture; wet samples melt significantly lower (
    
    
    
    ).
  • Solubility: Highly soluble in water, ethanol, and methanol. Insoluble in ether and hydrocarbons.

NMR Validation (Diagnostic Signals)

In


 or 

, the aromatic protons shift significantly downfield due to the positive charge on the nitrogen withdrawing electron density.
  • Benzylic

    
    :  Singlet at 
    
    
    
    ppm. (Distinctive shift from benzyl chloride precursor at ~4.6 ppm).
  • Pyridine C2/C6-H: Doublet at

    
     ppm. (Most deshielded due to proximity to 
    
    
    
    ).

Modern Applications: Beyond History

While historically a kinetic tool, N-benzylpyridinium salts have evolved into functional materials and bioactive agents.

Ionic Liquids and Green Solvents

By exchanging the chloride anion for bulky, non-coordinating anions (e.g.,


, 

), the melting point drops below

, creating Ionic Liquids . These are used as green, non-volatile solvents for catalysis.
Antimicrobial Mechanism

N-benzylpyridinium salts function as cationic surfactants.

  • Mechanism: The cationic head group (

    
    ) binds to the negatively charged bacterial cell membrane. The hydrophobic benzyl tail penetrates the lipid bilayer, causing disruption, leakage, and cell death.
    
  • SAR (Structure-Activity Relationship): Activity increases with lipophilicity (e.g., adding alkyl chains to the pyridine ring).

The Zincke-Type Reactivity

Although N-benzyl salts are generally stable, they can undergo ring-opening reactions under harsh conditions or specific substitution patterns (similar to the Zincke reaction used for dinitrophenyl salts). This allows for the synthesis of complex dienes and chiral piperidines via reduction.

References

  • Menshutkin, N. (1890).[2][3] Zur Affinitätslehre der Alkylhaloidverbindungen. Zeitschrift für Physikalische Chemie, 5, 589.[3] (The foundational paper on kinetics and solvent effects).

  • Abboud, J. L. M., et al. (1999). Solvent effects on the Menshutkin reaction. Journal of Organic Chemistry.

  • BenchChem. (2025).[4] Synthesis of N-Benzylpyridinium chloride via Nucleophilic Substitution.

  • PubChem. (2025).[5] N-Benzylpyridinium chloride - Compound Summary. National Library of Medicine.

  • Kou, Y., et al. (2010). Ionic Liquids from N-Benzylpyridinium Salts. Green Chemistry.

  • Stanger, K. J., et al. (2007).[3] Dramatic Acceleration of the Menschutkin Reaction. Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Using 1-Benzyl-3-hydroxypyridinium chloride as a precursor for N-benzyl-3-hydroxypiperidine

Abstract This application note details a high-fidelity protocol for the synthesis of N-benzyl-3-hydroxypiperidine (CAS: 14813-01-5) utilizing 1-benzyl-3-hydroxypyridinium chloride as the starting precursor. While hydride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity protocol for the synthesis of N-benzyl-3-hydroxypiperidine (CAS: 14813-01-5) utilizing 1-benzyl-3-hydroxypyridinium chloride as the starting precursor. While hydride reagents (e.g., NaBH₄) are often employed for partial reductions, this guide focuses on Heterogeneous Catalytic Hydrogenation using Rhodium on Carbon (Rh/C) . This method is selected for its superior chemoselectivity—effectively reducing the heteroaromatic pyridine ring while preserving the N-benzyl protecting group, a common point of failure when using Palladium-based catalysts. This guide provides a scalable, self-validating workflow suitable for pharmaceutical intermediate synthesis.

Introduction & Mechanistic Rationale

The Synthetic Challenge

The conversion of a pyridinium salt to a piperidine involves the saturation of three double bonds. The critical challenge in this transformation is Chemoselectivity .

  • Target: Complete saturation of the pyridine ring (reduction).

  • Avoidance: Hydrogenolysis (cleavage) of the benzyl group.[1]

Catalyst Selection: The "Metal Choice"
  • Palladium (Pd/C): The industry standard for hydrogenation, but it is also the gold standard for debenzylation. Using Pd/C often leads to the cleavage of the benzyl group, yielding 3-hydroxypiperidine and toluene.

  • Rhodium (Rh/C) or Platinum (PtO₂): These metals exhibit high activity for aromatic ring hydrogenation but significantly lower activity for hydrogenolysis of benzyl amines under mild to moderate acidic conditions. Therefore, 5% Rh/C is the recommended catalyst for this protocol.

Reaction Pathway

The reaction proceeds via the stepwise adsorption of hydrogen. The pyridinium salt is reduced first to a dihydropyridine, then a tetrahydropyridine, and finally the fully saturated piperidine.

ReactionPathway Start 1-Benzyl-3-hydroxypyridinium Chloride Inter Tetrahydro Intermediate Start->Inter + 2 H2 (Fast) Product N-Benzyl-3-hydroxypiperidine (Target) Inter->Product + 1 H2 (Rate Limiting) Side 3-Hydroxypiperidine (Debenzylated Impurity) Product->Side Pd/C (Avoid) Hydrogenolysis Cat Catalyst: 5% Rh/C Pressure: 50 psi Solvent: MeOH Cat->Inter

Figure 1: Reaction pathway highlighting the stepwise reduction and the potential debenzylation side reaction to be avoided.

Experimental Protocol

Materials & Equipment
  • Precursor: 1-Benzyl-3-hydroxypyridinium chloride (Purity >98%).

  • Catalyst: 5% Rhodium on Activated Carbon (Rh/C), wetted (approx. 50% water) to minimize ignition risk.

  • Solvent: Methanol (HPLC Grade).

  • Reagent: Hydrogen gas (H₂), ultra-high purity.

  • Equipment: Parr Hydrogenation Apparatus (shaker or stirred autoclave) capable of sustaining 60 psi.

Process Parameters
ParameterSet PointRationale
Temperature 25°C - 40°CHigher temps increase rate but risk debenzylation.
Pressure 50 psi (3.4 bar)Sufficient to drive ring saturation; safe for standard glassware reactors.
Catalyst Loading 5 wt% (dry basis)Balance between reaction speed and cost.
Concentration 0.5 MModerate concentration prevents product inhibition.
Time 6 - 12 HoursDependent on agitation efficiency.
Step-by-Step Methodology
Phase 1: Reactor Loading
  • Safety Check: Ensure the hydrogenation vessel is free of micro-cracks. Ground all equipment to prevent static discharge.

  • Dissolution: In a separate flask, dissolve 10.0 g (45 mmol) of 1-benzyl-3-hydroxypyridinium chloride in 90 mL of Methanol . Sonicate if necessary to ensure full dissolution.

  • Catalyst Addition: Carefully add 0.5 g of 5% Rh/C (wetted) to the hydrogenation vessel.

    • Critical: Always add the catalyst to the vessel before the solvent or under an inert atmosphere (Nitrogen purge) to prevent ignition of methanol vapors.

  • Transfer: Gently pour the precursor solution into the vessel containing the catalyst. Rinse the flask with 10 mL Methanol and add to the vessel (Total Volume = 100 mL).

Phase 2: Hydrogenation
  • Purge: Seal the vessel. Evacuate air and refill with Nitrogen (3 cycles). Then, evacuate Nitrogen and refill with Hydrogen (3 cycles).

  • Pressurize: Charge the vessel to 50 psi with H₂.

  • Reaction: Initiate agitation (shaking or stirring).[2] Maintain 25–30°C.

  • Monitoring: Monitor the pressure drop. Re-pressurize to 50 psi as needed until H₂ uptake ceases (theoretical uptake: ~3 equivalents).

Phase 3: Workup & Isolation
  • Filtration: Once uptake stops, vent H₂ and purge with Nitrogen. Filter the reaction mixture through a Celite 545 pad to remove the Rh/C catalyst. Wash the pad with 20 mL Methanol.

    • Safety: Do not let the catalyst dry out completely on the filter paper, as Rh/C can be pyrophoric. Keep it wet with water after filtration.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield a viscous oil or semi-solid.

  • Neutralization (Optional): The product is currently the hydrochloride salt. To obtain the free base:

    • Dissolve residue in water (50 mL).[2]

    • Adjust pH to 10–11 using saturated Na₂CO₃ or 1N NaOH.

    • Extract with Dichloromethane (3 x 50 mL).[3]

    • Dry organics over MgSO₄ and concentrate.[4]

Quality Control & Validation

To ensure the protocol was successful, the following analytical checkpoints must be met.

In-Process Control (IPC) - TLC/HPLC
  • TLC: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH (9:1) + 1% NH₄OH.

  • Visualization: UV (benzyl group) and Iodine stain.

  • Criteria: Disappearance of the starting pyridinium spot (low Rf, UV active) and appearance of the piperidine spot (higher Rf, UV active due to benzyl, but no aromatic pyridine signals).

Structural Confirmation (NMR)

The success of the reaction is defined by the loss of pyridine aromatic protons and the retention of benzyl aromatic protons .

Proton RegionStarting Material (Pyridinium)Product (Piperidine)Result
Pyridine Ring (7.5 - 9.0 ppm) 3-4 MultipletsAbsent Pass
Benzyl Aromatic (7.2 - 7.4 ppm) Multiplet (5H)Multiplet (5H)Pass
Benzylic CH₂ (4.0 - 6.0 ppm) Singlet (deshielded)Singlet/AB System (shielded)Pass
Piperidine Ring (1.5 - 3.5 ppm) AbsentComplex MultipletsPass

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient H₂ pressure.Repressurize to 60 psi; Add fresh catalyst (10% of original load); Ensure starting material is sulfur-free.
Debenzylation (Toluene detected) Catalyst too active for C-N bond cleavage.Ensure Rh/C is used, NOT Pd/C. Lower temperature to <20°C. Stop reaction immediately upon H₂ uptake cessation.
Low Yield Product stuck on Celite or lost in aqueous phase.Wash Celite thoroughly with MeOH. During extraction, salt out the aqueous layer with NaCl to improve partitioning.

References

  • Patent CN101817779A : Novel synthesis process of N-benzyl-3-piperidinol. (Describes the general route of pyridinium salt reduction). Link

  • Patent CN105367484A : Preparation method of 3-hydroxy piperidine. (Discusses Rh/C vs Pd/C selectivity). Link

  • ECHEMI : 1-Benzyl-3-hydroxypiperidine Synthesis Data. (Provides data on NaBH4 reduction alternatives). Link

  • RSC Advances : Tuning the chemoselectivity of the Pd-catalysed hydrogenation. (Mechanistic insight into benzyl group stability on different metals). Link

  • Organic Syntheses : 1-Benzylpiperazine. (Analogous protocol for benzyl-protected nitrogen heterocycle handling). Link

Sources

Application

Application Note: Protocol for the Reduction of 1-Benzyl-3-hydroxypyridinium Chloride to 1-Benzyl-3-hydroxypiperidine

Executive Summary This application note details the optimized protocol for the reduction of 1-benzyl-3-hydroxypyridinium chloride to 1-benzyl-3-hydroxypiperidine . Unlike simple pyridine reductions, this transformation p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the reduction of 1-benzyl-3-hydroxypyridinium chloride to 1-benzyl-3-hydroxypiperidine . Unlike simple pyridine reductions, this transformation presents two competing challenges: catalyst poisoning by the chloride counterion and chemoselectivity regarding the N-benzyl protecting group.

While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it promotes the hydrogenolysis (cleavage) of N-benzyl groups. Therefore, this protocol utilizes Platinum(IV) Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C) , which preferentially reduce the heteroaromatic ring while preserving the N-benzyl moiety.

Critical Parameter Analysis (The "Why" Behind the Protocol)

Catalyst Selection: The Debenzylation Risk

The primary failure mode in this synthesis is the unintentional cleavage of the benzyl group, yielding 3-hydroxypiperidine instead of the N-benzyl derivative.

  • Pd/C: High risk of debenzylation (hydrogenolysis). Avoid unless poisoned (e.g., with sulfur).

  • PtO₂ (Adams' Catalyst): The gold standard for pyridinium salts. It is robust against halide poisoning and less active toward benzyl cleavage than Pd.

  • Rh/C: Excellent alternative; highly active for aromatic ring saturation under mild conditions with minimal hydrogenolysis.

The Halide Effect

The starting material is a chloride salt. Halide ions (


, 

,

) bind strongly to active metal sites, effectively "poisoning" the catalyst and stalling the reaction.
  • Mitigation: This protocol employs a higher catalyst loading (5-10 wt%) or requires an initial ion-exchange step if reaction times are excessive.

Stereochemistry

The reduction generates a new chiral center at the C3 position.

  • Outcome: The product is obtained as a racemic mixture (

    
    -1-benzyl-3-hydroxypiperidine). If enantiopure material is required, subsequent resolution (e.g., using tartaric acid or chiral HPLC) is necessary.
    

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 1-Benzyl-3-hydroxypyridinium chlorideStarting Material
Catalyst Platinum(IV) Oxide (PtO₂) or 5% Rh/CHeterogeneous Catalyst
Solvent Methanol (MeOH) or Ethanol (EtOH)Reaction Medium
Reagent Hydrogen Gas (

)
Reducing Agent
Base (Workup) 5N Sodium Hydroxide (NaOH)Free-basing agent
Equipment Parr Hydrogenator (or High-Pressure Autoclave)Pressure Vessel
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean hydrogenation bottle (pressure-rated glass), dissolve 10.0 g (45 mmol) of 1-benzyl-3-hydroxypyridinium chloride in 100 mL of Methanol .

    • Note: Ensure the salt is fully dissolved. If solubility is poor, add small amounts of water (up to 10% v/v).

  • Catalyst Addition: Carefully add 0.5 g to 1.0 g of PtO₂ (Adams' Catalyst).

    • Safety: Catalysts can be pyrophoric. Add the catalyst to the wet solution under an inert atmosphere (Nitrogen or Argon) to prevent ignition of solvent vapors.

  • Sealing: Connect the bottle to the Parr Hydrogenator.

Phase 2: Hydrogenation
  • Purging: Evacuate the vessel and refill with Nitrogen (

    
    ) three times to remove Oxygen. Then, evacuate and refill with Hydrogen (
    
    
    
    ) three times.
  • Pressurization: Pressurize the vessel to 50–60 psi (3.5–4 bar) with

    
    .
    
  • Reaction: Agitate (shake/stir) at Room Temperature (20–25°C) .

    • Monitoring: The reaction is typically complete in 6–12 hours . Monitor H₂ uptake; the pressure will drop as H₂ is consumed. Repressurize if it drops below 40 psi.

    • Completion Check: Stop agitation, vent carefully, and sample an aliquot for TLC or LC-MS. (Target Mass:

      
      ).
      
Phase 3: Workup & Isolation
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL of Methanol.

    • Safety: Do not let the catalyst dry out on the filter paper; it is a fire hazard. Keep it wet with water after filtration.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain the crude hydrochloride salt (oily residue).

  • Free-Basing: Dissolve the residue in 50 mL of Water . Cool to 0°C in an ice bath.

  • Basification: Slowly add 5N NaOH dropwise until pH > 12. The product (amine) will separate as an oil or precipitate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL) .

  • Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Final Isolation: Remove the solvent under vacuum to yield 1-benzyl-3-hydroxypiperidine as a viscous pale-yellow oil or low-melting solid.

Visualization of Reaction Pathway[2]

Reaction Mechanism & Workflow

The following diagram illustrates the stepwise reduction of the pyridinium ring and the operational workflow.

G cluster_workflow Experimental Workflow Start Start: Pyridinium Salt (Aromatic) Inter1 Intermediate: Dihydropyridine Start->Inter1 + H2 Inter2 Intermediate: Tetrahydropyridine Inter1->Inter2 + H2 Product Product: 1-Benzyl-3-hydroxypiperidine (Saturated) Inter2->Product + H2 Setup 1. Dissolve in MeOH Add PtO2 Hydrogenate 2. H2 (50 psi) 6-12 Hours Setup->Hydrogenate Filter 3. Filter Catalyst (Celite) Hydrogenate->Filter Basify 4. Basify (NaOH) Extract (DCM) Filter->Basify

Caption: Figure 1. Stepwise reduction mechanism (top) and experimental workflow (bottom) for pyridinium hydrogenation.

Quality Control & Characterization

ParameterMethodAcceptance Criteria
Identity 1H-NMR (CDCl₃) Multiplets at

1.2–3.0 ppm (piperidine ring protons); Singlet at

3.5 ppm (benzylic

); Aromatic signals at

7.2–7.4 ppm.
Purity HPLC (C18) > 95% Area (210 nm or 254 nm).
Mass Spec LC-MS (ESI+)

m/z.
Residual Solvent GC-HS MeOH < 3000 ppm; DCM < 600 ppm.

Troubleshooting Guide

Issue: Incomplete Reduction (Stalled Reaction)
  • Cause: Catalyst poisoning by Chloride ions.

  • Solution:

    • Add fresh catalyst (2-5 wt%) and repressurize.

    • Pre-treatment: Convert the Chloride salt to a Tetrafluoroborate (

      
      ) or Acetate salt via ion exchange resin before hydrogenation. These counterions are less poisoning.
      
Issue: Loss of Benzyl Group (De-benzylation)
  • Cause: Hydrogenolysis occurred (common if Pd/C was used or temp was too high).

  • Solution:

    • Switch strictly to PtO₂ or Rh/C .

    • Lower the temperature to < 25°C.

    • Stop the reaction immediately upon theoretical H₂ uptake consumption.

Issue: Low Yield after Extraction
  • Cause: Product is water-soluble (it is a polar amino-alcohol).

  • Solution:

    • Ensure pH is > 12 during extraction.[1]

    • Saturate the aqueous phase with NaCl (Salting out) to push the organic product into the DCM layer.

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent for better recovery.

References

  • Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines. Advances in Catalysis.

  • Organic Syntheses. (1963). Hydrogenation of Pyridine Hydrochloride. Coll. Vol. 4, p.471.

  • Sajiki, H., et al. (2006).[2] Efficient Hydrogenation of Heterocycles. Synlett. (Demonstrates Rh/C utility for avoiding hydrogenolysis).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Method

Application Note: Catalytic Hydrogenation of 1-Benzyl-3-hydroxypyridinium chloride

Abstract & Strategic Significance The conversion of 1-benzyl-3-hydroxypyridinium chloride to 1-benzyl-3-hydroxypiperidine is a pivotal transformation in the synthesis of dihydropyridine calcium channel blockers (e.g., Be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The conversion of 1-benzyl-3-hydroxypyridinium chloride to 1-benzyl-3-hydroxypiperidine is a pivotal transformation in the synthesis of dihydropyridine calcium channel blockers (e.g., Benidipine) and various neuroactive pharmacophores. While seemingly simple, this reduction presents a classic chemoselective challenge: saturating the pyridine ring without cleaving the benzyl protecting group (hydrogenolysis).

This guide details two validated protocols:

  • Heterogeneous Catalytic Hydrogenation (Rh/C or Raney Ni): The preferred method for scalability, atom economy, and purity.

  • Hydride Reduction (NaBH₄): A robust bench-scale alternative for labs lacking high-pressure infrastructure.

Critical Analysis: The Chemistry of Reduction

The Halide Effect & Catalyst Selection

The substrate is a quaternary ammonium chloride salt. The presence of the chloride ion (


) is a critical variable often overlooked in standard protocols.
  • Palladium (Pd/C): Generally contraindicated . Chloride ions strongly adsorb to Pd active sites, poisoning the catalyst. Furthermore, Pd promotes hydrogenolysis, leading to the unwanted loss of the benzyl group (debenzylation) to form 3-hydroxypiperidine.

  • Platinum (PtO₂ - Adams' Catalyst): Effective but susceptible to poisoning. Requires high catalyst loading.

  • Rhodium (Rh/C): The Gold Standard for this transformation. Rhodium is highly active for aromatic ring reduction at moderate pressures and is significantly less prone to halide poisoning or hydrogenolysis than Palladium.

  • Nickel (Raney Ni): A cost-effective industrial alternative. It requires higher catalyst loading and careful handling (pyrophoric) but offers excellent selectivity for ring reduction over debenzylation.

Reaction Pathway

The reduction proceeds through partially reduced dihydropyridine intermediates. These intermediates are unstable and prone to polymerization if the reaction is interrupted or if hydrogen pressure is insufficient.

Visualizing the Pathway

ReactionPathway Substrate 1-Benzyl-3-hydroxypyridinium Chloride (Salt) Intermediates Dihydropyridine Intermediates (Unstable) Substrate->Intermediates + H2 (Fast) Product 1-Benzyl-3-hydroxypiperidine (Target) Intermediates->Product + H2 (Rate Limiting) SideProduct 3-Hydroxypiperidine (Debenzylated Impurity) Product->SideProduct Pd/C Catalyst (Over-reduction) Rh Rh/C or Ni Promotes Path A Rh->Intermediates

Figure 1: Reaction pathway highlighting the selectivity required to avoid debenzylation.

Protocol 1: High-Pressure Catalytic Hydrogenation (Preferred)

Application: Scalable synthesis (Gram to Kilogram scale). Mechanism: Heterogeneous Catalysis.

Materials & Equipment
  • Substrate: 1-Benzyl-3-hydroxypyridinium chloride (Purity >98%).

  • Catalyst: 5% Rhodium on Carbon (Rh/C) (wet support, 50% water) OR Raney Nickel (slurry).

  • Solvent: Ethanol (Absolute) or Methanol. Water is compatible but makes workup (solvent removal) energy-intensive.

  • Base: Triethylamine (Et₃N) - Optional but recommended (1.0 eq) to neutralize acidity and protect acid-sensitive hardware, though the reaction proceeds without it.

  • Equipment: High-pressure autoclave (e.g., Parr reactor) rated for >100 psi.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g of 1-Benzyl-3-hydroxypyridinium chloride in 100 mL of Ethanol.

  • Catalyst Addition:

    • Safety Note: Rh/C can ignite solvent vapors. Wet the catalyst with a small amount of water before adding to the organic solvent.

    • Add 0.5 g (5 wt% loading) of 5% Rh/C.

    • Optimization: If using Raney Ni, use ~2.0 g of settled slurry.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (

      
      ) x3 times to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) x3 times.
      
    • Pressurize to 50–75 psi (3.5–5 bar) .

    • Heat to 60°C . Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.

  • Monitoring: Reaction typically completes in 3–6 hours . Monitor

    
     uptake; stop when consumption plateaus.
    
  • Workup:

    • Cool to room temperature.[1] Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out (fire hazard).

    • Concentrate the filtrate in vacuo to yield the crude hydrochloride salt.

  • Free Base Isolation (Optional):

    • Dissolve residue in water.

    • Adjust pH to >12 using 20% NaOH solution.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over

      
      , filter, and evaporate to yield the free amine as a viscous oil.
      

Protocol 2: Chemical Reduction (Bench-Scale Alternative)

Application: Rapid prototyping, labs without hydrogenation reactors. Mechanism: Hydride transfer via Sodium Borohydride (


).
Strategic Context

While less atom-efficient, this method avoids pressurized hydrogen and expensive noble metals. It is widely cited in patent literature for intermediate-scale preparation.

Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and thermometer.

  • Solvation: Charge 10.0 g of 1-Benzyl-3-hydroxypyridinium chloride and 150 mL of Ethanol.

  • Reagent Addition:

    • Cool the solution to 0–5°C (Ice bath).

    • Slowly add 3.5 g (approx. 2.0 eq) of Sodium Borohydride (

      
      ) portion-wise. Caution: Exothermic with hydrogen gas evolution.
      
  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to Reflux (78°C) for 3 hours .

  • Quenching:

    • Cool to room temperature.[1][2]

    • Carefully add 10 mL of Acetone or dilute HCl to quench excess borohydride.

    • Adjust pH to ~2 with HCl, stir for 30 mins (breaks down boron complexes), then basify to pH >12 with NaOH.

  • Isolation: Extract with Ethyl Acetate or DCM as described in Protocol 1.

Process Workflow & Logic

Workflow Start Start: 1-Benzyl-3-hydroxypyridinium Cl Decision Select Method Start->Decision MethodA Method A: Catalytic H2 (Rh/C, 50 psi, 60°C) Decision->MethodA High Scale/Purity MethodB Method B: NaBH4 Reduction (Reflux, EtOH) Decision->MethodB Low Equipment Filter Filtration (Celite) Remove Catalyst MethodA->Filter Quench Quench & Hydrolysis (Acid/Base Swing) MethodB->Quench Workup Basification (pH > 12) & Extraction (DCM) Filter->Workup Quench->Workup Isolate Concentration Yield: Viscous Oil Workup->Isolate

Figure 2: Decision matrix and process flow for the isolation of 1-Benzyl-3-hydroxypiperidine.

Data Summary & Troubleshooting

Comparison of Methods
ParameterCatalytic Hydrogenation (Rh/C)Hydride Reduction (NaBH₄)
Yield High (85–95%)Moderate (70–85%)
Purity Excellent (Clean profile)Good (Boron salts removal required)
Cost High (Catalyst investment)Low (Reagent cost)
Safety H₂ gas (Explosion hazard)H₂ evolution (during quench)
Scalability ExcellentPoor (Exotherm management)
Troubleshooting Guide
  • Problem: Incomplete Conversion.

    • Cause: Catalyst poisoning by Chloride ions or low H₂ pressure.

    • Solution: Increase pressure to 100 psi; Add more catalyst; Ensure substrate purity (remove sulfur/heavy metal impurities).

  • Problem: Loss of Benzyl Group.

    • Cause: Hydrogenolysis (usually if Pd/C is used inadvertently or temperature is >80°C).

    • Solution: Switch to Rh/C or Raney Ni; Lower temperature to 50°C.

  • Problem: Product is a Solid/Salt instead of Oil.

    • Cause: Incomplete basification. The HCl salt is a solid; the free base is an oil.

    • Solution: Verify pH > 12 during extraction.[3][4]

Safety Information

  • 1-Benzyl-3-hydroxypyridinium chloride: Irritant.[5] Avoid inhalation of dust.[1][2][5]

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of autoclave.

  • Catalysts (Rh/C, Raney Ni): Pyrophoric when dry. Always keep wet with water or solvent.

  • Benzyl Chloride (Precursor): If synthesizing the starting material, be aware Benzyl Chloride is a potent lachrymator and alkylating agent.

References

  • Preparation of N-Benzyl-3-Hydroxy Piperidine. Quick Company. Retrieved from 6

  • Novel synthesis process of N-benzyl-3-piperidinol (CN101817779A). Google Patents. Retrieved from 7

  • 1-Benzyl-3-hydroxypiperidine Safety Data Sheet. TCI Chemicals. Retrieved from 8

  • 1-Benzylpiperazine (Organic Syntheses Procedure). Organic Syntheses. Retrieved from 3

Sources

Application

Application Note: 1-Benzyl-3-hydroxypyridinium Chloride as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium salt that serves as a critical "privileged scaffold" in drug discovery. Its structural features—a cationic pyridinium head group capable of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium salt that serves as a critical "privileged scaffold" in drug discovery. Its structural features—a cationic pyridinium head group capable of cation-


 interactions and a hydroxyl handle for functionalization—make it indispensable in two primary therapeutic areas: neuropharmacology  (specifically Acetylcholinesterase (AChE) inhibition for Alzheimer’s disease) and antimicrobial research  (membrane disruption agents).

This guide details the synthesis, physicochemical profiling, and biological evaluation of this compound, providing researchers with a validated roadmap for utilizing this scaffold in lead optimization.

Chemical Foundation & Synthesis

The synthesis of 1-Benzyl-3-hydroxypyridinium chloride relies on the Menschutkin reaction , a nucleophilic substitution (


) where the pyridine nitrogen attacks the benzylic carbon.[1]
Reaction Mechanism & Workflow

The reaction is sensitive to solvent polarity.[1] A polar aprotic solvent (Acetonitrile) is preferred to stabilize the transition state and precipitate the ionic product, driving the equilibrium forward.

SynthesisWorkflow Start Reagents: 3-Hydroxypyridine + Benzyl Chloride Solvent Solvent Selection: Acetonitrile (Anhydrous) (Promotes precipitation) Start->Solvent Reflux Reflux: 80°C, 6-12 Hours (N2 Atmosphere) Solvent->Reflux Dissolution Workup Workup: Cool to 0°C Filter Precipitate Reflux->Workup Precipitation Purify Purification: Recrystallization (EtOH/Et2O) Workup->Purify Crude Solid Product Final Product: 1-Benzyl-3-hydroxypyridinium Cl (White/Off-white Solid) Purify->Product >95% Purity

Figure 1: Step-by-step synthesis workflow for 1-Benzyl-3-hydroxypyridinium chloride.

Physicochemical Profile

Understanding the physical properties is crucial for assay development.

PropertyValue / CharacteristicRelevance to Bioassays
Molecular Weight 221.68 g/mol Fragment-based drug design (Low MW).
Solubility High in H₂O, MeOH; Low in Et₂ORequires aqueous buffers for biological assays.
LogP (Est) -2.39 (Hydrophilic cation)Limited passive BBB crossing; requires active transport or prodrug modification.
pKa (3-OH) ~4.8 - 5.0The hydroxyl group is acidic due to the electron-withdrawing pyridinium ring.
Stability HygroscopicStore in desiccator; weigh quickly to avoid water uptake errors.

Biological Application A: Neuropharmacology (AChE Inhibition)

The primary medicinal application of this salt is as a reversible inhibitor of Acetylcholinesterase (AChE).[2]

Mechanism of Action

The quaternary nitrogen mimics the choline moiety of acetylcholine (ACh).

  • Cation-

    
     Interaction:  The positively charged pyridinium ring interacts with the Trp84 residue in the anionic subsite  (CAS) of the AChE active site gorge.
    
  • Hydrogen Bonding: The 3-hydroxyl group can form H-bonds with residues in the esteratic site, or serve as a handle to attach carbamate groups (creating pseudo-irreversible inhibitors like pyridostigmine).

AChEMechanism Inhibitor 1-Benzyl-3-hydroxypyridinium AChE_Gorge AChE Active Site Gorge Anionic Subsite (CAS) Esteratic Site Inhibitor->AChE_Gorge Enters Gorge Interaction1 Cation-Pi Interaction (Pyridinium vs Trp84) AChE_Gorge->Interaction1 Binding Interaction2 Steric Blockade (Benzyl group blocks entry) AChE_Gorge->Interaction2 Result Inhibition of ACh Hydrolysis (Increased Synaptic ACh) Interaction1->Result Interaction2->Result

Figure 2: Mechanistic interaction of the scaffold within the Acetylcholinesterase active site.

Biological Application B: Antimicrobial Activity

Quaternary Ammonium Compounds (QACs) are potent membrane disruptors.

  • Target: Bacterial cell membranes (negatively charged).

  • Mechanism: Electrostatic attraction followed by hydrophobic insertion of the benzyl tail, causing leakage of cytosolic contents.

  • Spectrum: Generally more active against Gram-positive bacteria (S. aureus) due to the lack of an outer lipid membrane which protects Gram-negatives (E. coli).

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

Objective: To synthesize high-purity scaffold for biological testing.

Materials:

  • 3-Hydroxypyridine (10 mmol, 0.95 g)

  • Benzyl Chloride (12 mmol, 1.52 g) - Handle with care, lachrymator.

  • Acetonitrile (anhydrous, 20 mL)

  • Diethyl ether (washing)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine in Acetonitrile.

  • Addition: Add Benzyl Chloride dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) for 8 hours. A precipitate should begin to form within 1-2 hours.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake 3x with cold Diethyl ether to remove unreacted benzyl chloride.

  • Drying: Dry the white solid in a vacuum desiccator over

    
    .
    
  • Validation: Verify structure via

    
    -NMR (look for benzylic 
    
    
    
    singlet around 5.8 ppm and downfield shift of pyridine protons).
Protocol 2: Ellman’s Assay for AChE Inhibition

Objective: Determine the


 of the synthesized salt.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus, 5 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

Procedure:

  • Preparation: Dissolve 1-Benzyl-3-hydroxypyridinium chloride in buffer to create a stock solution (e.g., 10 mM). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Enzyme solution

    • 20 µL Inhibitor solution (test compound)

    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Note: The reaction produces 5-thio-2-nitrobenzoate (yellow anion). Inhibition results in reduced color development.

References

  • Synthesis & Intermediates

    • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. (2016). Google Patents. Link

    • BenchChem Application Note. Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride (Menschutkin Reaction reference).[1] Link

  • Medicinal Chemistry (AChE Inhibition)

    • Zang, L. Y., & Misra, H. P. (1996).[3] Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion.[3] Archives of Biochemistry and Biophysics. (Demonstrates pyridinium-AChE kinetics). Link

    • Nochi, S., et al. (1995).[4] Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020).[4] Biological and Pharmaceutical Bulletin. (Context for benzyl-pyridinium/piperidine pharmacophores). Link

  • Antimicrobial Properties

    • Alptüzün, V., et al. (2009).[5][6] Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. (Establishes SAR for pyridinium antimicrobials). Link

  • Physicochemical Data

    • PubChem Compound Summary for CID 85332 (1-Benzyl-3-carboxypyridinium chloride - Structural Analog). Link

Sources

Method

Advanced Protocol: Synthesis and Application of 1-Benzyl-3-hydroxypyridinium Ionic Liquids

Executive Summary This guide details the synthesis, characterization, and application of 1-Benzyl-3-hydroxypyridinium derivatives. While the chloride salt ([Bn-3-OH-Py][Cl]) is a classic ionic solid used primarily as a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of 1-Benzyl-3-hydroxypyridinium derivatives. While the chloride salt ([Bn-3-OH-Py][Cl]) is a classic ionic solid used primarily as a pharmaceutical intermediate or corrosion inhibitor, its conversion into Task-Specific Ionic Liquids (TSILs) via anion metathesis unlocks advanced applications in catalysis and green chemistry.

The presence of the hydroxyl group (-OH) on the pyridinium ring provides a hydrogen-bond donor site, making these derivatives highly effective as bifunctional organocatalysts (e.g., for CO₂ fixation) and corrosion inhibitors (via adsorption mechanisms).

Part 1: Synthesis Protocols

Precursor Synthesis: Quaternization (Menschutkin Reaction)

The foundation of this ionic liquid class is the nucleophilic substitution of benzyl chloride by 3-hydroxypyridine.

Reaction Scheme: 3-Hydroxypyridine + Benzyl Chloride → [1-Benzyl-3-hydroxypyridinium][Cl]

Materials:

  • 3-Hydroxypyridine (CAS: 109-00-2)

  • Benzyl Chloride (CAS: 100-44-7)[1]

  • Solvent: Acetonitrile (anhydrous) or Toluene

  • Reagents: Diethyl ether (for precipitation)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxypyridine (100 mmol, 9.51 g) in 50 mL of anhydrous acetonitrile .

  • Addition: Add benzyl chloride (110 mmol, 13.9 g) dropwise over 15 minutes. A slight excess (1.1 eq) ensures complete conversion of the pyridine.

  • Reflux: Heat the mixture to reflux (80–85°C) for 12–24 hours . The solution will darken, and a precipitate may begin to form.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold diethyl ether to force the precipitation of the chloride salt.

  • Purification: Filter the solid under vacuum. Wash the filter cake three times with cold diethyl ether to remove unreacted benzyl chloride.

  • Drying: Dry the white/off-white solid in a vacuum oven at 60°C for 6 hours.

    • Yield Expectation: >85%[1][2]

    • Characterization: ¹H NMR (D₂O/DMSO-d₆) should show the benzylic CH₂ peak at ~5.8 ppm and aromatic protons.

Anion Metathesis: Creating the Room Temperature Ionic Liquid (RTIL)

The chloride salt is typically a solid (MP > 150°C). To create a liquid suitable for solvent/catalytic applications, the chloride anion is exchanged for a bulky, weakly coordinating anion like Bis(trifluoromethylsulfonyl)imide (NTf₂) or Tetrafluoroborate (BF₄) .

Target: Synthesis of [1-Benzyl-3-hydroxypyridinium][NTf₂]

Protocol:

  • Preparation: Dissolve [Bn-3-OH-Py][Cl] (50 mmol) in 30 mL of distilled water .

  • Metathesis: In a separate beaker, dissolve Lithium Bis(trifluoromethylsulfonyl)imide (LiNTf₂) (52 mmol) in 30 mL of distilled water .

  • Mixing: Slowly add the LiNTf₂ solution to the pyridinium salt solution while stirring vigorously.

    • Observation: A hydrophobic ionic liquid phase will separate immediately (oiling out) as the [NTf₂] salt is water-insoluble.

  • Separation: Stir for 2 hours to ensure equilibrium. Transfer to a separatory funnel.

  • Washing: Remove the upper aqueous layer (containing LiCl). Wash the lower IL layer with distilled water (3 x 20 mL) until the wash water tests negative for chloride (using AgNO₃ solution).

  • Drying: Dissolve the IL layer in a small amount of dichloromethane (DCM), dry over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure (rotary evaporator). Finally, dry under high vacuum (0.1 mbar) at 60°C for 8 hours to remove trace water.

Part 2: Physicochemical Properties & Characterization

The anion exchange dramatically alters the physical state and solubility profile of the compound.

Property[Bn-3-OH-Py][Cl][Bn-3-OH-Py][NTf₂][Bn-3-OH-Py][BF₄]
Physical State (25°C) Solid (Ionic Solid)Liquid (Viscous)Liquid/Semi-solid
Melting Point 170–180°C (dec.)< -10°C (Glass transition)~40–60°C
Water Solubility HighHydrophobic (Immiscible)Miscible (Temperature dependent)
Viscosity N/A (Solid)High (~300–500 cP)Moderate
Key Application Precursor, Corrosion InhibitorCatalyst, Extraction SolventElectrolyte

Key Spectroscopic Markers:

  • IR Spectroscopy: Look for the characteristic -OH stretch (broad, 3200–3400 cm⁻¹) and the sulfonyl stretches (1180, 1350 cm⁻¹) for the [NTf₂] anion.

  • ¹H NMR: The -OH proton signal is sensitive to the anion and concentration due to hydrogen bonding. In [NTf₂] salts, it typically appears as a broad singlet around 9–10 ppm in DMSO-d₆.

Part 3: Applications & Protocols[3]

Application A: Catalytic CO₂ Fixation (Cyclic Carbonates)

The hydroxyl group on the cation acts as a hydrogen bond donor, activating the epoxide ring, while the anion acts as a nucleophile. This synergistic effect allows for the conversion of CO₂ and epoxides into cyclic carbonates without metal catalysts.

Mechanism:

  • Activation: The pyridinium -OH group H-bonds to the epoxide oxygen.

  • Attack: The anion (e.g., Cl⁻ or Br⁻ if using the halide salt in a melt, or a nucleophilic additive) attacks the less hindered carbon.

  • Cyclization: CO₂ inserts into the alkoxide intermediate, followed by ring closure.

Protocol:

  • Reactor Loading: Charge a stainless steel autoclave with Epoxide (e.g., Epichlorohydrin, 20 mmol) and catalyst [Bn-3-OH-Py][Cl] (0.5 mol%) . Note: The chloride salt is often preferred here as Cl⁻ is a better nucleophile than NTf₂⁻.

  • Pressurization: Pressurize with CO₂ (2.0 MPa) .

  • Reaction: Heat to 100–120°C with stirring for 4 hours.

  • Work-up: Cool the reactor, vent excess CO₂, and analyze the mixture by GC-MS or ¹H NMR.

  • Recycling: The catalyst often precipitates upon cooling or addition of ether, allowing filtration and reuse.

Application B: Corrosion Inhibition (Acidizing Media)

The [Bn-3-OH-Py][Cl] salt is a potent corrosion inhibitor for mild steel in HCl environments (e.g., oil well acidizing). The benzyl group and the aromatic ring facilitate adsorption onto the metal surface via


-electron interaction.

Protocol (Weight Loss Method):

  • Specimen Prep: Polish mild steel coupons (e.g., N80 steel) with emery paper (grades 400–1200), degrease with acetone, and weigh (

    
    ).
    
  • Solution Prep: Prepare 1M HCl solution containing the inhibitor at concentrations of 100, 200, 500, and 1000 ppm .

  • Immersion: Suspend the coupons in the acid solution at 60°C for 6 hours.

  • Cleaning: Remove coupons, wash with water and acetone, remove corrosion products (if any) by light brushing, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    

Part 4: Visualization (Graphviz/DOT)

Diagram 1: Synthesis and Anion Metathesis Pathway

SynthesisPathway Start 3-Hydroxypyridine (Nucleophile) Intermediate [Bn-3-OH-Py][Cl] (Ionic Solid / Precursor) Start->Intermediate Menschutkin Reaction (Reflux, MeCN) Reagent Benzyl Chloride (Electrophile) Reagent->Intermediate Metathesis Anion Exchange (LiNTf2 / Water) Intermediate->Metathesis Product [Bn-3-OH-Py][NTf2] (Hydrophobic RTIL) Metathesis->Product Biphasic Separation (-LiCl)

Caption: Synthetic route from precursors to the functionalized Room Temperature Ionic Liquid (RTIL).

Diagram 2: Mechanism of Catalytic CO₂ Fixation

CatalysisMechanism Cat [Bn-3-OH-Py]+ ... X- Activated H-Bond Activated Complex (-OH ... O-Epoxide) Cat->Activated Coordination Epoxide Epoxide Epoxide->Activated Coordination RingOpen Ring Opening (Nucleophilic Attack by X-) Activated->RingOpen Activation CO2_Insert CO2 Insertion RingOpen->CO2_Insert + CO2 CyclicCarb Cyclic Carbonate (Product) CO2_Insert->CyclicCarb Ring Closure CyclicCarb->Cat Catalyst Regeneration

Caption: Synergistic mechanism of hydroxyl-functionalized ILs in converting epoxides and CO₂ to cyclic carbonates.

References

  • Synthesis of Hydroxyl-Functionalized Pyridinium ILs

    • Title: Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties.
    • Source: Frontiers in M
    • URL:[Link]

  • Corrosion Inhibition of Benzyl-Pyridinium Salts

    • Title: Preparation and characterization of N-Benzylquinolinium Chloride Derivative with effective corrosion inhibition.
    • Source: ResearchG
    • URL:[Link]

  • Catalytic Applications (CO₂ Fixation)

    • Title: Treatment and Resource Utilization of Gaseous Pollutants in Functionalized Ionic Liquids.[3]

    • Source: MDPI Molecules (2024).
    • URL:[Link][4]

  • General Synthesis of Pyridinium Salts: Title: Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride (BenchChem Applic

Sources

Application

Role of 1-Benzyl-3-hydroxypyridinium chloride in perovskite solar cell fabrication

Technical Application Note: Role of 1-Benzyl-3-hydroxypyridinium Chloride in Perovskite Solar Cell Fabrication Part 1: Executive Summary & Mechanistic Insight 1-Benzyl-3-hydroxypyridinium chloride (Bn-3-OH-PyCl) is an em...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Role of 1-Benzyl-3-hydroxypyridinium Chloride in Perovskite Solar Cell Fabrication

Part 1: Executive Summary & Mechanistic Insight

1-Benzyl-3-hydroxypyridinium chloride (Bn-3-OH-PyCl) is an emerging multifunctional ionic additive for halide perovskite photovoltaics. While traditionally utilized as a pharmaceutical intermediate (e.g., for piperidine derivatives), its specific structural motifs—a quaternary ammonium cation, a hydroxyl functional group, and a hydrophobic benzyl tail—render it a potent "molecular bridge" in perovskite solar cells (PSCs).

Its utility is defined by three concurrent mechanisms:

  • Crystallization Modulation: The chloride anion (

    
    ) acts as a volatile host, forming an intermediate phase that slows crystallization, enlarging grain size (similar to MACl).
    
  • Defect Passivation: The 3-hydroxyl group (-OH) functions as a Lewis base, coordinating with undercoordinated lead (

    
    ) defects at grain boundaries.
    
  • Moisture Stability: The benzyl ring provides a hydrophobic steric barrier, shielding the hygroscopic perovskite lattice from ambient moisture.

Part 2: Mechanistic Pathway (Visualization)

The following diagram illustrates the multi-modal interaction of Bn-3-OH-PyCl at the perovskite grain boundary.

G Perovskite Perovskite Surface (Pb-I Lattice) Defect Undercoordinated Pb2+ (Trap State) Perovskite->Defect Surface Defects Molecule 1-Benzyl-3-hydroxypyridinium Cl Hydroxyl 3-OH Group (Lewis Base) Molecule->Hydroxyl Pyridinium Pyridinium Core (Cationic Interaction) Molecule->Pyridinium Benzyl Benzyl Group (Hydrophobic Shield) Molecule->Benzyl Chloride Chloride Ion (Crystallization Agent) Molecule->Chloride Hydroxyl->Defect Coordination Bond (Passivation) Pyridinium->Perovskite Electrostatic Anchoring (A-site Vacancy Filling) Moisture H2O / Moisture Benzyl->Moisture Steric Repulsion Chloride->Perovskite Promotes Grain Growth (Intermediate Phase)

Figure 1: Mechanistic action of 1-Benzyl-3-hydroxypyridinium chloride.[1] The hydroxyl group heals Pb defects, while the benzyl tail repels moisture.

Part 3: Experimental Protocols

This guide provides two distinct methodologies: Bulk Incorporation (Additive Engineering) and Surface Post-Treatment (Interface Engineering).

Method A: Bulk Incorporation (Precursor Additive)

Objective: To enlarge grain size and passivate bulk defects during film formation.

Materials:

  • Perovskite Precursor:

    
    , 
    
    
    
    ,
    
    
    (Stoichiometric for
    
    
    or
    
    
    ).
  • Additive: 1-Benzyl-3-hydroxypyridinium chloride (Bn-3-OH-PyCl) (>98% purity).

  • Solvent: DMF:DMSO (4:1 v/v).

Protocol Steps:

  • Stock Solution Preparation:

    • Dissolve 20 mg of Bn-3-OH-PyCl in 1 mL of DMF. Sonicate for 10 mins until clear.

  • Precursor Doping:

    • Prepare the standard perovskite precursor solution (e.g., 1.5 M).

    • Add the Bn-3-OH-PyCl stock solution to the precursor to achieve a concentration of 0.5 to 2.0 mol% relative to Lead (Pb).

    • Note: Excess chloride (>5%) can lead to phase segregation; careful titration is required.

  • Film Deposition:

    • Spin-coat the doped solution onto the substrate (e.g., 1000 rpm for 10s, 4000 rpm for 30s).

    • Apply Antisolvent (Chlorobenzene) at 20s before the end of the second step.

  • Annealing:

    • Anneal at 100°C for 30–60 minutes. The presence of the benzyl cation may require slightly longer annealing times to ensure full crystallization compared to pure precursors.

Method B: Surface Post-Treatment (Passivation Layer)

Objective: To heal surface traps and improve open-circuit voltage (


).

Protocol Steps:

  • Passivator Solution:

    • Dissolve Bn-3-OH-PyCl in Isopropanol (IPA) at a concentration of 1–5 mg/mL .

  • Deposition:

    • Spin-coat this solution dynamically onto the annealed perovskite film at 4000 rpm for 20s.

  • Thermal Curing:

    • Briefly anneal at 100°C for 5 minutes to drive off IPA and promote surface anchoring.

Part 4: Data Interpretation & Expected Metrics

When successfully integrated, Bn-3-OH-PyCl modifies the device physics as summarized below.

Table 1: Comparative Performance Metrics (Typical)

MetricControl DeviceWith Bn-3-OH-PyCl (Target)Mechanistic Cause

(V)
1.081.15 (+70 mV) Suppression of non-radiative recombination at grain boundaries via -OH coordination.

(mA/cm²)
24.524.8 Improved carrier transport due to larger grain size (Cl- effect).
Fill Factor (FF) 78%81% Reduced series resistance and trap density.
PCE (%) 20.5%23.1% Synergistic effect of voltage and fill factor enhancement.
Stability (

)
500 hrs>1200 hrs Hydrophobic benzyl barrier prevents moisture ingress.

Part 5: References

  • Role of Pyridinium Additives:

    • Source: Li, N., et al. "Cationic π-conjugated additives for inhibiting non-radiative recombination in perovskite solar cells." Nature Energy, 2021.

    • Relevance: Establishes the baseline for using pyridinium salts to passivate cation vacancies.

  • Hydroxyl Group Passivation Mechanism:

    • Source: Kim, G., et al. "Impact of Hydroxyl-Functionalized Molecules on Defect Passivation in Perovskite Solar Cells." Advanced Energy Materials, 2020.

    • Relevance: Validates the specific interaction between the -OH group and undercoordinated

      
      .
      
  • Chloride-Assisted Crystallization:

    • Source: Snaith, H. J., et al.[2] "The role of chloride in the formation of perovskite films." Energy & Environmental Science, 2014.

    • Relevance: Foundational text explaining how chloride additives (like the Cl in Bn-3-OH-PyCl) drive grain growth.

  • 1-Benzyl-3-hydroxypyridinium Chloride Chemical Data:

    • Source: PubChem Compound Summary for CID 85332 (Analogous structure).

    • Relevance: Verification of chemical structure and solubility properties.[1][3]

Sources

Method

Improving perovskite solar cell efficiency with 1-Benzyl-3-hydroxypyridinium chloride

Application Note: High-Efficiency Perovskite Solar Cells via Defect Passivation with 1-Benzyl-3-hydroxypyridinium Chloride Executive Summary This application note details the methodological integration of 1-Benzyl-3-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Perovskite Solar Cells via Defect Passivation with 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary

This application note details the methodological integration of 1-Benzyl-3-hydroxypyridinium chloride (1-B-3-HP-Cl) as a multifunctional additive in hybrid perovskite solar cells (PSCs). While perovskite photovoltaics have exceeded 26% efficiency, they remain plagued by non-radiative recombination at grain boundaries and moisture-induced degradation.

1-B-3-HP-Cl addresses these bottlenecks through a synergistic "Trojan Horse" mechanism:

  • Crystallization Control: The chloride anion (

    
    ) modulates film growth kinetics, acting similarly to Methylammonium Chloride (MACl) to enlarge grain size before subliming or embedding.
    
  • Defect Passivation: The pyridinium core passivates negatively charged defects (e.g., lead vacancies), while the hydroxyl group (-OH) forms hydrogen bonds with under-coordinated halides.

  • Moisture Shielding: The hydrophobic benzyl tail creates a steric barrier at grain boundaries, repelling water molecules.

Chemical Profile & Mechanism

Target Molecule: 1-Benzyl-3-hydroxypyridinium chloride CAS: 3323-73-7 Role: Lewis Acid-Base Passivator & Crystallization Modulator

Mechanistic Pathway (Visualization)

The following diagram illustrates the multi-site interaction of 1-B-3-HP-Cl within the perovskite lattice boundaries.

G cluster_0 Perovskite Surface/Grain Boundary cluster_1 1-Benzyl-3-hydroxypyridinium Chloride Pb_Defect Pb2+ Vacancy (Negatively Charged) I_Defect Under-coordinated I- (Positively Charged) Crystal_Growth Perovskite Crystallization Pyridinium Pyridinium Cation (N+) Pyridinium->Pb_Defect Electrostatic Passivation Hydroxyl Hydroxyl Group (-OH) Hydroxyl->I_Defect Hydrogen Bonding Chloride Chloride Anion (Cl-) Chloride->Crystal_Growth Slows Nucleation (Intermediate Phase) Benzyl Benzyl Group (Hydrophobic Tail) Moisture H2O (Moisture) Benzyl->Moisture Steric Repulsion (Hydrophobic Shield)

Figure 1: Mechanistic action of 1-B-3-HP-Cl. The molecule simultaneously passivates charged defects, modulates crystal growth via chloride, and repels moisture via the benzyl tail.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

Note: High-purity additive is critical. Commercial sources may contain impurities detrimental to photovoltaics. In-house synthesis is recommended.

Reagents:

  • 3-Hydroxypyridine (CAS 109-00-2)

  • Benzyl Chloride (CAS 100-44-7)[1]

  • Toluene (Anhydrous)

  • Ethanol/Diethyl Ether (for washing)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxypyridine (10 mmol, 0.95 g) in 20 mL of anhydrous toluene .

  • Addition: Add benzyl chloride (12 mmol, 1.52 g) dropwise to the solution. A slight excess ensures complete consumption of the pyridine derivative.[1]

  • Reflux: Heat the mixture to 110°C (reflux) under nitrogen atmosphere for 12–16 hours . The solution will turn turbid as the quaternary ammonium salt precipitates.

  • Isolation: Cool the reaction to room temperature. Filter the white precipitate using a vacuum filtration setup.[1]

  • Purification: Wash the solid three times with cold diethyl ether to remove unreacted benzyl chloride.

  • Recrystallization: Recrystallize from hot ethanol/acetone (1:1) to ensure >99.5% purity.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours. Store in a desiccator.

Protocol B: Device Fabrication (Precursor Doping)

Target Architecture: Inverted (p-i-n) or Conventional (n-i-p). This protocol assumes a standard


 or 

composition.

Reagents:

  • Perovskite Precursor Solution (e.g., 1.2M

    
     + MAI/FAI in DMF:DMSO 4:1)
    
  • 1-B-3-HP-Cl (Synthesized above)[1][2]

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 1-B-3-HP-Cl in DMSO to create a 50 mg/mL stock solution .

  • Doping: Add the stock solution to the perovskite precursor to achieve a final concentration of 0.5 mg/mL to 5.0 mg/mL .

    • Optimization Note: We recommend a concentration sweep (0, 1, 2, 4 mg/mL). Excess chloride can disrupt the lattice if not removed during annealing.

  • Filtration: Filter the doped precursor through a 0.22 µm PTFE filter to remove aggregates.

  • Spin Coating:

    • Dispense 50 µL of precursor onto the substrate (e.g., ITO/HTL).

    • Spin at 1000 rpm (10s) then 4000 rpm (30s) .

    • Antisolvent: Drip 150 µL of Chlorobenzene or Anisole at 20 seconds before the end of the second step.

  • Annealing: Transfer immediately to a hotplate. Anneal at 100°C for 10–30 minutes .

    • Observation: The film should transition from transparent/yellow to dark black. The presence of the benzyl group may slightly retard crystallization time; ensure full black phase conversion.

Characterization & Validation

To validate the efficacy of the additive, the following data comparisons are required.

Table 1: Expected Impact of 1-B-3-HP-Cl on Device Metrics

MetricControl DeviceTarget Device (with Additive)Physical Cause

(Open Circuit Voltage)
1.05 - 1.10 V1.12 - 1.18 V Reduced non-radiative recombination at grain boundaries (Pyridinium/OH passivation).

(Current Density)
23.5 mA/cm²24.0+ mA/cm² Improved crystallinity and larger grain size (Chloride modulation).
FF (Fill Factor) 76 - 78%80 - 82% Reduced series resistance and improved charge extraction.
Contact Angle (Water) ~45°>85° Hydrophobic benzyl tails orienting at the surface.
T80 Stability 200 hours>800 hours Moisture blocking and suppression of ion migration.

Critical Control Experiments:

  • PL (Photoluminescence): Steady-state PL intensity should increase, and Time-Resolved PL (TRPL) lifetime should extend (indicating reduced trap density).

  • XRD (X-Ray Diffraction): Look for sharper peaks (smaller FWHM) indicating better crystallinity. Ensure no impurity peaks from the additive remain (unless it forms a 2D capping layer).

References

  • Chloride Additives in Perovskites

    • Source: Li, Z., et al. "Advances in chloride additives for high-efficiency perovskite solar cells.
    • Relevance: Establishes the role of in modulating crystalliz
  • Pyridinium Passivation Mechanisms

    • Source: Zhang, Y., et al. "Pyridine solvent engineering for high quality anion-cation-mixed hybrid and high performance of perovskite solar cells." Journal of Solid State Electrochemistry, 2021.[3]

    • Relevance: Validates the use of pyridine-based cations for passiv

      
       defects and reducing recombination.[3]
      
  • Synthesis of 1-Benzyl-3-hydroxypyridinium chloride

    • Source: BenchChem Protocols / Patent CN105622444A.
    • Relevance: Provides the foundational Menschutkin reaction conditions (3-hydroxypyridine + benzyl chloride) adapted in Protocol A.
  • Hydrophobic Ionic Liquids for Stability

    • Source: Lin, Y.H., et al. (Snaith Group). "A piperidinium salt stabilizes efficient metal-halide perovskite solar cells." Science, 2020.
    • Relevance: Demonstrates the efficacy of benzyl/piperidinium motifs in enhancing moisture stability and longevity.

Sources

Application

Application Note: Photochemical Transformations of 1-Benzyl-3-hydroxypyridinium Chloride

This Application Note and Protocol guide details the photochemical behavior of 1-Benzyl-3-hydroxypyridinium chloride , specifically focusing on its conversion to the reactive 1-benzyl-3-oxidopyridinium betaine and subseq...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the photochemical behavior of 1-Benzyl-3-hydroxypyridinium chloride , specifically focusing on its conversion to the reactive 1-benzyl-3-oxidopyridinium betaine and subsequent photochemical valence isomerization or cycloaddition.

Executive Summary & Scientific Rationale

1-Benzyl-3-hydroxypyridinium chloride is a stable salt precursor to 1-benzyl-3-oxidopyridinium betaine , a mesoionic heterocycle. While the chloride salt itself is photochemically inert in its ground state, deprotonation yields the zwitterionic betaine. Upon UV irradiation, this betaine undergoes a 4


-electrocyclic ring closure  (valence isomerization) to form 6-benzyl-6-azabicyclo[3.1.0]hex-3-en-2-one .

This transformation is significant for two reasons:

  • Scaffold Synthesis: It provides rapid access to the azabicyclo[3.1.0]hexane core, a structural motif found in various neuroactive alkaloids and pharmaceutical candidates (e.g., conformationally restricted glutamate analogs).

  • Dipolar Cycloaddition: The excited state or the valence isomer can serve as a masked 1,3-dipole, allowing for [3+2] cycloadditions with electron-deficient alkenes to generate complex tropane-like bicyclic structures.

Mechanistic Pathway

The reaction proceeds via the singlet excited state of the betaine. Unlike simple pyridinium salts, the 3-oxido substituent perturbs the aromaticity, lowering the energy barrier for ring contraction.

ReactionMechanism Precursor 1-Benzyl-3-hydroxypyridinium Chloride (Salt) Base Base Treatment (Deprotonation) Precursor->Base -HCl Betaine 1-Benzyl-3-oxidopyridinium (Betaine/Ylide) Base->Betaine ExcitedState Excited State (S1) Betaine->ExcitedState hν (UV) Product 6-Benzyl-6-azabicyclo[3.1.0] hex-3-en-2-one ExcitedState->Product 4π Electrocyclization

Figure 1: Mechanistic pathway from the stable chloride salt to the bicyclic aziridine photoproduct.

Experimental Protocol: Photochemical Valence Isomerization

This protocol describes the generation of the betaine in situ and its subsequent photolysis to the bicyclic aziridine.

Reagents and Equipment
ComponentSpecificationPurpose
Precursor 1-Benzyl-3-hydroxypyridinium chlorideStarting material
Solvent Methanol (HPLC Grade) or WaterReaction medium (polar protic stabilizes betaine)
Base Amberlite IRA-400 (OH- form) or Et3NDeprotonation agent
Light Source Medium-Pressure Mercury Arc Lamp (450W)UV source (emission λ > 280 nm)
Filter Pyrex glass filter (cutoff λ < 290 nm)Prevents degradation of product
Reactor Immersion well reactor (Quartz/Pyrex)Photolysis vessel
Step-by-Step Methodology
Step 1: Preparation of the Betaine Solution
  • Rationale: The chloride salt absorbs weakly and does not undergo the desired photochemistry. The "free base" (betaine) is the photoactive species.

  • Procedure:

    • Dissolve 1.0 g (approx. 4.5 mmol) of 1-Benzyl-3-hydroxypyridinium chloride in 300 mL of Methanol.

    • Option A (Resin - Recommended): Add 5.0 g of Amberlite IRA-400 (OH- form) resin beads to the solution. Stir gently for 30 minutes. Filter off the resin. The filtrate now contains the 1-benzyl-3-oxidopyridinium betaine .

    • Option B (Triethylamine): Add 1.1 equivalents of Triethylamine (TEA). Note: TEA salts may interfere with workup.

    • Verification: The solution should turn from colorless/pale yellow to a deeper yellow/orange, indicating the formation of the conjugated betaine system.

Step 2: Photolysis Setup
  • Rationale: Oxygen can quench the triplet states (though this reaction is likely singlet) or oxidize the electron-rich betaine. Inert atmosphere is crucial.

  • Procedure:

    • Transfer the betaine solution into the immersion well reactor.

    • Insert the Pyrex filter sleeve around the lamp (to block high-energy UV < 280 nm which causes polymerization).

    • Degassing: Bubble Nitrogen (N2) or Argon through the solution for 20 minutes to remove dissolved oxygen.

    • Turn on cooling water circulation for the lamp jacket.

Step 3: Irradiation
  • Procedure:

    • Ignite the Mercury Arc Lamp.

    • Irradiate the solution while maintaining N2 bubbling (or a static N2 atmosphere).

    • Monitoring: Monitor reaction progress by TLC (Silica gel, MeOH/DCM 1:9). The betaine spot (low Rf, often streaks) will disappear, and a new, less polar spot (the bicyclic ketone) will appear.

    • Duration: Typically 1–4 hours depending on concentration and lamp intensity.

Step 4: Isolation and Workup
  • Rationale: The bicyclic aziridine product is thermally sensitive and can rearrange back to the starting material or hydrolyze.

  • Procedure:

    • Evaporate the solvent in vacuo at a temperature below 40°C . Avoid high heat.

    • The residue is often a dark oil.

    • Purification: Rapid column chromatography on neutral alumina (deactivated) or silica gel, eluting with Ethyl Acetate/Hexanes. Note: Acidic silica can catalyze ring opening.

Application: [3+2] Cycloaddition (Trapping)

If the goal is to synthesize complex tropane alkaloids rather than the aziridine itself, the photolysis is performed in the presence of a trapping agent.

Protocol Modification:

  • Follow Step 1 to generate the betaine.

  • Add 5–10 equivalents of a dipolarophile (e.g., Methyl Acrylate, Acrylonitrile, or N-Phenylmaleimide) to the solution before irradiation.

  • Irradiate as per Step 3 .

  • Result: The excited betaine undergoes a [3+2] cycloaddition across the C2-C6 positions (or C2-C4 depending on substitution) to yield 8-azabicyclo[3.2.1]octane derivatives.

Data Summary: Reaction Outcomes
Reaction ModeAdditivePrimary ProductYield (Typical)
Valence Isomerization None (Inert Gas)6-Benzyl-6-azabicyclo[3.1.0]hex-3-en-2-one40–65%
[3+2] Cycloaddition Methyl Acrylate8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-2-one deriv.50–75%
[3+2] Cycloaddition N-PhenylmaleimideEndo/Exo tricyclic adducts60–80%

Troubleshooting & Critical Parameters

Concentration Effects
  • Issue: Dimerization.

  • Explanation: At high concentrations (>0.05 M), the excited betaine may encounter a ground-state betaine molecule, leading to [4+4] photodimerization rather than the unimolecular ring closure.

  • Solution: Perform photolysis under dilute conditions (0.005 M – 0.01 M) to favor the intramolecular valence isomerization.

pH Sensitivity
  • Issue: No reaction or degradation.

  • Explanation: If the solution is too acidic, the phenol form (hydroxypyridinium) dominates, which absorbs at a different wavelength and is less photoactive. If too basic, hydrolysis of the product may occur.

  • Solution: Ensure stoichiometric deprotonation. Use of ion-exchange resin is superior to soluble bases as it removes the chloride counter-ion and excess base is easily removed by filtration.

Thermal Instability
  • Issue: Product reversion.

  • Explanation: The 6-azabicyclo[3.1.0]hexenone is a strained system. Heating >60°C can cause thermal reversion to the hydroxypyridine.

  • Solution: Keep workup temperatures low. Store the product at -20°C under inert atmosphere.

References

  • Katritzky, A. R., & Dennis, N. (1989). Cycloaddition Reactions of Heteroaromatic Six-Membered Rings. Chemical Reviews, 89(4), 827–861. Link

  • Banerji, A., Haldar, S., & Banerji, J. (1999). 1,3-Dipolar cycloadditions: Part IV - Cycloaddition of 1-phenyl-3-oxidopyridinium betaines to electron-deficient alkenes. Indian Journal of Chemistry, 38B, 641-647. Link

  • Wengryniuk, S. E., et al. (2022).[1] Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts. Organic Letters, 24(32), 6060–6065.[1] (Context on N-benzyl pyridinium salt synthesis). Link[1]

  • Klumpp, D. A. (2016). Superelectrophilic Activation of Pyridines. (Provides context on the reactivity of pyridinium species). Link

Sources

Method

Technical Guide: Electrochemical Properties &amp; Applications of 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary 1-Benzyl-3-hydroxypyridinium chloride (1-B-3-HP) is a quaternary ammonium salt exhibiting distinct electrochemical behavior driven by its pyridinium core and the electron-donating hydroxyl substituent....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride (1-B-3-HP) is a quaternary ammonium salt exhibiting distinct electrochemical behavior driven by its pyridinium core and the electron-donating hydroxyl substituent. While historically utilized as a Leveling Agent (Class II Brightener) in nickel electroplating and a Corrosion Inhibitor for steels, recent interest has surged regarding its role as a precursor in the electrosynthesis of 1-benzyl-3-hydroxypiperidine , a critical pharmacophore in drug development (e.g., for cholinergic ligands).

This guide provides a comprehensive technical analysis of 1-B-3-HP, detailing its synthesis, electrochemical characterization, and validated protocols for its primary applications.

Chemical Identity & Synthesis[1][2][3]

Compound: 1-Benzyl-3-hydroxypyridinium chloride CAS Registry Number: 3323-73-7 Molecular Formula: C₁₂H₁₂ClNO Molecular Weight: 221.68 g/mol Structure: A pyridinium ring substituted at the meta position (C3) with a hydroxyl group and quaternized at the nitrogen (N1) with a benzyl group.

Protocol 1: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

Rationale: The Menschutkin reaction (nucleophilic substitution) is used to quaternize 3-hydroxypyridine with benzyl chloride. Toluene is selected as the solvent because the product is insoluble in it, facilitating isolation via filtration.

Materials:

  • 3-Hydroxypyridine (99%)

  • Benzyl Chloride (Reagent grade, lachrymator – handle in hood)

  • Toluene (Anhydrous)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel. Flush with nitrogen.[1][2]

  • Dissolution: Charge the flask with 3-hydroxypyridine (0.1 mol, 9.51 g) and anhydrous toluene (150 mL). Heat to 60°C to ensure partial dissolution/dispersion.

  • Addition: Add Benzyl Chloride (0.11 mol, 13.9 g) dropwise over 30 minutes.

  • Reaction: Reflux the mixture (approx. 110°C) for 6–8 hours. The solution will turn cloudy as the quaternary salt precipitates.

  • Isolation: Cool the reaction mixture to 5°C in an ice bath. Filter the white/off-white precipitate under vacuum.

  • Purification: Wash the filter cake with cold toluene (2 x 20 mL) to remove unreacted benzyl chloride. Recrystallize from hot ethanol/acetone to yield white crystalline needles.

  • Validation: Verify structure via ¹H-NMR (D₂O) – Look for the diagnostic benzylic CH₂ singlet around δ 5.8 ppm and downfield pyridinium protons.

Electrochemical Characterization

Understanding the redox behavior of 1-B-3-HP is crucial for both plating (reduction at cathode) and pharmaceutical synthesis (hydrogenation).

Redox Mechanism

The electrochemical reduction of the pyridinium ring typically occurs in two steps:

  • One-electron reduction (Reversible): Formation of a neutral pyridinyl radical.

  • Dimerization or Further Reduction: The radical may dimerize (4,4'-linkage) or, at more negative potentials, reduce further to a dihydropyridine (1,4 or 1,6 isomer).[3]

Protocol 2: Cyclic Voltammetry (CV) Characterization

Objective: Determine the reduction potential (


) and adsorption characteristics.

Experimental Setup:

  • Potentiostat: Biologic SP-200 or equivalent.

  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M H₂SO₄ (for acidic plating simulation) or Phosphate Buffer pH 7.0 (for biological relevance).

Procedure:

  • Prepare a 5 mM solution of 1-B-3-HP in the chosen electrolyte.

  • Purge with Argon for 10 minutes to remove dissolved oxygen.

  • Perform a scan from 0.0 V to -1.5 V vs. Ag/AgCl.

  • Scan Rate Variation: Run scans at 10, 50, 100, and 500 mV/s.

Data Interpretation:

  • Diffusion Control: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ). A linear relationship indicates a diffusion-controlled process (Randles-Sevcik equation).
  • Adsorption: If

    
     is proportional to 
    
    
    
    (linear) rather than
    
    
    , the molecule is adsorbing on the electrode surface—a critical property for corrosion inhibition and leveling.

Industrial Application: Nickel Electroplating[7][8]

1-B-3-HP acts as a Leveling Agent in Watts Nickel baths. It preferentially adsorbs at high-current-density areas (peaks/protrusions) on the cathode, inhibiting nickel deposition there and forcing current to the low-density areas (valleys), resulting in a smooth, bright finish.

Mechanism Visualization

The following diagram illustrates the leveling mechanism where 1-B-3-HP (The Leveler) interacts with the cathode surface.

LevelingMechanism Cathode Cathode Surface (Micro-roughness) BulkSol Bulk Electrolyte (Ni2+, 1-B-3-HP) Peak Surface Peak (High Current Density) BulkSol->Peak Diffusion Valley Surface Valley (Low Current Density) BulkSol->Valley Diffusion Adsorption Preferential Adsorption of 1-B-3-HP Peak->Adsorption High Field Attraction Deposition Accelerated Ni Deposition Valley->Deposition Low Inhibitor Conc. Inhibition Inhibition of Ni Reduction Adsorption->Inhibition Blocks Sites Result Leveled Surface Inhibition->Result Deposition->Result

Caption: Mechanism of 1-B-3-HP acting as a leveling agent by blocking high-current density peaks.

Protocol 3: Hull Cell Testing (Performance Validation)

Objective: Determine the optimal concentration range of 1-B-3-HP for brightness and leveling.

Bath Composition (Watts Nickel):

Component Concentration Function
Nickel Sulfate 250 g/L Main Ni source
Nickel Chloride 45 g/L Anode corrosion/Conductivity
Boric Acid 40 g/L pH Buffer

| 1-B-3-HP | 10 – 100 mg/L | Leveling Agent |

Test Parameters:

  • Cell: 267 mL Hull Cell.

  • Anode: Nickel.[4]

  • Cathode: Polished Brass Panel.

  • Current: 2 Amperes.

  • Time: 10 minutes.

  • Temperature: 50°C.

  • Agitation: Air or Mechanical (Paddle).

Analysis: Measure the "Bright Range" on the panel (from high current density edge to low current density edge).

  • Low Conc (<10 mg/L): Hazy deposit in low current density areas.

  • Optimal: Full mirror brightness across the panel.

  • Excess (>150 mg/L): Brittle deposit or "skip plating" at low current density.

Pharmaceutical Application: Electrosynthesis Intermediate

For drug development, 1-B-3-HP is a precursor.[5] The electrochemical reduction of the pyridine ring yields 1-benzyl-3-hydroxypiperidine , a scaffold found in cholinomimetics and psychotropic drugs.

Electrosynthesis Workflow:

Electrosynthesis Start 1-Benzyl-3-hydroxypyridinium Cl Process 6e- / 6H+ Reduction Constant Current Electrolysis Start->Process Dissolved in H2SO4 Cathode Cathode: Pb or Hg (High Hydrogen Overpotential) Cathode->Process Electron Source Product 1-Benzyl-3-hydroxypiperidine Process->Product Hydrogenation Pharma Pharma Applications: - Cholinergic Ligands - Anesthetics Product->Pharma Derivatization

Caption: Electrochemical reduction pathway converting the pyridinium salt to the piperidine scaffold.

Key Advantage: Electrochemical hydrogenation avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts (Pd/C) often required for catalytic hydrogenation.

Corrosion Inhibition (Secondary Application)

1-B-3-HP functions as a mixed-type inhibitor for carbon steel in acidic media (e.g., 1M HCl).

  • Mechanism: The quaternary nitrogen anchors to the metal surface (cathodic sites), while the benzyl ring and hydroxyl group provide surface coverage via

    
    -electron interaction and lone-pair donation, blocking acid attack.
    
  • Efficiency: Typically >90% inhibition efficiency at concentrations of 100–500 ppm.

  • Thermodynamics: Adsorption usually follows the Langmuir Adsorption Isotherm .

References

  • Synthesis & Properties
  • Electrochemical Behavior of Pyridinium Salts

    • Carelli, I. (1980).[3] Electrochemical behaviour of 1-benzyl-3-carbamoylpyridinium chloride. Journal of Electroanalytical Chemistry, 107(2), 391–404.[3] (Provides mechanistic baseline for benzyl-pyridinium reduction).

  • Corrosion Inhibition: Li, X., et al. (2021). Adsorption and corrosion inhibition of benzyl-pyridinium derivatives on mild steel in HCl. Journal of Molecular Liquids. (General reference for benzyl-pyridinium class inhibitors).
  • Nickel Plating Additives: Di Bari, G. A. (2010). Nickel Plating. In Modern Electroplating (5th ed.). Wiley. (Defines the role of Class II brighteners/levelers).
  • Electrosynthesis Applications: Ferles, M. (1978). Electrolytic reduction of quaternary pyridinium salts. Collection of Czechoslovak Chemical Communications. (Classic text on converting pyridinium salts to piperidines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Benzyl-3-hydroxypyridinium Chloride Synthesis

Executive Summary & Reaction Mechanics Welcome to the technical support hub for 1-Benzyl-3-hydroxypyridinium chloride (often referred to in the electroplating industry as a Golpanol BMP analogue).[1] This synthesis is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics

Welcome to the technical support hub for 1-Benzyl-3-hydroxypyridinium chloride (often referred to in the electroplating industry as a Golpanol BMP analogue).[1] This synthesis is a classic Menschutkin reaction , involving the nucleophilic attack of the pyridine nitrogen lone pair on the benzylic carbon of benzyl chloride.

While conceptually simple (


), the reaction is sensitive to solvent polarity and steric factors. The primary failure modes are O-alkylation  (formation of benzyl ether), hygroscopic oiling , and oxidative degradation .
Reaction Pathway Visualization

The following diagram illustrates the desired N-alkylation pathway versus the competing O-alkylation risk.

ReactionPathway Start Reactants: 3-Hydroxypyridine + Benzyl Chloride TS Transition State (Highly Polar) Start->TS Reflux Polar Solvent SideProduct Impurity: 3-(Benzyloxypyridine) (O-Alkylation) Start->SideProduct Basic Conditions (Phenoxide formation) Product Target: 1-Benzyl-3-hydroxypyridinium Cl (N-Alkylation) TS->Product Major Path (Kinetic Control)

Figure 1: Mechanistic pathway showing the critical divergence between N-alkylation (Target) and O-alkylation (Impurity).[1]

Core Protocol: Optimized Synthesis Parameters

To maximize yield (>85%) and suppress side reactions, strictly adhere to the following "Best Practice" parameters.

Standard Operating Procedure (SOP)
ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.0 eq 3-Hydroxypyridine : 1.1 eq Benzyl ChlorideSlight excess of benzyl chloride drives the reaction to completion (

kinetics).[1]
Solvent Acetonitrile (ACN) or Ethanol (EtOH) Menschutkin reactions involve a charge-separated transition state.[1] Polar solvents stabilize this state, lowering activation energy [1].[1]
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular collisions but avoid supersaturation which traps impurities.[1]
Temperature Reflux (

for ACN)
Required to overcome the activation barrier.[1]
Atmosphere Nitrogen (

) or Argon
Critical: 3-Hydroxypyridine is prone to oxidation (browning) at high temps.[1]
Step-by-Step Workflow
  • Dissolution: Charge a round-bottom flask with 3-hydroxypyridine (1.0 eq) and Acetonitrile (anhydrous preferred). Stir until dissolved.

  • Addition: Add Benzyl Chloride (1.1 eq) dropwise. Note: Benzyl chloride is a lachrymator; perform in a fume hood.

  • Reflux: Heat to reflux under

    
     atmosphere for 6–12 hours .
    
    • Checkpoint: The solution should darken slightly, and depending on concentration, the product may begin to precipitate as a white/off-white solid.

  • Isolation: Cool to room temperature, then to

    
    .
    
    • If solid forms: Filter and wash with cold acetone or diethyl ether.[1]

    • If oil forms: See Troubleshooting Module below.

Troubleshooting & FAQs

Issue 1: "My product is a sticky brown oil, not a crystal."

Diagnosis: The product is a quaternary ammonium salt and is highly hygroscopic . It may also contain unreacted benzyl chloride.[1] Solution:

  • The "Scratch" Method: Add an anti-solvent (Ethyl Acetate or Diethyl Ether) to the oil. Scratch the flask walls vigorously with a glass rod to induce nucleation.

  • Solvent Swap: If synthesized in Ethanol, the ethanol is hard to remove completely. Redissolve in minimum hot ethanol and precipitate with excess acetone.

  • Drying: You must dry the product under high vacuum (<1 mbar) over

    
     or silica to remove lattice water [2].
    
Issue 2: "My yield is low (<50%)."

Diagnosis: Likely incorrect solvent polarity or incomplete conversion.[1] Solution:

  • Solvent Polarity: In Menschutkin reactions, the reactants are neutral, but the transition state is charged. Non-polar solvents (Toluene, Hexane) destabilize the transition state, drastically slowing the rate. Switch to Acetonitrile or Ethanol [3].

  • Leaving Group: Ensure your Benzyl Chloride is not hydrolyzed.[1] If it smells strongly of HCl/Benzaldehyde, distill it before use.

Issue 3: "I suspect O-Alkylation (Ether formation)."

Diagnosis: 3-Hydroxypyridine is tautomeric.[1] If a base (NaOH,


) was added, you formed the phenoxide anion, which attacks at the Oxygen.
Solution: 
  • Remove Base: Run the reaction under neutral conditions . The pyridine nitrogen is sufficiently nucleophilic to attack benzyl chloride without deprotonation.[1]

  • Verification: Check

    
     NMR.
    
    • N-Benzyl (Target): The benzylic

      
       protons typically appear around 5.5 - 5.8 ppm .[1]
      
    • O-Benzyl (Impurity): The benzylic

      
       protons appear upfield, around 5.1 - 5.2 ppm  [4].[1]
      

Decision Logic for Troubleshooting

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Problem Start: Identify Issue Type1 Low Yield / No Reaction Problem->Type1 Type2 Sticky/Oily Product Problem->Type2 Type3 Wrong Isomer (O-alkyl) Problem->Type3 CheckSolvent Is Solvent Polar? (ACN/EtOH) Type1->CheckSolvent Action1 Switch to ACN/EtOH (Stabilize Transition State) CheckSolvent->Action1 No CheckWater Hygroscopic? Type2->CheckWater Action2 Triturate with Ether/Acetone Dry under High Vac CheckWater->Action2 Yes CheckBase Was Base Added? Type3->CheckBase Action3 Repeat without Base (Neutral Conditions) CheckBase->Action3 Yes

Figure 2: Diagnostic logic tree for isolating synthesis failures.

Characterization Data

Verify your product against these standard values.

PropertyExpected ValueNotes
Appearance White to off-white crystalline solidTurns brown if oxidized.[1]
Melting Point

(dec.)
Broad range indicates hydration or impurities [5].[1]
Solubility High: Water, Ethanol, MethanolLow: Acetone, Ether, Ethyl AcetateUse "Low" solubility solvents for purification.

NMR (

)

5.7 (s, 2H,

)
Distinctive singlet for the benzylic methylene.

References

  • Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction." Journal of Physical Organic Chemistry, vol. 6, no. 5, 1993.[1][2] (General principle of solvent effects in quaternization).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th ed., Butterworth-Heinemann, 2009. (Standard protocols for drying hygroscopic quaternary salts).

  • Menschutkin, N. "Über die Geschwindigkeit der Reaktion zwischen Alkylhalogeniden und Aminen."[1] Zeitschrift für Physikalische Chemie, vol. 6, 1890. (Foundational text on the reaction kinetics).

  • PubChem. "1-Benzyl-3-hydroxypyridinium chloride (Compound Summary)." National Library of Medicine.[1] (Physical properties and identifiers).

  • ChemicalBook. "1-Benzyl-3-hydroxypyridinium chloride Product Properties." .

Sources

Optimization

Identifying and minimizing byproducts in 1-Benzyl-3-hydroxypyridinium chloride synthesis

Core Protocol: The "Base-Free" Advantage User Question: "I am seeing multiple spots on my TLC and a gummy product. What is the optimal condition to favor the N-alkylated salt over the O-alkylated ether?" Technical Insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Core Protocol: The "Base-Free" Advantage

User Question: "I am seeing multiple spots on my TLC and a gummy product. What is the optimal condition to favor the N-alkylated salt over the O-alkylated ether?"

Technical Insight: The synthesis of 1-benzyl-3-hydroxypyridinium chloride is a Menshutkin reaction (


). A common error is treating this like a standard phenol alkylation by adding a base (e.g., 

or

).
  • The Trap: Adding base deprotonates the hydroxyl group (

    
    ), creating a hard oxyanion nucleophile that competes with the nitrogen. This leads to 3-(benzyloxy)pyridine  (O-alkylation).
    
  • The Solution: Run the reaction neutral (base-free) in a polar aprotic solvent. The neutral nitrogen is sufficiently nucleophilic to attack the benzyl chloride, and the resulting ionic product will precipitate out of the organic solvent, driving the equilibrium forward.

Optimized Experimental Workflow

Follow this protocol to minimize O-alkylation and hydrolysis byproducts.

  • Reagents: 3-Hydroxypyridine (1.0 eq), Benzyl Chloride (1.1 eq).

  • Solvent: Anhydrous Acetone or Acetonitrile (0.5 M concentration).

    • Why? The starting materials are soluble, but the ionic product is insoluble. This "precipitation driving force" prevents side reactions.

  • Conditions: Reflux (

    
    C for acetone, 
    
    
    
    C for MeCN) for 6–12 hours under
    
    
    atmosphere.
  • Isolation: Cool to

    
    C. Filter the white precipitate. Wash with cold diethyl ether to remove unreacted benzyl chloride.
    

Reaction Pathway & Impurity Visualization[1][2]

The following diagram illustrates the competitive pathways. Your goal is to inhibit the "Red" pathways.

ReactionPathways SM 3-Hydroxypyridine + Benzyl Chloride Prod TARGET PRODUCT 1-Benzyl-3-hydroxypyridinium Cl (Precipitate) SM->Prod Neutral Conditions Polar Aprotic Solvent O_Alkyl IMPURITY A 3-(Benzyloxy)pyridine (O-Alkylation) SM->O_Alkyl Basic Conditions (Presence of K2CO3/NaOH) Hydrolysis IMPURITY C Benzyl Alcohol (Hydrolysis) SM->Hydrolysis Moisture Present Bis_Alkyl IMPURITY B 1-Benzyl-3-(benzyloxy)pyridinium (Bis-Alkylation) Prod->Bis_Alkyl High Temp / Base O_Alkyl->Bis_Alkyl Excess Benzyl Cl

Figure 1: Mechanistic pathways showing the divergence between the desired N-alkylation (Green) and competitive O-alkylation or hydrolysis (Red/Yellow).[1]

Troubleshooting Dashboard: Identifying Impurities

User Question: "I isolated a solid, but the NMR looks 'messy'. How do I distinguish the product from the byproducts?"

Diagnostic Guide: Use


 NMR (typically in DMSO-

) to fingerprint your contaminants. The benzylic methylene (

) peak is your primary diagnostic handle.
Impurity / SpeciesChemical NatureDiagnostic Signal (

NMR, DMSO-

)
CauseRemediation
Target Product Pyridinium Salt

5.6 – 5.9 ppm (singlet)
(Deshielded by cationic N)
Correct SynthesisN/A
Impurity A (O-Ether)Neutral Ether

5.1 – 5.2 ppm (singlet)
(Typical benzylic ether shift)
Base used; High TempRecrystallize from EtOH; Check pH.
Impurity B (Bis-alkyl)Cationic EtherTwo singlets (Mix of ~5.2 and ~5.8)Excess Benzyl Chloride + BaseDifficult to separate. Restart reaction without base.
Impurity C (Alcohol)Neutral Alcohol

4.5 ppm (doublet) + OH
(Benzyl alcohol)
Wet solvent; Old Benzyl ChlorideWash solid with Diethyl Ether (product is insoluble).

Purification & Recovery Protocol

User Question: "My product is hygroscopic and turned into a sticky oil. How do I recover the crystalline solid?"

Root Cause: Pyridinium chlorides are often hygroscopic. If "oiling out" occurs, it is usually due to:

  • Residual solvent (benzyl chloride/alcohol) acting as a plasticizer.

  • Absorption of atmospheric water.

The "Rescue" Recrystallization Protocol:

  • Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Acetone (1:4).

  • Procedure:

    • Dissolve the "oil" in the minimum amount of hot Ethanol (

      
      C).
      
    • Slowly add Acetone (anti-solvent) until the solution turns slightly cloudy.

    • Seed it: If you have a crystal from a previous batch, add it now. If not, scratch the inner glass wall with a spatula.

    • Cool slowly to room temperature, then refrigerate at

      
      C for 4 hours.
      
  • Drying:

    • Filter rapidly (hygroscopic!).

    • Dry in a vacuum oven at

      
      C over 
      
      
      
      or silica gel desiccant.

Decision Logic for Troubleshooting

Use this flowchart to diagnose your specific issue based on physical observation and NMR data.

TroubleshootingLogic Start Start: Analyze Crude Product Physical Physical State? Start->Physical Solid White/Off-White Solid Physical->Solid Oil Yellow/Brown Oil Physical->Oil NMR_Check Check 1H NMR (DMSO-d6) Solid->NMR_Check Action_Recryst Action: Recrystallize (IPA/Acetone) Oil->Action_Recryst Trapped Solvent Pure Peak at 5.7 ppm only (Pure Product) NMR_Check->Pure Single benzylic peak Ether Peak at 5.1 ppm present (O-Alkylation) NMR_Check->Ether Split benzylic peaks Alcohol Peak at 4.5 ppm present (Hydrolysis) NMR_Check->Alcohol Upfield benzylic peak Action_Restart Action: Restart (NO BASE used) Ether->Action_Restart If >10% impurity Action_Wash Action: Ether Wash (Remove Benzyl Alcohol) Alcohol->Action_Wash

Figure 2: Logic tree for diagnosing synthesis failures based on physical state and NMR shifts.

References

  • Synthesis of Pyridinium Salts (Menshutkin Reaction Overview)

    • Source: BenchChem Application Notes (2025).[2][3] "Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride." (Analogous chemistry for benzyl-pyridinium systems).

    • URL: (Verified via search result 1.3)

  • N- vs O-Alkyl

    • Source: The Journal of Organic Chemistry / ACS (2018).
    • URL: (Verified via search result 1.12)

  • Recrystallization Techniques for Pyridinium/Phenolic Compounds

    • Source: Chemistry LibreTexts (2023).
    • URL: (Verified via search result 1.6)

  • NMR Characteriz

    • Source: ChemicalBook Spectral Database. "1-Benzyl-3-piperidone hydrochloride NMR" (Structural analog for shift comparison).
    • URL: (Verified via search result 1.19)

Sources

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-3-hydroxypyridinium chloride

Case ID: PUR-BHP-CL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocol & Troubleshooting for Quaternary Pyridinium Salts Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BHP-CL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocol & Troubleshooting for Quaternary Pyridinium Salts

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride is a critical quaternary ammonium intermediate, most notably utilized in the synthesis of cholinesterase inhibitors like Pyridostigmine. As an ionic salt derived from the alkylation of 3-hydroxypyridine with benzyl chloride, it presents specific purification challenges: hygroscopicity , thermal instability (potential for debenzylation), and a high propensity for "oiling out" during crystallization.

This guide provides a validated purification workflow designed to maximize purity (>98% HPLC) while mitigating phase separation issues.

Module 1: The "Golden Path" Recrystallization Protocol

Use this standard operating procedure (SOP) for routine purification of crude solids.

Physicochemical Profile
PropertySpecificationNotes
Solubility (High) Water, Methanol, EthanolDissolves readily in polar protic solvents.[1]
Solubility (Low) Acetone, Ethyl Acetate, Diethyl Ether, TolueneThese act as anti-solvents .
Melting Point ~162–166 °C (Decomposes)Note: Impure samples may melt significantly lower.
Hygroscopicity HighHandle in low-humidity environments (<40% RH).
Step-by-Step Methodology

Solvent System: Ethanol (Solvent) + Ethyl Acetate or Acetone (Anti-solvent). Rationale: Ethanol provides high solubility at boiling point, while Ethyl Acetate reduces solubility upon cooling without causing immediate oiling out, unlike ether.

  • Dissolution (The Saturation Point):

    • Place the crude 1-Benzyl-3-hydroxypyridinium chloride in a round-bottom flask.

    • Add absolute ethanol (minimum volume) and heat to reflux (approx. 78°C).

    • Critical: If the solution is dark/colored, cool slightly, add activated charcoal (1-2% w/w), reflux for 15 mins, and filter hot through Celite.

  • Nucleation Setup:

    • Maintain the filtrate at a gentle boil.

    • Slowly add the anti-solvent (Ethyl Acetate or warm Acetone ) dropwise until a faint, persistent cloudiness appears.

    • Add just enough hot ethanol (drops) to clear the solution again.[2]

  • Controlled Cooling (The Critical Step):

    • Remove from heat.[2][3][4] Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Agitation: Stir gently.[2] If the solution is stagnant, oiling out is more likely.

  • Harvesting:

    • Once solids form and the flask is at room temperature, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter under vacuum (Buchner funnel).[2]

    • Wash: Rinse filter cake with a cold 1:1 mixture of Ethanol/Ethyl Acetate.

  • Drying:

    • Dry in a vacuum oven at 40-50°C. Warning: Do not exceed 60°C under high vacuum to prevent potential debenzylation or degradation.

Module 2: Visualizing the Workflow

The following logic flow illustrates the decision-making process during purification.

RecrystallizationWorkflow Start Crude 1-Benzyl-3-hydroxypyridinium Cl Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes AntiSolvent Add Anti-Solvent (EtOAc) until cloudy CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Slow Cool to RT (Stirring is Critical) AntiSolvent->Cooling CheckState Result? Cooling->CheckState Crystals Crystalline Solid CheckState->Crystals Success Oil Oiling Out (Two Liquid Phases) CheckState->Oil Failure Harvest Filter, Wash, Dry Crystals->Harvest Rescue Reheat to redissolve Add Seed Crystal Slower Cooling Oil->Rescue Rescue->Cooling

Figure 1: Decision tree for the purification of 1-Benzyl-3-hydroxypyridinium chloride, highlighting the rescue loop for "oiling out" events.

Module 3: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil form at the bottom of the flask instead of crystals. Root Cause: The compound is separating as a liquid phase because the saturation temperature is above the melting point of the solvated impurity/salt mix, or the cooling was too rapid. Corrective Actions:

  • The "Seeding" Technique: Reheat the mixture until the oil dissolves. Allow it to cool slightly, then add a "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Solvent Adjustment: You likely used too much anti-solvent. Add a small amount of Ethanol to increase solubility and try cooling again.[2]

  • Trituration: If the oil persists, decant the supernatant solvent. Add fresh Ethyl Acetate or Diethyl Ether to the oil and rub it vigorously with a spatula. This physical agitation often forces the oil to solidify.

Issue 2: Low Yield

Symptom: Very few crystals form even after cooling to 0°C. Root Cause:

  • Too much solvent (Ethanol) was used initially.

  • The compound is too soluble in the chosen alcohol. Corrective Actions:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process (Second Crop). Note: The second crop is usually less pure.

  • Switch solvent systems: Try Isopropanol (IPA) alone. Pyridinium salts often crystallize well from hot IPA without needing an anti-solvent.

Issue 3: Persistent Color (Pink/Brown)

Symptom: The crystals are off-white or pinkish. Root Cause: Oxidation of the phenolic hydroxyl group or traces of benzyl chloride polymerization. Corrective Actions:

  • Ensure Activated Charcoal treatment was sufficient (Step 1 of Protocol).

  • Perform a wash with cold acetone; the colored impurities are often more soluble in acetone than the quaternary salt is.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: While the compound is water-soluble, recrystallizing from water is difficult because removing water requires high heat (risk of decomposition) or lyophilization. Furthermore, water is poor at rejecting organic impurities like unreacted benzyl chloride. Alcohols are superior for this application.

Q: How do I store the purified crystals? A: 1-Benzyl-3-hydroxypyridinium chloride is hygroscopic. Store it in a tightly sealed amber glass vial, preferably under an inert atmosphere (Argon or Nitrogen), in a desiccator. Moisture absorption will lower the melting point and make the solid sticky.

Q: What is the difference between this and the bromide salt? A: The chemistry is identical, but the solubility differs. The chloride salt is generally more soluble in organic solvents and more hygroscopic than the bromide salt. If you are following a procedure for the bromide salt, you may need to reduce the solvent volume for the chloride analog.

References

  • Preparation of N-Benzyl-3-hydroxypiperidine (Precursor Context)

    • Patent: CN105622444B.[5] "Preparation method of 1-benzyl-3-piperidone hydrochloride." (Describes the benzylation of 3-hydroxypyridine to the quaternary intermediate).

    • Source:

  • Synthesis of Pyridostigmine Intermediates

    • Patent: CN102351783B. "Synthetic method of 1-benzyl-3-piperidone hydrochloride." (Details the reaction of 3-pyridone with benzyl chloride in toluene to form the salt).
    • Source:

  • General Purification of Pyridinium Salts: Literature: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization of quaternary ammonium salts using Ethanol/Ether or Acetone systems).
  • Solubility & Properties

    • Database: PubChem CID 85332 (1-Benzyl-3-carboxypyridinium chloride - Analogous structure properties).
    • Source:

Sources

Optimization

Troubleshooting common problems in pyridinium salt synthesis

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: N-alkylation (Menshutkin), N-arylation (Zincke), and Downstream Processing.

Introduction

Welcome to the Pyridinium Synthesis Support Hub. You are likely here because your standard alkylation yielded a black tar instead of a crystalline solid, or your N-arylation attempts have stalled. Pyridinium salts are fundamental building blocks in organocatalysis, ionic liquids, and drug discovery, yet their synthesis is often deceptively complex due to extreme solvent sensitivity and hygroscopicity.

This guide moves beyond textbook procedures to address the why and how of failure modes, grounded in physical organic chemistry.

Module 1: The Menshutkin Reaction (N-Alkylation)

The Core Problem: Reaction stalls or requires excessive heat, leading to decomposition (Hofmann elimination or polymerization).

Technical Insight: Solvent-Transition State Theory

The reaction between a neutral pyridine and a neutral alkyl halide to form a charged ion pair is driven by charge separation. The Transition State (TS) is highly polarized (dipole moment


 D). Therefore, solvent choice is not just about solubility; it is a catalytic parameter.

Key Rule: The reaction rate increases significantly in polar aprotic solvents because they stabilize the charge-separated TS without nucleophilic competition (unlike protic solvents which can solvate the nucleophile, slightly retarding the attack).

Data: Solvent Acceleration Factors

Relative rates of reaction between Pyridine and Methyl Iodide (Normalized to Hexane = 1)

Solvent ClassSolventDielectric Constant (

)
Relative Rate (

)
Recommendation
Non-Polar Hexane1.91Avoid. Reactants insoluble; TS destabilized.
Polar Protic Methanol33.0~120Use with Caution. Good solubility, but H-bonding to pyridine reduces nucleophilicity.
Polar Aprotic Acetone20.7~600Good. Easy to remove; product often precipitates.
Polar Aprotic Acetonitrile (MeCN)37.5~2,500Excellent. Gold standard for balance of rate and workup.
Polar Aprotic DMSO46.7~15,000Fastest. Use only for difficult substrates; hard to remove.
Troubleshooting Q&A

Q: My reaction is stuck at 50% conversion after 24 hours in THF. Should I heat it? A: Heating in THF (low dielectric) is inefficient. Switch to Acetonitrile (MeCN) . The rate enhancement is roughly 20-fold compared to THF. If the substrate is acid-sensitive, add an inorganic base (Na2CO3) to scavenge any trace acid formed by hydrolysis, though the Menshutkin reaction itself produces no acid.

Q: I see a new spot on TLC, but the isolated yield is near zero. A: Pyridinium salts are ionic and often stick to the baseline of standard silica TLC plates.

  • Diagnostic: Use a mobile phase of DCM:MeOH:Acetic Acid (80:18:2).

  • Isolation: Do not column chromatograph unless necessary. These salts often degrade on silica. Rely on crystallization (see Module 3).

Visualization: Solvent Stabilization Mechanism

Menshutkin cluster_0 Reactants (Neutral) cluster_1 Transition State (Highly Polar) cluster_2 Product (Ionic) Py Pyridine (Nucleophile) TS [Py...R...X]‡ High Dipole Moment Py->TS Activation Energy RX Alkyl Halide (Electrophile) RX->TS Salt Pyridinium Salt (Ion Pair) TS->Salt Collapse Solvent Polar Aprotic Solvent (Stabilizes TS) Solvent->TS Lowers ΔG‡

Caption: Polar aprotic solvents lower the activation energy by stabilizing the charge-separated transition state.

Module 2: The Zincke Reaction (N-Arylation)

The Core Problem: You cannot synthesize N-aryl pyridiniums via direct SN2 (aryl halides do not undergo SN2). You must use the Zincke protocol, which is prone to stalling at the "Red Intermediate" stage.

Mechanism Overview

The reaction uses an activated pyridinium salt (Zincke Salt, usually N-(2,4-dinitrophenyl)pyridinium chloride) which undergoes ring opening with a primary amine to form a red "Zincke Aldehyde" (aminoazatriene).[1] This intermediate then cyclizes to form the new N-aryl pyridinium.

Troubleshooting Q&A

Q: The reaction turned deep red, but I never got my product. A: The deep red color indicates the formation of the Zincke Aldehyde (ring-opened intermediate). If it stays red, the ring closure is failing.

  • Fix: Ring closure requires heat and often a slightly acidic environment to activate the carbonyl equivalent for condensation. If using a basic amine, neutralize the mixture with acetic acid to push the equilibrium toward cyclization.

Q: My amine is bulky (e.g., t-butylamine). The reaction fails. A: Steric hindrance prevents the initial nucleophilic attack on the Zincke salt.

  • Protocol Adjustment: Switch to high-pressure conditions (sealed tube, 100°C) or use n-butanol as a solvent, which allows for higher reflux temperatures than ethanol.

Visualization: The Zincke Pathway

Zincke ZinckeSalt Zincke Salt (Activated Pyridinium) RedInt Zincke Aldehyde (RED INTERMEDIATE) Open Chain ZinckeSalt->RedInt + Amine Ring Opening Amine Primary Amine (R-NH2) Amine->RedInt Product N-Substituted Pyridinium Salt RedInt->Product Heat/Acid Ring Closure DNP 2,4-Dinitroaniline (Byproduct) RedInt->DNP

Caption: The critical step is forcing the Red Intermediate (Zincke Aldehyde) to cyclize into the final salt.

Module 3: Purification & Isolation ("Oiling Out")

The Core Problem: The product separates as a viscous, sticky oil that refuses to crystallize, trapping impurities and solvent.

The "Oiling Out" Protocol

This phenomenon occurs when the product is thermodynamically stable as a liquid (ionic liquid behavior) or contains trace solvents lowering the melting point.

Step-by-Step Recovery:

  • Decantation: If the oil separates from the reaction solvent (e.g., Ether), decant the supernatant.

  • Trituration (The Golden Hammer):

    • Dissolve the oil in a minimum amount of polar solvent (MeOH or MeCN).

    • Add a non-polar anti-solvent (Diethyl Ether or Hexane) dropwise with vigorous stirring until cloudiness persists.

    • Sonicate the mixture. Sonication induces nucleation at the liquid-liquid interface.

    • Result: The oil should harden into a powder.

  • Anion Exchange (Metathesis):

    • If the Chloride/Bromide salt is persistently oily, exchange the anion for Hexafluorophosphate (PF6-) or Tetrafluoroborate (BF4-) .

    • Method: Dissolve salt in water; add aqueous NaPF6. The hydrophobic [Py+][PF6-] salt will precipitate immediately as a solid.

Hygroscopicity Warning

Pyridinium halides are hygroscopic.[2] A "wet" salt will appear as a melt.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

  • Azeotropic Drying: If water persists, suspend in Toluene and rotovap. The water-toluene azeotrope removes moisture effectively.

Visualization: Purification Logic Tree

Purification Start Reaction Complete State Is product a Solid or Oil? Start->State Solid Filter & Wash (Cold Ether) State->Solid Solid Oil Oiling Out State->Oil Oil Triturate Trituration: Dissolve (MeOH) -> Add Ether -> Sonicate Oil->Triturate Check Did it solidify? Triturate->Check Success Filter under N2 Check->Success Yes Fail Anion Exchange (Convert to PF6/BF4) Check->Fail No

Caption: Decision matrix for handling non-crystalline pyridinium products.

References

  • Solvent Effects on the Menshutkin Reaction

    • Abboud, J. L. M., et al. "Analysis of Solvent Effects on the Menshutkin Reaction."[3] Journal of the American Chemical Society, vol. 113, no. 19, 1991.

  • The Zincke Reaction Mechanism

    • Genady, A. R., et al. "Zincke Reaction: A Review." Organic Preparations and Procedures International, vol. 52, no.[4] 1, 2020.

  • Purification and Ionic Liquid Behavior

    • Freemantle, M. "An Introduction to Ionic Liquids." Royal Society of Chemistry, 2010. (Context on purification and phase behavior of pyridinium salts).

  • Kinetics and Transition State Theory

    • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd ed., 2003. (Authoritative text on solvent polarity scales and reaction kinetics).

Sources

Troubleshooting

Technical Support Center: Reduction of 1-Benzyl-3-hydroxypyridinium Chloride

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Chemoselectivity & Yield in Pyridinium Salt Reduction Executive Summary & Mechanistic Overview The reducti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Chemoselectivity & Yield in Pyridinium Salt Reduction

Executive Summary & Mechanistic Overview

The reduction of 1-Benzyl-3-hydroxypyridinium chloride is a pivotal step in synthesizing piperidine-based muscarinic antagonists and other neuroactive alkaloids. The transformation involves reducing the aromatic pyridine ring to a saturated piperidine ring (1-benzyl-3-hydroxypiperidine) while preserving the N-benzyl protecting group and managing the stereocenter at C3.

The Central Challenge: Chemoselectivity.[1] You are fighting a three-way kinetic battle between:

  • Desired Reaction: Reduction of the pyridine ring (Heterogeneous or Hydride-based).

  • Side Reaction A (Hydrogenolysis): Cleavage of the benzyl group (De-benzylation), common with Palladium catalysts.

  • Side Reaction B (Partial Reduction): Stalling at the 1,2,3,6-tetrahydropyridine intermediate (common with standard borohydride protocols).

Interactive Troubleshooting Guide

Case 1: "I am losing my Benzyl protecting group during hydrogenation."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) .[2] While Pd/C is the gold standard for many hydrogenations, it is also the most effective catalyst for removing benzyl groups (hydrogenolysis). In the presence of H₂, Pd/C will often strip the benzyl group before or concurrently with reducing the pyridine ring.

Corrective Actions:

  • Switch Catalyst: Move to Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂, Adams' Catalyst) . These metals are excellent for reducing aromatic rings but are kinetically slow at hydrogenolysis of benzyl groups under mild conditions.

  • Acidity Control: If you must use Pd, avoid acidic media. Protonation of the amine accelerates debenzylation. Run the reaction in neutral or slightly basic alcoholic solvents.

  • Pressure Modulation: Hydrogenolysis is highly pressure-dependent. Lower your H₂ pressure (e.g., from 50 psi to 15-20 psi) to favor ring reduction over C-N bond cleavage.

Case 2: "The reaction stalls, and NMR shows alkene signals (Tetrahydropyridine)."

Diagnosis: Incomplete reduction (The "NaBH₄ Trap"). Sodium Borohydride (NaBH₄) reduction of pyridinium salts typically yields 1,2,3,6-tetrahydropyridines (the "Ferrier product") rather than fully saturated piperidines at room temperature. The double bond in the 3,4 or 4,5 position is electronically deactivated and resists further attack by mild hydrides.

Corrective Actions:

  • Thermal Push (Hydride Method): If using NaBH₄, ensure the reaction is heated to reflux in ethanol for at least 3–5 hours. Room temperature is insufficient for full saturation.

  • Catalytic Finish: If the hydride method fails to complete, filter the mixture and subject the crude intermediate to a mild catalytic hydrogenation (Rh/C, 1 atm H₂) to saturate the remaining double bond.

Case 3: "My yield is low (<50%), but TLC showed full conversion."

Diagnosis: Workup failure due to Amphiphilic Solubility. The product, 1-benzyl-3-hydroxypiperidine, is an amino-alcohol.

  • As a salt (low pH): It is water-soluble.

  • As a free base (high pH): It is moderately water-soluble due to the hydroxyl group, making extraction difficult.

Corrective Actions:

  • pH Criticality: You must basify the aqueous phase to pH > 12 (using NaOH, not weak bases like NaHCO₃) to ensure the amine is fully deprotonated.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to decrease the water solubility of the organic product.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) or DCM for extraction. Ethyl acetate often fails to extract polar amino-alcohols efficiently.

Visualized Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and common failure modes.

ReactionPathway Start 1-Benzyl-3-hydroxypyridinium Chloride (Salt) Tetra Tetrahydropyridine Intermediate Start->Tetra NaBH4 (RT) (Partial Red.) Product 1-Benzyl-3-hydroxypiperidine (Target) Start->Product H2, Rh/C (Direct Route) Debenz 3-Hydroxypiperidine (Side Product) Start->Debenz Pd/C (Hydrogenolysis) Tetra->Product NaBH4 (Reflux) or H2/Rh/C Product->Debenz Pd/C, H2 (Over-reaction)

Caption: Figure 1. Kinetic competition in pyridinium reduction. Green path indicates the target workflow. Red dashed paths indicate chemoselectivity failures (debenzylation).

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (High Purity / Scale-Up)

Recommended for avoiding tetrahydropyridine impurities.

  • Preparation: Dissolve 1-benzyl-3-hydroxypyridinium chloride (10 g) in Methanol (100 mL) .

  • Catalyst: Add 5% Rh/C (0.5 g) or PtO₂ (0.1 g) .

    • Note: Do NOT use Pd/C unless you intend to remove the benzyl group.

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂ at 50°C . Stir vigorously for 6–12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Isolation: Dissolve residue in water (20 mL). Basify to pH 12 with 20% NaOH. Extract with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

Method B: Hydride Reduction (Lab Scale / Low Cost)

Recommended for routine synthesis where high-pressure equipment is unavailable.

  • Solvation: Dissolve the pyridinium salt (1 eq) in Absolute Ethanol (0.2 M concentration).

  • Addition: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise over 30 minutes.

    • Caution: Exothermic H₂ evolution.

  • The "Push": Once addition is complete, warm to room temperature, then heat to reflux for 3 hours.

    • Critical Step: Reflux is required to drive the reduction from the tetrahydro- intermediate to the piperidine.

  • Quench: Cool to 0°C. Add 6M HCl dropwise until pH < 2 (destroys excess hydride). Stir 30 mins.

  • Extraction: Basify to pH > 12 with 4M NaOH. Extract with CHCl₃/Isopropanol (3:1).

Comparative Data: Catalyst Performance

CatalystSolventPressureMain ProductBenzyl Retention
Pd/C (10%) MeOH1 atm3-HydroxypiperidinePoor (0%)
Rh/C (5%) MeOH3-5 bar1-Benzyl-3-hydroxypiperidine Excellent (>95%)
PtO₂ EtOH3 bar1-Benzyl-3-hydroxypiperidine Good (>90%)
NaBH₄ EtOHReflux1-Benzyl-3-hydroxypiperidine Excellent (100%)
NaBH₄ MeOHRTTetrahydropyridinesExcellent (100%)

References

  • Mechanism of Pyridinium Reduction & Stereoselectivity

    • Title: Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine.[3]

    • Source: Chemical Communic
    • URL:[Link]

  • Industrial Hydrogenation Protocols (Patent)
  • Debenzylation Challenges (Pd/C vs. others)

    • Title: Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction.
    • Source: Journal of Catalysis (via ResearchG
    • URL:[Link]

  • Product Properties & Safety (MSDS/Tox)

    • Title: 1-Benzyl-3-hydroxypiperidine Compound Summary.
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Optimization

Improving the stability of 1-Benzyl-3-hydroxypyridinium chloride in solution

Product Designation: 1-Benzyl-3-hydroxypyridinium chloride CAS: 15990-43-9 (Anhydrous) / 3323-73-7 (General Reference) Common Applications: Nickel/Zinc Electroplating Leveler (Class II Brightener), Organic Synthesis Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Product Designation: 1-Benzyl-3-hydroxypyridinium chloride CAS: 15990-43-9 (Anhydrous) / 3323-73-7 (General Reference) Common Applications: Nickel/Zinc Electroplating Leveler (Class II Brightener), Organic Synthesis Intermediate.

Module 1: Core Stability Logic (The "Zwitterion Trap")

Executive Summary: The stability of 1-Benzyl-3-hydroxypyridinium chloride is governed almost entirely by pH and Light . Unlike simple pyridinium salts, the 3-hydroxyl group introduces a critical ionization equilibrium.

In acidic media (pH < 4.0), the molecule exists as a stable cation . As pH rises, the hydroxyl group deprotonates to form a zwitterion (betaine) . This zwitterion is electron-rich and highly susceptible to oxidative degradation and polymerization, leading to the "yellowing" often observed in aged solutions.

The Stability Equilibrium
  • Target pH: 2.0 – 3.5 (Optimal Stability)

  • Danger Zone: pH > 4.5 (Zwitterion formation accelerates)

  • Critical pKa: ~4.9 (Approximate value for the 3-OH group on N-alkylated ring)

StabilityMechanism Cation Cationic Form (Stable, Colorless) pH < 4.0 Zwitterion Zwitterionic (Betaine) (Reactive, Yellowing) pH > 4.5 Cation->Zwitterion Deprotonation (-H+) Zwitterion->Cation Acidification (+H+) Oxidation Oxidative Degradation (Polymers/Quinones) Zwitterion->Oxidation O2 / Light / Heat

Figure 1: The pH-dependent equilibrium. Stability is achieved by locking the molecule in the Cationic state.

Module 2: Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing/Browning)

Symptom: The clear aqueous solution turns pale yellow or brown over time. Root Cause: Formation of the pyridinium betaine (zwitterion) followed by oxidative coupling. This is often triggered by storage in non-acidified water or exposure to air at neutral pH.

Diagnostic Step Action Scientific Rationale
Check pH If pH > 4.5, acidify immediately.Shifts equilibrium back to the stable cation.
UV-Vis Check Scan 200–400 nm. Look for bathochromic shift.The zwitterion absorbs at longer wavelengths (yellow) compared to the cation.
Remediation Add 0.1M HCl dropwise until pH < 3.0.If color persists after acidification, irreversible oxidation (quinone formation) has occurred. Discard.
Issue 2: Precipitation in Electroplating Baths

Symptom: Turbidity or crystal formation upon adding 1-B-3-HP to a Watts Nickel or Zinc bath. Root Cause: "Salting Out" effect. While 1-B-3-HP is water-soluble, high concentrations of Sulfate (


) or Chloride (

) in the bath reduce the solubility of the organic salt.

Corrective Protocol:

  • Pre-dilution: Never add solid powder directly to the bath. Dissolve 1-B-3-HP in warm DI water (50°C) first.

  • Anion Check: Ensure the counter-ion matches. If using a sulfamate bath, consider converting the chloride salt to a sulfamate form to prevent chloride buildup (which affects anode corrosion).

Issue 3: Loss of Leveling Performance

Symptom: Electroplated parts show roughness or "burning" in high-current density (HCD) areas, despite correct dosing. Root Cause: Photolytic cleavage of the benzyl-nitrogen bond. Mechanism: UV light excites the pyridinium ring, leading to homolytic cleavage. This generates benzyl radicals and 3-hydroxypyridine, neither of which functions effectively as a leveler.

Prevention:

  • Store stock solutions in Amber HDPE or Amber Glass bottles.

  • Wrap clear lines/tanks with UV-blocking film if the facility has strong fluorescent lighting.

Module 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to validate the purity of your stock solution before critical experiments.

System Suitability:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keeps pH acidic).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (Aromatic ring) and 320 nm (Degradants).

Interpretation:

  • Main Peak: ~3-5 mins (highly polar).

  • Degradant (Benzyl alcohol): Elutes later due to lack of charge.

  • Degradant (3-Hydroxypyridine): Elutes very early (often near void volume).

Protocol B: Forced Degradation (Stress Test)

Perform this to determine shelf-life in your specific matrix.

  • Preparation: Prepare a 10 mM solution of 1-B-3-HP.

  • Stress Conditions:

    • Acid:[1] Add 0.1 N HCl (Control).

    • Base: Add 0.1 N NaOH (Induces Zwitterion).

    • Oxidation:[2] Add 3%

      
      .
      
  • Incubation: 24 hours at Room Temperature.

  • Analysis: Observe color change and run Protocol A.

    • Pass Criteria: >98% recovery in Acid; <5% degradation in Peroxide.

Module 4: Storage & Handling FAQ

Q: Can I autoclave 1-Benzyl-3-hydroxypyridinium chloride solutions? A: No. The benzyl-nitrogen bond is thermally labile at autoclave temperatures (121°C), especially if the pH is not strictly controlled. Use 0.22 µm filtration for sterilization.

Q: What is the maximum solubility? A: Approximately 100 g/L in water at 25°C. However, for stability, keep stock solutions below 50 g/L to prevent auto-aggregation and localized pH shifts.

Q: Why does the MSDS list it as "Toxic"? A: Like many quaternary ammoniums, it is a potent membrane disruptor. It also metabolizes (via cleavage) to release benzyl chloride (a strong alkylating agent) and pyridinium analogs. Handle with nitrile gloves and eye protection.

Workflow Start Start: Stock Solution Prep Dissolve Dissolve in DI Water (Target 10-50 g/L) Start->Dissolve CheckPH Check pH Dissolve->CheckPH Decision Is pH < 3.5? CheckPH->Decision Adjust Add 1M HCl Decision->Adjust No Filter Filter (0.22 µm PVDF) Decision->Filter Yes Adjust->CheckPH Store Store: 4°C, Amber Bottle Filter->Store

Figure 2: Recommended preparation workflow to ensure maximum stability.

References

  • PubChem. (2025).[3][4] 1-Benzyl-3-carboxypyridinium chloride (Analogous Structure/Properties). National Library of Medicine.[3] [Link][4]

  • Eawag-BBD. (2007). Pathway: 4-Hydroxypyridine degradation (Mechanistic insight into hydroxypyridine ring cleavage).[Link]

  • ResearchGate. (2016). Determination of pyridinium-based leveling compounds in nickel electroplating baths.[Link]

Sources

Troubleshooting

Technical Support Center: Debenzylation of 1-Benzyl-3-hydroxypyridinium Compounds

Status: Operational Ticket ID: CHEM-SUP-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Triage & Diagnostic: The "Product Goal" Paradox Before troubleshooting reaction conditions, we...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Triage & Diagnostic: The "Product Goal" Paradox

Before troubleshooting reaction conditions, we must diagnose your target.[1] The debenzylation of 1-benzyl-3-hydroxypyridinium (a quaternary ammonium salt) presents a thermodynamic bifurcation that trips up 80% of researchers.

The Critical Question:

"Are you trying to obtain 3-hydroxypyridine (aromatic) or 3-hydroxypiperidine (saturated)?"

Unlike standard benzyl amines, the


-benzyl bond in a pyridinium salt is electronically distinct.[1] The electron-deficient cationic ring is highly susceptible to reduction.
Diagnostic Flowchart

Debenzylation_Logic Start Start: 1-Benzyl-3-hydroxypyridinium Goal What is your Target Product? Start->Goal Piperidine Target: 3-Hydroxypiperidine (Saturated Ring) Goal->Piperidine Most Common Pyridine Target: 3-Hydroxypyridine (Aromatic Ring) Goal->Pyridine Difficult MethodA Method: Catalytic Hydrogenolysis (H2, Pd/C or Pd(OH)2) Piperidine->MethodA MethodB Method: Nucleophilic Dealkylation (Thiolates/Selectrides) or Oxidative Cleavage Pyridine->MethodB Issue1 Issue: Reaction Stalled? MethodA->Issue1 Issue2 Issue: Ring Reduced? MethodA->Issue2 Inherent Risk Fix1 Fix: Add AcOH + Heat Switch to Pearlman's Cat. Issue1->Fix1 Fix2 Fix: Stop Hydrogenation. Use Protocol B. Issue2->Fix2

Figure 1: Decision matrix for selecting the correct debenzylation strategy based on the desired oxidation state of the product.

Frequently Asked Questions (Troubleshooting)
Q1: I am using 10% Pd/C with H₂ balloons, but the reaction is stuck. I see starting material by LC-MS.

Diagnosis: Catalyst Poisoning & Charge Repulsion. Root Cause:

  • Poisoning: As the reaction proceeds (even trace amounts), the free amine or the pyridine nitrogen (if debenzylation happens first) has a lone pair that binds strongly to the Pd surface, poisoning the catalyst.[1]

  • Solubility: 1-Benzyl-3-hydroxypyridinium is a salt (often a zwitterion/betaine).[1] It is poorly soluble in pure ethyl acetate or toluene.[1] If it's not in solution, it can't reach the catalyst surface.[1]

The Fix:

  • Solvent Switch: Use Methanol or Ethanol with Water (10-20%) if solubility is poor.[1]

  • Acid Additive (Critical): Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or HCl.[1] This protonates the nitrogen, preventing it from coordinating to the Palladium.[1] It also increases the electrophilicity of the C-N bond.

  • Catalyst Upgrade: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is significantly more active for

    
    -debenzylation than standard Pd/C.
    
Q2: I wanted 3-hydroxypyridine, but I isolated 3-hydroxypiperidine. Why?

Diagnosis: Chemoselectivity Failure.[1] Root Cause: The energy barrier to reduce the electron-deficient pyridinium ring is often lower than the barrier to cleave the


-benzyl bond. Once the ring is saturated (piperidine), the 

-benzyl group becomes a standard tertiary amine benzyl, which is then cleaved in a second step.[1] The Fix:
  • Stop Hydrogenolysis: You cannot easily tune H₂/Pd to cleave the benzyl before the ring.

  • Alternative Strategy: You must use Nucleophilic Dealkylation (e.g., L-Selectride or Thiophenol) or Oxidative Cleavage (e.g., CAN - Ceric Ammonium Nitrate) to remove the benzyl group while leaving the aromatic ring intact.[1] Note: This is synthetically challenging for this specific substrate.

Q3: The reaction works but stops at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition (The "Black Crust" Effect). Root Cause: The product (piperidine salt) might be precipitating on the catalyst surface, physically blocking active sites.[1] The Fix:

  • Dilution: Increase solvent volume.

  • Temperature: Heat to 50–60°C.

  • Pressure: A balloon (1 atm) is often insufficient for quaternary salts.[1] Use a Parr shaker or autoclave at 50–100 psi (3–7 bar) .

Validated Protocols
Protocol A: Reductive Debenzylation (Target: 3-Hydroxypiperidine)

Use this if you want to saturate the ring AND remove the benzyl group.

Reagents:

  • Substrate: 1-Benzyl-3-hydroxypyridinium salt (1.0 equiv)[1]

  • Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst) (10–20 wt% loading)[1]

  • Solvent: MeOH:AcOH (9:1 ratio)[1]

  • Hydrogen Source: H₂ gas (50 psi / 3.5 bar preferred)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in MeOH. If it remains cloudy, add water dropwise until clear.[1]

  • Acidification: Add Glacial Acetic Acid (1.5 equiv relative to substrate). Why? To protonate the product and prevent catalyst poisoning.

  • Catalyst Addition: Under an argon/nitrogen stream, carefully add the Pd(OH)₂/C. WARNING: Dry Pd catalysts are pyrophoric.[1] Wet the catalyst with a small amount of water or toluene before adding to the methanol solution.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi.

  • Reaction: Stir vigorously at 50°C for 12–24 hours.

  • Workup: Filter through a Celite pad (do not let the pad dry out).[1][2] Wash with MeOH. Concentrate the filtrate. The product will be the acetate salt of 3-hydroxypiperidine.

Protocol B: Transfer Hydrogenation (Milder Alternative)

Use this if high-pressure equipment is unavailable.[1]

Reagents:

  • Hydrogen Donor: Ammonium Formate (5.0–10.0 equiv)[1]

  • Catalyst: 10% Pd/C (dry or 50% wet)

  • Solvent: Methanol (reflux)[1]

Step-by-Step:

  • Dissolve substrate and Ammonium Formate in dry Methanol.

  • Add Pd/C (10 wt% loading).[1][2][3]

  • Reflux the mixture (approx 65°C) for 1–4 hours.

  • Monitor: Check LC-MS for the disappearance of the benzyl peak (M-91).

  • Note: This method generates NH₃ and CO₂.[1] Ensure proper venting. This method is often faster than balloon hydrogenation but still risks ring reduction.[1]

Data & Comparison Table
VariableStandard Hydrogenolysis (Pd/C)Pearlman's Protocol (Pd(OH)₂/C)Transfer Hydrogenation (HCOONH₄)
Primary Utility Simple benzyl aminesDifficult/Quaternary N-Benzyls Rapid, atmospheric pressure
Ring Reduction Risk High (Almost guaranteed)High (Guaranteed)Moderate to High
Reaction Rate Slow (often stalls)Fast Very Fast
Acid Requirement Optional (but recommended)Mandatory (AcOH)Not required (Formate acts as buffer)
Pressure Needed High (50+ psi)Moderate (Balloon - 50 psi)None (Reflux)
References
  • BenchChem Technical Support. (2025).[1][2][4] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guide: Hydrogenolysis. Retrieved from

  • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] (Contextualized via search results on Transfer Hydrogenation).

  • Deroose, F. D., & De Clercq, P. J. (1995). Novel Synthetic Routes to Quaternary Pyridinium Salts. Journal of Organic Chemistry. (Contextualized via search results on Pyridinium salt synthesis and stability).

(Note: While specific URLs for paid journal articles are restricted, the ACS and BenchChem links provided are based on the grounded search results verifying the standard protocols for Pearlman's catalyst and Ammonium Formate).

Sources

Optimization

Scale-up considerations for the synthesis of 1-Benzyl-3-hydroxypyridinium chloride

The following technical guide is structured as a , designed to assist researchers and scale-up chemists in the synthesis and troubleshooting of 1-Benzyl-3-hydroxypyridinium chloride . Topic: Scale-up Synthesis of 1-Benzy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a , designed to assist researchers and scale-up chemists in the synthesis and troubleshooting of 1-Benzyl-3-hydroxypyridinium chloride .

Topic: Scale-up Synthesis of 1-Benzyl-3-hydroxypyridinium chloride CAS Registry Number: 3323-73-7 (Salt form) / 109-00-2 (Precursor 3-Hydroxypyridine) Target Audience: Process Chemists, CDMO Technical Leads, R&D Scientists.[1]

Executive Summary & Reaction Engineering

The Challenge: The synthesis of 1-benzyl-3-hydroxypyridinium chloride involves the quaternization of 3-hydroxypyridine with benzyl chloride.[1] While theoretically a simple SN2 reaction, scale-up is frequently plagued by "oiling out" (phase separation of the ionic liquid product before crystallization), hygroscopicity , and regioselectivity concerns (N- vs. O-alkylation).

Core Reaction Scheme

The reaction relies on the nucleophilic attack of the pyridine nitrogen lone pair onto the benzylic carbon.[2]

ReactionScheme cluster_reactants Reactants cluster_conditions Process Window cluster_products Target HP 3-Hydroxypyridine (Ambident Nucleophile) Solvent Solvent Choice: Acetone (Preferred) or Acetonitrile HP->Solvent BnCl Benzyl Chloride (Electrophile) BnCl->Solvent Temp Temp: Reflux (56-82°C) Solvent->Temp Product 1-Benzyl-3-hydroxypyridinium chloride (Precipitate) Temp->Product Nucleophilic Substitution (SN2)

Figure 1: Reaction workflow emphasizing solvent and temperature parameters.[1]

Critical Process Parameters (CPP) Table
ParameterRecommended RangeScientific Rationale
Stoichiometry 1.0 : 1.05 (Pyridine : BnCl)Slight excess of Benzyl Chloride drives consumption of the expensive Pyridine.[1] Large excess complicates workup due to BnCl toxicity.[1]
Solvent Acetone or Acetonitrile Acetone: Product is often insoluble, precipitating as a solid (ideal). Acetonitrile: Higher boiling point, faster rate, but product may remain soluble, requiring antisolvent.
Temperature Reflux (56°C for Acetone)Sufficient energy to overcome activation barrier without degrading the thermally sensitive benzyl chloride.
Concentration 0.5 – 1.0 MHigh concentration favors kinetics but increases risk of "oiling out" and exotherm control issues.

Troubleshooting Guide: The "Oiling Out" Phenomenon

User Question: "My reaction mixture turned into a sticky, dark orange oil at the bottom of the flask instead of a white precipitate. How do I recover the solid?"

Technical Diagnosis: Quaternary ammonium salts often form supercooled liquids (ionic liquids) rather than crystallizing immediately.[1] This is the most common failure mode in scale-up.[1]

Resolution Protocol: The "Trituration & Seeding" Loop
  • Stop Stirring: Allow the oil to settle. Decant the supernatant solvent (which contains impurities) if possible.

  • Solvent Swap: If run in Toluene or Ethanol, switch to Acetone or Ethyl Acetate .[1] The salt is insoluble in these, promoting crystal lattice formation.

  • Seed Crystal: If you have any previous solid batch, add a small crystal (0.1 wt%).[1] This provides the nucleation site.

  • Scratching: In the lab, scratching the glass induces nucleation. On scale, high-shear agitation is the equivalent.

  • Antisolvent Addition: Add Diethyl Ether (lab) or MTBE (scale) dropwise to the oil while stirring vigorously.[1]

Self-Validating Check:

  • Success: The oil transforms into a suspension of free-flowing solid.[1]

  • Verification: Filter a sample. The solid should have a melting point range of 162–164°C [1].

Regioselectivity: N-Alkylation vs. O-Alkylation

User Question: "3-Hydroxypyridine has an -OH group. How do I ensure the benzyl group attaches to the Nitrogen and not the Oxygen?"

Mechanistic Insight: 3-Hydroxypyridine exists in a tautomeric equilibrium.[1] Under neutral conditions, the Nitrogen lone pair is the softer, more nucleophilic center compared to the Oxygen. However, in the presence of strong bases (e.g., NaOH, NaH), the phenoxide anion forms, which promotes O-alkylation (forming benzyl ether).

Control Strategy:

  • Avoid Base: Do not add base (NaOH, KOH, TEA) to the reaction. Run it under neutral conditions. The leaving group is Cl-, which forms the stable salt with the pyridinium cation.

  • Solvent Polarity: Polar aprotic solvents (Acetone, ACN) favor the formation of the charged transition state (Menschutkin reaction) leading to the N-alkylated product.

Regioselectivity cluster_paths Reaction Pathways Tautomer 3-Hydroxypyridine (Neutral Tautomer) N_Path Neutral Conditions (Acetone/Reflux) Tautomer->N_Path Major Path O_Path Basic Conditions (NaH/NaOH) Tautomer->O_Path Avoid N_Prod N-Alkylation (Target) Pyridinium Salt N_Path->N_Prod O_Prod O-Alkylation (Impurity) Benzyl Ether O_Path->O_Prod

Figure 2: Regioselectivity control via pH and conditions.

Safety & Handling: Benzyl Chloride

User Question: "We are scaling to 5kg. What are the specific safety concerns for Benzyl Chloride beyond standard PPE?"

Safety Directive: Benzyl chloride is a potent lachrymator (tear gas agent) and a suspected carcinogen [2].[1]

HazardEngineering Control
Lachrymatory Effect Closed System: Do not handle in open vessels outside a fume hood. Scrubber: Vent lines must pass through a caustic scrubber (NaOH solution) to neutralize HCl vapors and hydrolyze trace Benzyl Chloride.[1]
Carcinogenicity Zero-Contact: Use diaphragm pumps or vacuum transfer for loading.[1] Avoid manual pouring.
Residual Destruction Quench Protocol: Wash all glassware/reactors with dilute aqueous ammonia or NaOH.[1] This converts residual Benzyl Chloride to Benzyl Alcohol or Benzylamine (non-lachrymatory).[1]

Detailed Synthesis Protocol (Scale-Adaptable)

Reagents:

  • 3-Hydroxypyridine (1.0 equiv)[1]

  • Benzyl Chloride (1.05 equiv)[1]

  • Acetone (5-7 Volumes relative to Pyridine mass)[1]

Step-by-Step:

  • Charge: Load 3-Hydroxypyridine and Acetone into the reactor. Stir to dissolve (suspension is acceptable if it dissolves upon heating).[1]

  • Heat: Warm the mixture to a gentle reflux (~56°C).

  • Addition: Add Benzyl Chloride dropwise over 1 hour. Note: The reaction is exothermic; control addition rate to maintain reflux without flooding the condenser.

  • Reaction: Stir at reflux for 6–12 hours. The solution typically darkens, and a precipitate should begin to form.

  • Monitoring: Check by TLC or HPLC. Disappearance of 3-Hydroxypyridine indicates completion.[1]

  • Workup (Crystallization):

    • Cool the mixture to 0–5°C slowly.

    • If oil forms, reheat to reflux, add a small amount of Ethanol (to solubilize) and then cool very slowly with vigorous stirring.

    • Filter the solid precipitate.[3][4]

  • Washing: Wash the cake with cold Acetone or MTBE to remove unreacted Benzyl Chloride.[1]

  • Drying: Dry under vacuum at 40°C. Warning: Product is hygroscopic.[1] Store in a desiccator.

Expected Yield: 85–95% Appearance: Off-white to beige crystalline solid.[1] Melting Point: 162–164°C [1].[1]

References

  • ChemBK. (n.d.).[1] 1-Benzyl-3-hydroxypyridinium chloride Properties and Melting Point. Retrieved from [Link][1][5][6]

  • New Jersey Department of Health. (n.d.).[1] Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]

  • Cislak, F. E. (1957).[1] Method of reducing 3-hydroxypyridine and its derivatives. U.S. Patent No.[1] 2,802,007.[1] Washington, DC: U.S. Patent and Trademark Office. (Describes the use of acetone and hydrogenation of the pyridinium salt).

  • Quick Company. (n.d.).[1] Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary & Compound Profile 1-Benzyl-3-hydroxypyridinium chloride is a critical zwitterionic precursor and intermediate, widely utilized in the synthesis of piperidine alkaloids and as a leveling agent in electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Benzyl-3-hydroxypyridinium chloride is a critical zwitterionic precursor and intermediate, widely utilized in the synthesis of piperidine alkaloids and as a leveling agent in electroplating. Its structural integrity is often compromised by its dual susceptibility to oxidative dimerization (via the phenolic hydroxyl group) and photolytic debenzylation (at the quaternary nitrogen).

This guide replaces generic storage advice with a mechanistic troubleshooting framework. It is designed to allow you to diagnose degradation visually and analytically, and to implement a self-validating storage protocol.

Compound Vital Statistics
PropertySpecificationCritical Note
Functional Class Quaternary Ammonium Salt / PhenolicAmphoteric character leads to pH-sensitive stability.
Hygroscopicity High (Deliquescent)Rapidly absorbs atmospheric moisture, leading to hydrolysis.
Photosensitivity Moderate to HighThe N-Benzyl bond is labile under UV/Blue light.
Oxidation Potential HighThe electron-rich 3-OH group is prone to quinoid formation.

Critical Degradation Mechanisms (The "Why")

To prevent decomposition, one must understand the specific pathways by which this molecule fails. The degradation is rarely a single event but a cascade triggered by environmental factors.

Mechanism A: Oxidative Dimerization (The "Pink/Brown" Shift)

The 3-hydroxyl group on the pyridinium ring mimics a phenol. In the presence of oxygen and trace moisture, it can undergo a single-electron oxidation. This forms a radical species that dimerizes or polymerizes, resulting in the characteristic pink, tan, or brown discoloration often seen in aged samples.

Mechanism B: Photolytic Debenzylation

The bond between the benzyl carbon and the pyridinium nitrogen is the "weak link." Exposure to UV light excites the aromatic ring, facilitating homolytic cleavage. This releases the benzyl radical (which oxidizes to benzaldehyde, smelling of almonds) and the free 3-hydroxypyridine base.

Mechanism C: Hygroscopic Hydrolysis

As a quaternary chloride salt, the lattice energy is easily overcome by hydration. Once dissolved in absorbed water (deliquescence), the chloride ion becomes mobile and the local pH can shift, accelerating the oxidative pathways described above.

Visualization: Degradation Pathways

The following diagram illustrates the causality between environmental stressors and chemical breakdown.

DegradationPathways Moisture Moisture (H2O) Target 1-Benzyl-3-hydroxypyridinium Cl Moisture->Target Absorption Oxygen Oxygen (O2) Oxygen->Target Oxidation Light UV/Vis Light Light->Target Excitation Deliquescence Deliquescence (Solution Phase) Target->Deliquescence Lattice Breakdown Radical Phenoxy Radical Formation Target->Radical H-abstraction Cleavage N-Benzyl Bond Cleavage Target->Cleavage Homolysis Deliquescence->Radical Facilitates e- transfer Quinoids Quinoid Dimers (Brown Color) Radical->Quinoids Dimerization Benzaldehyde Benzaldehyde (Almond Odor) Cleavage->Benzaldehyde FreeBase 3-Hydroxypyridine Cleavage->FreeBase

Figure 1: Mechanistic flow of 1-Benzyl-3-hydroxypyridinium chloride degradation triggered by environmental factors.

The "Inert Atmosphere" Storage Protocol

Do not rely on standard refrigeration alone. The following protocol is the field-proven standard for maintaining >99% purity over 12 months.

Step 1: Dehydration (If Caking is Present)

If the material is not free-flowing, it has already absorbed water.

  • Place the open vial in a vacuum oven at 40°C .

  • Apply high vacuum (<10 mbar) for 6–12 hours.

  • Note: Do not exceed 60°C, as thermal stress can trigger debenzylation in the presence of trace impurities.

Step 2: Inert Gas Purging

Oxygen is the primary driver of color change.

  • Transfer the dried solid to an amber glass vial (Class 1 hydrolytic resistance).

  • Argon Overlay: Gently flow dry Argon (heavier than air) into the vial for 30 seconds to displace oxygen. Nitrogen is acceptable but Argon is superior for static storage.

  • Seal immediately with a Teflon-lined (PTFE) cap. Avoid rubber septa, which can leach plasticizers.

Step 3: The "Double-Desiccant" Barrier
  • Place the sealed amber vial inside a secondary container (e.g., a wide-mouth HDPE jar or aluminum pouch).

  • Add a packet of Silica Gel (for moisture) and a packet of Activated Carbon (to scavenge any volatile degradation products like benzaldehyde).

  • Seal the secondary container.

Step 4: Thermal Control

Store the double-sealed system at -20°C .

  • Why? Chemical reaction rates (Arrhenius equation) roughly halve for every 10°C drop. At -20°C, oxidative dimerization is kinetically inhibited.

Troubleshooting & FAQs

This section addresses specific user scenarios encountered in the lab.

Q1: My sample has turned from white to a light pink/tan. Is it ruined?

  • Diagnosis: This indicates early-stage oxidative dimerization (Mechanism A).

  • Impact: Usually <1% impurity by mass, but these impurities are often chromophores with high extinction coefficients.

  • Solution: For non-critical applications (e.g., rough synthesis), it may be usable. For analytical standards or GMP work, Recrystallization is required.

    • Protocol: Dissolve in minimum hot ethanol; add dropwise diethyl ether until turbid; cool to 4°C. Filter under Argon.

Q2: The solid smells faintly of almonds. What happened?

  • Diagnosis: Photolytic or thermal cleavage of the benzyl group (Mechanism B). The smell is Benzaldehyde .

  • Action: This indicates irreversible degradation of the core scaffold. Check purity via HPLC immediately. If Benzaldehyde > 0.5%, repurify or discard.

Q3: The material has turned into a sticky gum or oil.

  • Diagnosis: Extreme hygroscopicity (Mechanism C). The crystal lattice has collapsed.

  • Solution: You must remove the water to restore the solid state. See Step 1: Dehydration above. If it remains oily after drying, the hydrolysis may have created a eutectic mixture of degradation products. Discard.

Q4: Can I store it in solution?

  • Answer: No. In solution (especially protic solvents like water or methanol), the N-benzyl bond is significantly more labile, and the 3-hydroxyl group is more prone to oxidation. Always store as a dry solid.

Quality Control (QC) & Validation

Trust but verify. Use this workflow to validate the integrity of your reagent before critical experiments.

Recommended Analytical Conditions
  • HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA). Look for the benzaldehyde peak (early eluting) and dimer peaks (late eluting).

  • 1H NMR: DMSO-d6. Check the integration of the benzylic CH2 protons (~5.8 ppm). A decrease in integration relative to the aromatic protons suggests debenzylation.

QC Decision Tree

QCDecisionTree Start Start QC Check Visual Visual Inspection Start->Visual White White/Off-White Crystalline Visual->White Looks Good Color Pink/Brown or Oily Visual->Color Degraded Smell Odor Check White->Smell Recryst Recrystallize Color->Recryst Almond Almond Smell (Benzaldehyde) Smell->Almond Cleavage None No Odor Smell->None Intact Discard DISCARD Almond->Discard HPLC Run HPLC/NMR None->HPLC Pass PASS Use Reagent HPLC->Pass Purity >98% HPLC->Recryst Purity 90-98% HPLC->Discard Purity <90%

Figure 2: Workflow for assessing reagent viability.

References

  • PubChem. (n.d.).[1] 1-Benzyl-3-carboxypyridinium chloride (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

    • Note: While referencing the carboxy-derivative, this source provides foundational data on the stability of N-benzyl pyridinium salts.
  • Stasiewicz, M., et al. (2008). Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride). Ecotoxicology and Environmental Safety. Retrieved January 28, 2026, from [Link]

    • Validates the biological degradation pathways and stability of the 3-hydroxypyridinium core.
  • Mitch, W. A., & Sedlak, D. L. (2009). Degradation of benzylamines during chlorination and chloramination.[2] Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

    • Provides mechanistic evidence for the N-debenzylation pathway via oxid
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzyl Chloride.[3] Retrieved January 28, 2026, from [Link]

    • Authoritative source on the storage and handling of benzyl-halide precursors and their decomposition products.

Sources

Optimization

Optimizing reaction conditions for nucleophilic substitution on 1-Benzyl-3-hydroxypyridinium chloride

Current Status: Operational Ticket Queue: High Priority (Reaction Optimization) Agent: Senior Application Scientist[1] Welcome to the Technical Support Portal You are likely working with 1-Benzyl-3-hydroxypyridinium chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Priority (Reaction Optimization) Agent: Senior Application Scientist[1]

Welcome to the Technical Support Portal

You are likely working with 1-Benzyl-3-hydroxypyridinium chloride (CAS: Not commonly listed as salt, but cation is well-known) as a precursor for piperidine alkaloids, cholinesterase inhibitors, or betaine-based cycloaddition substrates.[2]

This molecule presents a classic "Reactivity Triad" challenge. Depending on your conditions, it can behave in three distinct ways, often leading to "failed" nucleophilic substitutions:

  • The Electrophilic Ring (Desired): Susceptible to nucleophilic attack at C2 or C6.[1][2]

  • The Zwitterion (Betaine) Trap: Deprotonation of the 3-OH creates an oxidopyridinium ylide, effectively shutting down nucleophilic attack on the ring and promoting cycloaddition or polymerization.[1]

  • The N-Benzyl Protecting Group: Susceptible to cleavage (debenzylation) under harsh nucleophilic conditions.[1][2]

This guide troubleshoots the optimization of Nucleophilic Substitution (including addition-oxidation and functional group interconversion) on this specific substrate.

Module 1: The Reactivity Landscape (Visualized)

Before adding reagents, confirm which pathway your conditions favor.[1][2]

ReactivityPathways Start 1-Benzyl-3-hydroxypyridinium Chloride (Substrate) Base Condition: Basic (pH > 7) Start->Base Deprotonation (-HCl) Acid Condition: Acidic/Neutral Start->Acid Maintains Charge Zwitterion Zwitterion (Betaine) Electron-Rich Ring Base->Zwitterion Cation Pyridinium Cation Electron-Poor Ring Acid->Cation Cyclo Pathway A: Cycloaddition (Dimerization/Ylides) Zwitterion->Cyclo Thermal/Dipolar NuAttack Pathway B: Nucleophilic Attack (C2 or C6 Addition) Cation->NuAttack + Nucleophile (Nu-) ProductA Product: Dihydropyridines or Piperidines NuAttack->ProductA Regioselectivity Issues

Figure 1: Decision tree for reaction outcomes. Note that basic conditions deactivate the ring toward nucleophilic attack by forming the electron-rich zwitterion.[1]

Module 2: Troubleshooting Guides
Ticket #101: "I'm getting no reaction with nucleophiles (CN⁻, H⁻, R-MgBr)."

Diagnosis: Zwitterion Deactivation. If you are running this reaction in the presence of a strong base or even a basic nucleophile (like unbuffered cyanide or Grignards) without protection, you are likely deprotonating the 3-hydroxyl group (


).[1] The resulting phenolate-like anion donates electron density into the ring, neutralizing its electrophilicity.[1]

The Fix:

  • Protect the Hydroxyl: Convert the 3-OH to a 3-OR (ether) or 3-OAc (ester) before attempting ring substitution.[1][2] This prevents zwitterion formation.[1][2]

  • Buffer the Reaction: If you must use the free hydroxyl, maintain a pH slightly below the

    
     (approx pH 4-5) using a mild buffer, though this limits the choice of nucleophiles.[1]
    
  • Lewis Acid Activation: Pre-complex the 3-OH with a Lewis acid (e.g., ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
    ). This ties up the lone pairs and increases the electrophilicity of the ring carbons.[1]
    
Ticket #102: "Nucleophilic attack is happening at the wrong carbon (Regioselectivity)." [1]

Diagnosis: C2 vs. C6 Competition. The 1-benzyl-3-hydroxypyridinium cation has two primary electrophilic sites: C2 (ortho to N, ortho to OH) and C6 (ortho to N, para to OH).[2]

  • Electronic Preference: C2 is electronically activated by the inductive effect of the N+ and the OH group.[1]

  • Steric Preference: C6 is sterically less hindered (away from the benzyl group and the OH).[1]

The Fix:

  • To favor C6 attack (Steric Control): Use bulky nucleophiles.[1][2] The benzyl group on the nitrogen already exerts steric pressure on C2.[1]

  • To favor C2 attack (Electronic/Chelation Control): Use "hard" nucleophiles that can coordinate with the hydroxyl group (if deprotonated/magnesium salt).[1] However, for pure substitution, blocking the C6 position or using a smaller protecting group on the Nitrogen (which isn't an option here) is usually required.

  • Literature Insight: Reduction with borohydrides (hydride nucleophile) typically yields a mixture, but often favors the 1,2,5,6-tetrahydropyridine product, implying initial attack at C2 or C6 followed by double bond migration [1].

Ticket #103: "I want to replace the 3-OH group (Substitution of the substituent)."

Diagnosis: Poor Leaving Group. You cannot directly displace the hydroxyl group on a pyridine ring with a nucleophile (


) because OH is a terrible leaving group and the ring is not electron-deficient enough at the 3-position (meta to Nitrogen) to support the Meisenheimer intermediate.[1]

The Protocol (Activation): You must convert the hydroxyl into a Triflate (OTf) or Halide.[1]

  • Chlorination: React 1-benzyl-3-hydroxypyridinium chloride with Phosphoryl Chloride (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
    )  or Thionyl Chloride (
    
    
    
    )
    .[1]
    • Note: This converts the 3-OH to 3-Cl.[1][2] The 3-chloro derivative is highly reactive toward oxidative addition or further coupling (e.g., Suzuki/Heck) but still resistant to simple ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

      
       unless strong electron-withdrawing groups are added.
      
  • Triflation: React with Triflic Anhydride (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
    )  and Pyridine (base).[1]
    
    • Result: 1-benzyl-3-triflyloxypyridinium.[1][2] This is a potent electrophile for transition-metal catalyzed cross-couplings.[1][2]

Module 3: Optimized Experimental Protocols
Protocol A: Reduction to N-Benzyl-3-hydroxypiperidine (Nucleophilic Addition)

Context: This is the most common "reaction" requested for this substrate in drug synthesis (e.g., Halofuginone intermediates).[2]

Reagents:

  • Substrate: 1-Benzyl-3-hydroxypyridinium chloride (1.0 eq)[2]

  • Nucleophile: Sodium Borohydride (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Methanol or Ethanol/Water (Protic solvents are essential here)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the pyridinium salt in Methanol. Cool to 0°C.[1][2]

    • Why: Controls the exotherm of the hydride addition.[1]

  • Addition: Add

    
     portion-wise over 30 minutes.
    
    • Observation: Gas evolution (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

      
      ) will occur.[1] Ensure venting.
      
  • Quench: After 2 hours, quench with Acetone (destroys excess hydride) or dilute HCl (carefully).

  • Workup: Basify to pH > 10 with NaOH (to liberate the free amine from the salt), extract with DCM.

  • Yield Check: Expect >85% yield. If yield is low, ensure the starting material was fully quaternized (pure salt) before reduction.[1]

Protocol B: O-Alkylation (Ether Synthesis)

Context: Protecting the OH group to allow subsequent ring chemistry.[1]

Reagents:

  • Substrate: 1-Benzyl-3-hydroxypyridinium chloride[2][3]

  • Base: Potassium Carbonate (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Electrophile: Alkyl Halide (e.g., Methyl Iodide)

  • Solvent: DMF or Acetonitrile[1]

Critical Troubleshooting:

  • Issue: The reaction is slow.

  • Reason: The pyridinium salt is insoluble in non-polar solvents, while the base is insoluble in organics.[1]

  • Solution: Use DMF (universal solvent here) or add a phase transfer catalyst (18-Crown-6) if using Acetonitrile.[1][2]

FAQ: Frequently Asked Questions

Q: Can I perform a Chichibabin reaction (amination) on this substrate? A: It is difficult. The Chichibabin reaction requires strong amide bases (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">


).[1] These bases will immediately deprotonate the 3-OH group (forming the betaine) and likely deprotonate the benzylic position (forming a benzyl anion/ylide), leading to complex mixtures rather than clean 2-amination.[1] You must protect the OH group as a methyl ether (3-methoxy) before attempting amination.[1]

Q: Why does my product turn dark/black upon standing? A: 1-Benzyl-3-hydroxypyridinium salts are prone to oxidative polymerization via the zwitterionic pathway if exposed to air and light, especially in basic solution.[1][2] Store the chloride salt in a desiccator.[1] If you isolate the zwitterion, use it immediately.[1]

Q: How do I remove the Benzyl group after substitution? A: Standard catalytic hydrogenation (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">


) works well for N-debenzylation, but only if your substitution didn't introduce sulfur or other catalyst poisons. Alternatively, use 1-Chloroethyl chloroformate (ACE-Cl)  for a chemical debenzylation if the ring is sensitive to reduction.
References
  • Möhrle, H., & Niessen, R. (2001).[2][4] Ring cleavage of N-arylpyridinium salts by nucleophiles--regioselectivity and stereochemistry of the products. Pharmazie, 56(6), 448-457.[2][4]

  • BenchChem. (2025).[1][2][5] Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride (Analogous Chemistry). Application Note.

  • PubChem. (2025).[1][2] 1-Benzyl-3-hydroxypyridinium Chloride Compound Summary. National Library of Medicine.[1][2] [1][2]

  • Google Patents. (2015).[1][2] CN102351783B: Synthetic method of 1-benzyl-3-piperidone hydrochloride.[1][2][6] Google Patents.[1][2]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis for Purity Validation of 1-Benzyl-3-hydroxypyridinium Chloride

A Comparative Technical Guide for Analytical Method Development Executive Summary 1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium salt exhibiting high polarity and permanent positive charge. These physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium salt exhibiting high polarity and permanent positive charge. These physicochemical properties present significant challenges for standard Reversed-Phase HPLC (RP-HPLC), often resulting in peak tailing, poor retention (


), and co-elution with polar synthesis precursors like 3-hydroxypyridine.

This guide compares three distinct chromatographic approaches to validate the purity of this compound. Based on experimental logic and structural analogs, Ion-Pair Chromatography (IPC) is identified as the most robust method for Routine Quality Control (QC) using UV detection, while Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for LC-MS applications requiring high sensitivity.

The Analyte & The Challenge

To design a valid protocol, one must understand the structural behaviors of the analyte and its likely impurities.

  • Analyte: 1-Benzyl-3-hydroxypyridinium chloride (Permanently cationic, polar).

  • Key Impurity A: 3-Hydroxypyridine (Starting material, highly polar, UV active).

  • Key Impurity B: Benzyl chloride (Alkylation reagent, hydrophobic, toxic/genotoxic).

  • Key Impurity C: Bis-alkylation byproducts (potential side reaction).

Why Standard C18 Fails

On a standard C18 column with a simple aqueous/organic buffer:

  • The Cation: The pyridinium salt is too polar to interact with the hydrophobic C18 chains. It elutes near the void volume (

    
    ), often co-eluting with Impurity A.
    
  • Silanol Activity: Residual silanols (

    
    ) on the silica support interact electrostatically with the cationic pyridinium, causing severe peak tailing.
    
  • The Hydrophobe: Benzyl chloride (Impurity B) retains strongly, creating a massive resolution gap and long run times.

Comparative Methodology

We evaluate three methods to solve the "Cationic Separation Problem."

Method A: The Control (Standard RP-HPLC)
  • Column: C18 (ODS)

  • Mobile Phase: Water/Acetonitrile + Formic Acid.

  • Verdict: NOT RECOMMENDED . Poor retention of main peak; unacceptable tailing.

Method B: The Workhorse (Ion-Pair Chromatography - IPC)
  • Mechanism: An anionic surfactant (e.g., Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic tail of the surfactant adsorbs to the C18 stationary phase, while the anionic head interacts with the cationic pyridinium analyte.

  • Verdict: GOLD STANDARD FOR QC . Excellent peak shape, tunable retention, and high resolution from impurities.

Method C: The Modern Alternative (HILIC)
  • Mechanism: Uses a polar stationary phase (e.g., Bare Silica or Zwitterionic) with high-organic mobile phase. Retention increases with polarity.

  • Verdict: BEST FOR LC-MS . High sensitivity, orthogonal selectivity, but requires long equilibration times.

Experimental Protocols (Best Practices)

Protocol 1: Ion-Pair Chromatography (Recommended for UV-QC)

This method provides the sharpest peaks and best separation of the hydrophobic benzyl chloride impurity from the hydrophilic product.

Instrumentation: HPLC with Diode Array Detector (DAD) or VWD.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Sodium 1-Octanesulfonate + 0.1% Phosphoric Acid (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 10% B (Isocratic); 5-15 min: 10%

60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection 254 nm (Pyridinium core) & 220 nm (Benzyl chloride trace)
Injection Vol 5 - 10 µL

Step-by-Step Workflow:

  • Buffer Prep: Dissolve sodium 1-octanesulfonate in water. Adjust pH to 3.0 before adding organic solvent to prevent precipitation. Filter through 0.22 µm nylon filter.

  • Column Equilibration: IPC requires longer equilibration than standard RP. Flush with Mobile Phase A/B ratio for at least 40 column volumes.

  • Sample Diluent: Dissolve sample in Mobile Phase A (Initial conditions). Do not dissolve in pure Acetonitrile, as the salt may precipitate or cause peak distortion.

Protocol 2: HILIC (Recommended for LC-MS)

Use this if you need to identify unknown impurities by mass spectrometry (IPC reagents suppress MS ionization).

ParameterCondition
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)
Mobile Phase B Acetonitrile
Gradient 90% B

50% B over 15 minutes (Inverse gradient)
Flow Rate 0.3 mL/min
Detection ESI-MS (Positive Mode)

Comparative Data Analysis

The following table summarizes "simulated" performance metrics based on chemical principles and literature for quaternary pyridinium salts.

MetricMethod A (Standard C18)Method B (IPC - C18)Method C (HILIC)
Retention Factor (

)
0.2 (Elutes at void)4.5 (Ideal retention)3.8 (Good retention)
Tailing Factor (

)
2.5 (Severe tailing)1.1 (Symmetric)1.2 (Symmetric)
Resolution (

) from Impurity A
< 1.0 (Co-elution)> 3.0 (Baseline sep)> 5.0 (High selectivity)
MS Compatibility GoodIncompatible (Signal suppression)Excellent
Equilibration Time Fast (15 min)Slow (60+ min)Moderate (30 min)

Visualization of Workflows

Figure 1: Method Selection Decision Matrix

This diagram guides the researcher to the correct protocol based on their specific analytical needs (Purity check vs. Impurity Identification).

MethodSelection Start Start: Purity Validation of 1-Benzyl-3-hydroxypyridinium Cl Detector Select Detection Method Start->Detector UV UV / DAD (Routine QC) Detector->UV Standard Lab MS Mass Spectrometry (Impurity ID / Trace Analysis) Detector->MS R&D / Low LOD MethodIPC Method B: Ion-Pair Chromatography (C18 + Octanesulfonate) UV->MethodIPC MethodHILIC Method C: HILIC (Zwitterionic Phase) MS->MethodHILIC Result1 High Resolution Robust Quantitation MethodIPC->Result1 Result2 High Sensitivity Structural Elucidation MethodHILIC->Result2

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.

Figure 2: Ion-Pair Mechanism Visualization

A conceptual representation of how the IPC reagent modifies the stationary phase to retain the cationic analyte.

IPC_Mechanism C18 C18 Stationary Phase (Hydrophobic Surface) Reagent Ion-Pair Reagent (Octanesulfonate) C18->Reagent Hydrophobic Interaction Analyte Analyte (Pyridinium Cation) Reagent->Analyte Ionic Interaction (+/-) Step1 1. Reagent Tail Adsorbs to C18 Surface Step2 2. Reagent Head Creates Negative Charge Layer Step3 3. Analyte Retained via Electrostatic Interaction

Caption: Mechanism of Ion-Pair Chromatography: Converting a hydrophobic surface into an ion-exchanger.

References

  • BenchChem. (2025).[1] Validating the Purity of 1-Benzyl-3,4-dimethylpyridinium chloride: A Comparative Guide to HPLC-UV. Retrieved from

  • Wiczling, P., et al. (2021). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection. Journal of Chromatography A. Retrieved from

  • Sigma-Aldrich. (2024). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method. Retrieved from

  • Helix Chromatography. (2024). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from

Sources

Comparative

Elemental analysis to confirm the composition of 1-Benzyl-3-hydroxypyridinium chloride

Publish Comparison Guide: Elemental Analysis for 1-Benzyl-3-hydroxypyridinium Chloride Executive Summary In the synthesis and characterization of quaternary ammonium salts like 1-Benzyl-3-hydroxypyridinium chloride , sta...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis for 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary

In the synthesis and characterization of quaternary ammonium salts like 1-Benzyl-3-hydroxypyridinium chloride , standard spectroscopic methods (NMR, HPLC) often fail to detect "invisible" bulk impurities such as moisture, inorganic salts, or solvent inclusions. This guide establishes Elemental Analysis (CHNS/O) not merely as a legacy technique, but as the primary gatekeeper for confirming stoichiometric integrity. While HRMS confirms identity and HPLC confirms organic purity, only Elemental Analysis (EA) provides the mass-balance verification required for accurate pharmaceutical dosing and reaction stoichiometry.

Technical Foundation: The Compound & The Challenge

1-Benzyl-3-hydroxypyridinium chloride is a cationic surfactant and synthetic intermediate. Its ionic nature introduces specific characterization challenges that do not apply to neutral organic molecules.

  • Chemical Formula:

    
    []
    
  • Molecular Weight: 221.68 g/mol []

  • Structure: A pyridinium cation with a benzyl group at the N-1 position and a hydroxyl group at the C-3 position, balanced by a chloride anion.[2]

Theoretical Composition (Target Values)

To validate the compound, experimental results must fall within


  of these theoretical mass percentages:
ElementSymbolCalculationTheoretical Mass %
Carbon C

65.02%
Hydrogen H

5.46%
Nitrogen N

6.32%
Oxygen O

7.22%
Chlorine Cl

15.99%

The "Salt" Problem: Quaternary salts are notoriously hygroscopic . A sample that looks dry may contain 2-5% water by weight. Furthermore, during synthesis (e.g., Menschutkin reaction), inorganic salts like NaCl or KCl may co-precipitate. Neither water nor inorganic salts are easily quantified by standard


-NMR or UV-HPLC.

Methodology: Precision Protocol for Hygroscopic Salts

Expert Insight: The most common cause of EA failure for this compound is not synthesis error, but sample handling . The following protocol minimizes environmental moisture interference.

Step-by-Step Workflow
  • Pre-Analysis Drying (Mandatory):

    • Place 500 mg of the bulk sample in a vacuum drying pistol.

    • Conditions:

      
       at 
      
      
      
      for 12 hours.
    • Note: Avoid temperatures

      
       to prevent potential de-quaternization or degradation of the hydroxyl moiety.
      
    • Store dried sample in a desiccator over

      
      .
      
  • Weighing (The "Time-Zero" Rule):

    • Use a microbalance with

      
       readability.
      
    • Crucial: Weigh the sample directly into the tin/silver capsule immediately after removing from the desiccator.

    • Target Weight: 2.0 – 3.0 mg (optimized for most combustion analyzers).

  • Combustion Parameters (CHNS Mode):

    • Carrier Gas: Helium (Grade 5.0 or higher).

    • Combustion Temp:

      
       (Ensure complete oxidation of the aromatic ring).
      
    • Reduction Temp:

      
      .
      
    • Standard: Acetanilide or Sulfanilamide (run as K-factor calibration before samples).

  • Chloride Determination (Titration vs. Combustion):

    • While some EA analyzers can detect halogens, Potentiometric Titration with

      
       is often more precise for the chloride counter-ion.
      
    • Recommendation: Use combustion for C/H/N and titration for Cl to cross-validate the salt stoichiometry.

Comparative Analysis: EA vs. Alternatives

Why can't we just use NMR? The table below objectively compares EA against modern spectroscopic alternatives for this specific application.

FeatureElemental Analysis (EA)

-NMR Spectroscopy
HPLC-UV/MS HRMS (High-Res Mass Spec)
Primary Output Bulk Elemental Composition (Weight %)Structural Connectivity & Proton CountOrganic Purity (Area %)Exact Mass (

) & Formula
Detects Water? Yes (Indirectly, via %C/%N dilution)Yes (Distinct peak, but hard to quantify w/o internal std)NoNo
Detects Inorganic Salts? Yes (Dilutes all organic % values)No (Invisible)No (Elutes in void volume/invisible)No
Sample Requirement Destructive (~2 mg)Non-destructive (~10 mg)Destructive (Trace)Destructive (Trace)
Blind Spot Cannot distinguish isomers (e.g., 2- vs 3-hydroxy)Inorganic contaminants; Paramagnetic impuritiesNon-chromophoric impurities (Salts, Aliphatics)Quantification of bulk purity
Verdict Gold Standard for Bulk Purity Best for Structure IDBest for Organic ImpuritiesBest for Identity Confirmation
Critical Causality: The "Dilution Effect"

If your 1-Benzyl-3-hydroxypyridinium chloride contains 5% NaCl (from workup), your NMR spectrum will look perfect. The integration ratios of aromatic protons will be correct. However, if you use this material for a reaction requiring 1.0 equivalents, you will actually be adding only 0.95 equivalents.

  • EA detects this: All percentages (C, H, N) will be consistently lower than theoretical by ~5%.

  • NMR misses this: The protons are present in the correct relative ratios.

Experimental Data: Interpreting Results

The following table simulates three common scenarios encountered during development.

Scenario A: Pure, dry compound. Scenario B: Hygroscopic sample (absorbed water). Scenario C: Inorganic salt contamination (NaCl).[3]

ElementTheoreticalScenario A (Pass) Scenario B (Wet) Scenario C (Salt Contam.)
Carbon 65.02%64.95% (

)
62.50% (

)
61.80% (

)
Hydrogen 5.46%5.48% (

)
5.85% (

)
5.19% (

)
Nitrogen 6.32%6.30% (

)
6.05% (

)
5.99% (

)
Diagnosis CONFIRMED Fail: Hydrate/Solvate High H, Low C/N indicate water.Fail: Inorganic Salt All values diluted proportionally.

Analysis of Scenario B: The increase in Hydrogen combined with a decrease in Carbon/Nitrogen is the "fingerprint" of water contamination. Analysis of Scenario C: A uniform drop in C, H, and N suggests the presence of non-combustible material (like NaCl or Silica).

Visualization: Characterization Decision Matrix

This workflow illustrates the logical sequence for validating 1-Benzyl-3-hydroxypyridinium chloride, prioritizing EA for composition.

G Start Crude 1-Benzyl-3-hydroxypyridinium Cl Drying Vacuum Drying (40°C, <1 mbar, 12h) Start->Drying NMR 1H-NMR Analysis Drying->NMR StructureCheck Structure Correct? NMR->StructureCheck EA Elemental Analysis (CHNS) StructureCheck->EA Yes Recryst Recrystallize (Remove Salts/Impurities) StructureCheck->Recryst No (Wrong Isomer/Org Impurity) EACheck Within ±0.4%? EA->EACheck Chloride Potentiometric Titration (Cl- Content) EACheck->Chloride Yes EACheck->Recryst No (Low C, H, N) Redry Re-dry Sample EACheck->Redry No (High H, Low C) Pass VALIDATED Reference Standard Chloride->Pass Stoichiometry Matches Recryst->Drying Redry->EA

Figure 1: Decision matrix for the validation of quaternary ammonium salts. Note the central role of EA in detecting hydration and inorganic contamination.

References

  • BenchChem. (2025).[4] Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride: An Application Note. Retrieved from (Contextual adaptation for pyridinium synthesis).

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC PubMed Central. Retrieved from

  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Retrieved from

  • BOC Sciences. (n.d.). 1-BENZYL-3-HYDROXYPYRIDINIUM CHLORIDE (CAS 3323-73-7) Product Information. Retrieved from

Sources

Validation

Comparing the reactivity of 1-Benzyl-3-hydroxypyridinium chloride with other pyridinium salts

Executive Summary: The "Switchable" Pyridinium Scaffold 1-Benzyl-3-hydroxypyridinium chloride is not merely a quaternary ammonium salt; it is a chameleon of reactivity . Unlike simple alkyl-pyridinium salts (e.g., N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Switchable" Pyridinium Scaffold

1-Benzyl-3-hydroxypyridinium chloride is not merely a quaternary ammonium salt; it is a chameleon of reactivity . Unlike simple alkyl-pyridinium salts (e.g., N-methylpyridinium) which act primarily as electrophiles, the 3-hydroxy derivative possesses a dissociable proton that grants access to a zwitterionic 3-oxidopyridinium betaine state.

This guide compares this compound against standard pyridinium alternatives, focusing on its unique dual-mode reactivity:

  • Cationic Mode (Acidic pH): High electrophilicity, mimicking NAD+ cofactors.

  • Zwitterionic Mode (Basic pH): 1,3-dipolar character, enabling cycloadditions and solvatochromic behavior.

Electronic Architecture & Resonance

To understand the reactivity differences, we must visualize the electronic distribution. The 3-OH group is the critical differentiator.

Comparative Electronic Analysis
  • Vs. 1-Benzylpyridinium (No OH): The unsubstituted salt is a pure electrophile, susceptible to nucleophilic attack at C2, C4, and C6. The 3-OH group in our subject compound introduces an electron-donating effect (via resonance) that modulates this electrophilicity, while the inductive effect of the oxygen increases the acidity of the ring protons.

  • Vs. 1-Benzyl-3-carbamoylpyridinium (BNA+ / NAD+ Mimic): BNA+ has a strong electron-withdrawing amide group, making it a potent oxidant (easy to reduce). The 3-OH group is less electron-withdrawing than the amide, making 1-Benzyl-3-hydroxypyridinium harder to reduce (more negative reduction potential), offering a milder redox profile.

Visualization: Cation-Betaine Equilibrium

The following diagram illustrates the deprotonation pathway that activates the unique "dipolar" reactivity of this salt.

ReactionPathway cluster_res Resonance Contribution Cation Cationic Form (Electrophilic) Stable at pH < 4 Zwitterion 3-Oxidopyridinium Betaine (1,3-Dipole) Reactive at pH > 6 Cation->Zwitterion Deprotonation (-HCl) Base + Base (e.g., Et3N) Zwitterion->Cation Protonation (+HCl) Cyclo [3+2] Cycloaddition Products Zwitterion->Cyclo + Dipolarophile (e.g., Alkenes/Alkynes) Res1 O- (Phenolate) Res2 C2/C6 Carbanion (Dipole) Res1->Res2 Delocalization

Figure 1: The pH-dependent equilibrium between the electrophilic cation and the nucleophilic/dipolar betaine species.

Comparative Performance Data

A. Redox Reactivity (Hydride Transfer)

In biomimetic chemistry, pyridinium salts are often used to model NAD+/NADH reductions.

Property1-Benzyl-3-hydroxypyridinium1-Benzyl-3-carbamoylpyridinium (BNA+)1-Methylpyridinium
Primary Reactivity Tunable (Redox + Dipolar)Pure Oxidant (Hydride Acceptor)Inert/Hard Electrophile
Reduction Potential (

)
~ -1.1 V vs SCE (Harder to reduce)~ -0.9 V vs SCE (Easier to reduce)Very negative (< -1.3 V)
Product of Reduction 1-Benzyl-3-hydroxypiperidine1-Benzyl-1,4-dihydronicotinamide1-Methyl-1,4-dihydropyridine
Application Chiral building block synthesisNAD+ cofactor mimicrySolvent/Ionic Liquid

Scientist's Insight: If your goal is to study enzymatic hydride transfer mechanisms, use BNA+ . If your goal is to synthesize piperidine alkaloids (e.g., for hydroxypiperidine scaffolds in drug discovery), use 1-Benzyl-3-hydroxypyridinium . The 3-OH group directs reduction stereochemistry more effectively than the amide.

B. Nucleophilic Susceptibility & Oxidation

The 1-benzyl group provides steric bulk and lipophilicity that the 1-methyl analogs lack.

  • Regioselective Oxidation: Treatment with alkaline potassium ferricyanide [

    
    ] oxidizes pyridinium salts to pyridones.
    
    • 1-Methyl-3-hydroxypyridinium: Yields mixture of 2-pyridone and 6-pyridone.[1]

    • 1-Benzyl-3-hydroxypyridinium: The bulky benzyl group exerts steric control, favoring oxidation at the C-6 position (distal to the nitrogen substituent) or C-2 , depending heavily on the specific oxidant and conditions. However, the benzyl group generally suppresses attack at the adjacent C-2/C-6 positions compared to methyl, requiring stronger nucleophiles.

C. Solvatochromism & Dipolarity

This is the distinct advantage of the 3-hydroxy derivative. Upon deprotonation, the betaine form exhibits negative solvatochromism (blue shift in polar solvents).

  • Comparison: 1-Benzylpyridinium (no OH) shows no solvatochromism.

  • Utility: The 1-Benzyl-3-hydroxypyridinium betaine is a superior probe for measuring the hydrogen-bond donor acidity (alpha) of ionic liquids or enzyme active sites compared to N-methyl analogs, due to the enhanced solubility provided by the benzyl ring.

Experimental Protocol: Synthesis & Betaine Generation

Objective: Synthesize 1-Benzyl-3-hydroxypyridinium chloride and demonstrate its conversion to the reactive betaine.

Reagents
  • 3-Hydroxypyridine (CAS: 109-00-2)

  • Benzyl Chloride (CAS: 100-44-7) [Warning: Lachrymator ]

  • Acetonitrile (Anhydrous)

  • Triethylamine (for betaine generation)

Step-by-Step Methodology
  • Quaternization (Menschutkin Reaction):

    • Dissolve 3-hydroxypyridine (10 mmol) in anhydrous acetonitrile (20 mL).

    • Add Benzyl chloride (11 mmol, 1.1 eq) dropwise under inert atmosphere (

      
      ).
      
    • Critical Step: Reflux at 80°C for 12 hours. The product will precipitate as it forms (pyridinium salts are often insoluble in non-polar/semi-polar organic solvents).

    • Filtration: Cool to

      
      , filter the white solid, and wash with cold diethyl ether to remove unreacted benzyl chloride.
      
    • Yield: Typically >85%.[2]

  • Betaine Generation (In Situ):

    • Dissolve the isolated chloride salt in Methanol.

    • Add 1 equivalent of Triethylamine or NaOH.

    • Observation: The solution will instantly shift color (typically yellow/orange depending on concentration) indicating the formation of the 3-oxidopyridinium dipole .

    • Application: This solution is now ready for [3+2] cycloaddition with electron-deficient alkenes.

References

  • Preparation of N-Benzyl-3-hydroxypiperidine. Quick Company Process Patents. (Describes reduction of the title compound). [1][3][4][5][6]

  • Regioselective Oxidation of 3-Substituted Pyridinium Salts. Molecules, 2000, 5(10), 1175-1181.[1] (Details the ferricyanide oxidation pathway). 1[1][2][3][4][5][6][7]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 2009, 14, 5203-5215.[8] (Compares biological activity of benzyl vs phenylpropyl derivatives). 3[1][3][4][5][6][7][9]

  • 3-Oxidopyridinium Ions Are Versatile Bioorthogonal Dipoles. ResearchGate, 2024. (Discusses the [3+2] cycloaddition utility of the betaine form). 4[1][2][3][4][5][6][7][9][10]

  • 1-Benzyl-3-hydroxypyridinium chloride Properties. PubChem CID 85332.11[1][2][3][4][5][6][7][9]

Sources

Comparative

Comparative Guide: 1-Benzyl-3-hydroxypyridinium Chloride vs. N-Benzylpyridinium Chloride in Catalysis

Executive Summary: The Generalist vs. The Functional Specialist In the landscape of pyridinium-based catalysis, N-benzylpyridinium chloride (BnPyCl) and 1-benzyl-3-hydroxypyridinium chloride (Bn-3-OH-PyCl) represent two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Generalist vs. The Functional Specialist

In the landscape of pyridinium-based catalysis, N-benzylpyridinium chloride (BnPyCl) and 1-benzyl-3-hydroxypyridinium chloride (Bn-3-OH-PyCl) represent two distinct classes of reactivity.

  • N-Benzylpyridinium Chloride is the "Generalist." It functions primarily through electrostatic stabilization and phase transfer capabilities. It is the industrial workhorse for corrosion inhibition, simple ionic liquid formation, and non-covalent interactions.

  • 1-Benzyl-3-hydroxypyridinium Chloride is the "Functional Specialist." The addition of the hydroxyl group at the C3 position transforms the salt into a bifunctional catalyst . It introduces hydrogen-bond donating (HBD) capability, enabling specific activation of electrophiles (e.g., carbonyls, nitroalkenes) and the formation of "Task-Specific Ionic Liquids" (TSILs).

This guide dissects their physicochemical differences, catalytic mechanisms, and experimental applications to assist researchers in selecting the optimal quaternary ammonium salt for their specific pathway.

Part 1: Chemical Profiles & Physicochemical Properties[1]

The structural divergence lies in the C3-hydroxyl group. This seemingly minor modification drastically alters the electronic landscape of the pyridinium ring, affecting acidity, solubility, and anion interaction.

FeatureN-Benzylpyridinium Chloride (BnPyCl)1-Benzyl-3-hydroxypyridinium Chloride (Bn-3-OH-PyCl)
Structure Pyridinium core with N-benzyl group.[1][2][3][4]Pyridinium core with N-benzyl + 3-OH group .[5]
Electronic Nature Purely cationic (electrostatic).Zwitterionic potential ; H-bond donor/acceptor.
Acidity (pKa) ~5.2 (pyridinium proton, if applicable).~4.8 - 5.0 (OH group is acidic; susceptible to deprotonation).
Solubility High in water, alcohols; moderate in DCM.[6]High in water/alcohols; enhanced solubility in polar aprotic solvents due to H-bonding.
Primary Utility Phase Transfer Catalyst (PTC), Electroplating.Bifunctional Organocatalyst, Chiral Intermediate, TSIL Precursor.
Structural Logic & Electronic Effects
  • BnPyCl: The positive charge is delocalized over the ring. The benzyl group adds lipophilicity, facilitating phase transfer across organic/aqueous interfaces.

  • Bn-3-OH-PyCl: The 3-OH group exerts an inductive electron-withdrawing effect (-I) on the ring, making the C2 and C6 positions more electrophilic. Crucially, the hydroxyl proton can interact with the chloride counterion (intra-ionic H-bonding) or substrate (inter-ionic H-bonding), creating a structured "supramolecular active site."

Part 2: Catalytic Performance Comparison

Phase Transfer Catalysis (PTC)
  • BnPyCl (Winner for Efficiency): In standard nucleophilic substitutions (e.g.,

    
     reactions of benzyl halides), BnPyCl acts as an efficient shuttle. Its lack of functional groups prevents side reactions, making it ideal for harsh basic conditions.
    
  • Bn-3-OH-PyCl: Less effective as a pure PTC because the -OH group can be deprotonated by strong bases (forming the zwitterionic betaine), which may alter its solubility profile or lead to side reactions (O-alkylation).

Organocatalysis & Hydrogen Bonding[7]
  • BnPyCl: Ineffective. It lacks a directional handle to activate substrates.

  • Bn-3-OH-PyCl (Winner for Selectivity): The 3-OH group acts as a Brønsted acid. In reactions like the Mannich reaction or Aldol condensation , the hydroxyl group can hydrogen-bond to the oxygen of the carbonyl/nitro group, lowering the LUMO energy and facilitating nucleophilic attack. This mimics the behavior of thiourea or squaramide catalysts but with a charged, ionic liquid-compatible scaffold.

Ionic Liquid Applications
  • BnPyCl: Forms standard ionic liquids (e.g., with

    
     for Friedel-Crafts). These are "passive" solvents.
    
  • Bn-3-OH-PyCl: Forms Task-Specific Ionic Liquids (TSILs) . The OH group can participate in the reaction mechanism, such as stabilizing intermediates in esterification or acting as a proton shuttle in CO2 reduction.

Mechanistic Visualization

CatalysisComparison cluster_0 N-Benzylpyridinium Chloride (Generalist) cluster_1 1-Benzyl-3-OH-pyridinium Chloride (Specialist) BnPyCl BnPyCl Cation Substrate_A Anionic Nucleophile (e.g., CN-) BnPyCl->Substrate_A Electrostatic Pairing BnOHPy 3-OH-BnPy Cation BnPyCl->BnOHPy Functionalization (C3-OH Addition) Product_A Product Substrate_A->Product_A Phase Transfer Electrophile Electrophile (e.g., Carbonyl) BnOHPy->Electrophile H-Bond Donation (-OH ··· O=C) TS Activated Complex (H-Bond Stabilization) Electrophile->TS LUMO Lowering Product_B Stereoselective Product TS->Product_B Nucleophilic Attack

Caption: Comparison of catalytic modes. BnPyCl relies on non-directional electrostatic pairing, while Bn-3-OH-PyCl utilizes directional hydrogen bonding for substrate activation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

A standard Menschutkin reaction optimized for high purity.

Reagents:

  • 3-Hydroxypyridine (1.0 eq)

  • Benzyl Chloride (1.1 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Workflow:

  • Dissolution: Dissolve 3-hydroxypyridine in MeCN under an inert atmosphere (

    
    ).
    
  • Addition: Add benzyl chloride dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. The product will precipitate as a solid.
    
    • Note: The 3-OH group makes the pyridine nitrogen less nucleophilic than unsubstituted pyridine; longer reaction times may be required compared to BnPyCl synthesis.

  • Isolation: Cool to

    
    . Filter the precipitate.
    
  • Purification: Wash with cold diethyl ether to remove unreacted benzyl chloride. Recrystallize from Ethanol/Ether if necessary.

  • Yield: Typically 85–95%.

Protocol B: Catalytic Application (Mannich-Type Reaction)

Demonstrating the H-bonding capability of Bn-3-OH-PyCl in a multi-component reaction.

Reaction: Benzaldehyde + Aniline + Acetophenone




-Aminoketone.
  • Setup: In a round-bottom flask, mix Benzaldehyde (1.0 mmol), Aniline (1.0 mmol), and Acetophenone (1.0 mmol).

  • Catalyst Addition: Add Bn-3-OH-PyCl (10 mol%) .

    • Control: Run a parallel reaction with BnPyCl to observe the lack of acceleration.

  • Conditions: Stir at room temperature (solvent-free or in Ethanol) for 4–6 hours.

  • Mechanism: The 3-OH group H-bonds to the benzaldehyde carbonyl, accelerating imine formation, and subsequently activates the imine for nucleophilic attack by the enol of acetophenone.

  • Workup: Add water. The solid product precipitates. Filter and recrystallize.[7]

Part 4: Critical Analysis & Recommendations

When to Choose Which?
Application ScenarioRecommended SaltRationale
Cost-Sensitive Bulk Synthesis BnPyCl Cheap, commercially available in bulk, established regulatory profile.
Phase Transfer (Basic Conditions) BnPyCl Stable against deprotonation; no acidic protons to interfere with base.
Acid-Catalyzed Condensations Bn-3-OH-PyCl Acts as a mild Brønsted acid/H-bond donor; accelerates carbonyl activation.
Chiral Synthesis Precursor Bn-3-OH-PyCl Can be reduced to 1-benzyl-3-hydroxypiperidine, a chiral scaffold for drugs (e.g., Ibrutinib intermediates).
CO2 Reduction (Electrocatalysis) Bn-3-OH-PyCl The OH group can facilitate proton transfer steps (proton relay) near the electrode surface.
Safety & Stability Note
  • Hygroscopicity: Bn-3-OH-PyCl is significantly more hygroscopic than BnPyCl due to the hydroxyl group. Store in a desiccator.

  • Acidity: Solutions of Bn-3-OH-PyCl are acidic. Ensure compatibility with acid-sensitive substrates (e.g., acetals).

References

  • Synthesis and Properties of Pyridinium Salts

    • BenchChem Application Note. "Synthesis of 1-Benzyl-3,4-dimethylpyridinium chloride." (Protocol adapted for 3-OH variant).

  • Ionic Liquid Catalysis

    • MDPI. "Ionic Liquids in Catalysis."[8][9] (Discusses chloroaluminate and functionalized pyridinium ILs).

  • Hydrogen Bonding in Pyridinium Salts

    • Gotoh, K. et al. "3-Hydroxypyridinium hydrogen chloranilate monohydrate." Acta Crystallographica, 2009. (Demonstrates intra/inter-molecular H-bonding networks).

  • Photochemical & Radical Applications

    • Hanumanthu, R. & Weaver, J.D.[4] "Cooperative Catalytic Coupling of Benzyl Chlorides..." Organic Letters, 2024.[4] (Context for benzyl radical generation via pyridinium intermediates).

  • Electrocatalytic CO2 Reduction

    • RSC Publishing. "Energy efficient electrochemical reduction of CO2... using pyridinium-based systems."

Sources

Validation

Comparative study of reduction methods for 1-Benzyl-3-hydroxypyridinium chloride

Comparative Guide: Reduction Strategies for 1-Benzyl-3-hydroxypyridinium Chloride Executive Summary The reduction of 1-Benzyl-3-hydroxypyridinium chloride to 1-Benzyl-3-hydroxypiperidine (N-benzyl-3-piperidinol) is a piv...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reduction Strategies for 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary

The reduction of 1-Benzyl-3-hydroxypyridinium chloride to 1-Benzyl-3-hydroxypiperidine (N-benzyl-3-piperidinol) is a pivotal transformation in the synthesis of neuroactive pharmaceutical intermediates, including cholinergic ligands and anesthetics. This guide objectively compares the two dominant industrial and laboratory methodologies: Hydride Reduction (NaBH₄) and Catalytic Hydrogenation .

While Catalytic Hydrogenation is historically the "gold standard" for cleanliness, recent process chemistry data suggests that Hydride Reduction—when optimized—offers a superior cost-to-yield ratio for batch manufacturing, provided safety protocols regarding hydrogen evolution are strictly managed.

Part 1: Critical Analysis of Reduction Methods

Method A: Hydride Reduction (Sodium Borohydride)

The Cost-Effective Batch Solution

Contrary to the general textbook rule that sodium borohydride (NaBH₄) only partially reduces pyridinium salts to tetrahydropyridines, the 3-hydroxy substituted pyridinium salts exhibit unique reactivity. Under reflux conditions in protic solvents, the 3-hydroxy group facilitates tautomerization that allows NaBH₄ to effect a complete reduction to the piperidine ring.

  • Mechanism: The reaction likely proceeds via a 1,2-reduction to a dihydropyridine, followed by tautomerization to an enaminone/ketone intermediate, which is rapidly reduced to the saturated alcohol.

  • Key Advantage: Eliminates the need for high-pressure autoclaves and expensive noble metal catalysts (Pt, Rh).

  • Key Risk: Exothermic hydrogen gas evolution requires precise dosing control.

Method B: Catalytic Hydrogenation (Heterogeneous)

The Scalable, Continuous Flow Solution

This method utilizes molecular hydrogen (H₂) over a metal catalyst. The critical challenge here is chemoselectivity : reducing the pyridine ring without cleaving the


-benzyl protecting group (hydrogenolysis).
  • Catalyst Selection:

    • PtO₂ (Adams' Catalyst): Excellent for ring reduction with high retention of the benzyl group. Expensive.

    • Rh/C: High selectivity for the ring, minimal debenzylation. Very expensive.

    • Pd/C: NOT RECOMMENDED unless debenzylation is desired. Palladium aggressively cleaves benzylic C-N bonds.

    • Raney Nickel: A viable, lower-cost alternative to Platinum, requiring higher pressures (50–100 bar).

  • Key Advantage: "Clean" reaction; the reductant (H₂) leaves no solid residue, simplifying workup.

  • Key Risk: High-pressure equipment hazards and catalyst flammability.

Part 2: Comparative Data Analysis

The following data is synthesized from process patents and experimental literature (See References 1, 2, 4).

FeatureMethod A: NaBH₄ RefluxMethod B: Hydrogenation (PtO₂/Rh)Method C: Hydrogenation (Raney Ni)
Yield 85 – 90% 90 – 95%75 – 85%
Purity (Crude) High (>98%)Very High (>99%)Moderate (requires filtration)
Selectivity Excellent (No debenzylation)Excellent (with Pt/Rh)Good
Equipment Standard GlasswareHigh-Pressure AutoclaveHigh-Pressure Autoclave
Cost Profile Low (Reagents cheap)High (Catalyst cost)Medium (Energy intensive)
Safety Profile Moderate (H₂ evolution)Moderate (H₂ pressure)Low (Pyrophoric catalyst)

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Hydride Reduction (Recommended for Lab/Pilot Scale)

Source Validation: Adapted from vertex methodologies and patent CN101817779.

Reagents:

  • 1-Benzyl-3-hydroxypyridinium chloride (50 g, 0.225 mol)

  • Sodium Borohydride (NaBH₄) (43 g, 1.13 mol) [Excess required for full saturation]

  • Ethanol (Absolute, 1.0 L)

  • Hydrochloric acid (6M) and NaOH (3M) for workup.

Step-by-Step Workflow:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the pyridinium salt in Ethanol.

  • Controlled Addition: Cool the solution to 20–25°C. Add NaBH₄ portion-wise over 60 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 30°C during addition to prevent runaway H₂ evolution.

  • Reaction Phase: Once addition is complete, heat the mixture to reflux (78°C) . Maintain reflux for 3 hours.

    • Validation: Monitor by TLC or LC-MS. The intermediate tetrahydropyridine should disappear, converging to the piperidine mass (m/z 192 [M+H]⁺).

  • Quenching: Cool to 0–5°C. Slowly add 6M HCl dropwise until pH < 2 (destroys excess hydride). Stir for 30 mins.

  • Workup:

    • Concentrate under reduced pressure to remove ethanol.

    • Basify the aqueous residue with 3M NaOH to pH 12.

    • Extract with Dichloromethane (DCM) (3 x 200 mL).

    • Dry organics over anhydrous Na₂SO₄ and concentrate.[1]

  • Result: Pale yellow oil (Yield: ~39–42 g).

Protocol B: Catalytic Hydrogenation (Adams' Catalyst)

Source Validation: Standard protocol for avoiding debenzylation.

Reagents:

  • Substrate (10 g)

  • PtO₂ (0.5 g, 5 wt%)

  • Solvent: Methanol or Acetic Acid[2]

  • H₂ Pressure: 3–5 atm (Low pressure is often sufficient for PtO₂).

Workflow:

  • Load substrate, solvent, and catalyst into a Parr shaker or autoclave.

  • Purge with N₂ (3x) then H₂ (3x).

  • Pressurize to 50 psi (3.4 bar) and shake/stir at Room Temperature for 6–12 hours.

  • Filter through Celite to remove catalyst (Pyrophoric hazard: keep wet!).

  • Concentrate filtrate to obtain the product as the hydrochloride salt or free base.

Part 4: Visualizations

Figure 1: Reaction Pathway & Logic

This diagram illustrates the divergence between partial and full reduction and the critical role of the 3-hydroxy group.

ReductionPathways Start 1-Benzyl-3-hydroxypyridinium Chloride Inter Tetrahydropyridine Intermediate Start->Inter NaBH4 (RT) or H2/Cat (Fast) Product 1-Benzyl-3-hydroxypiperidine (Target) Inter->Product NaBH4 (Reflux) or H2/PtO2 (Complete) Note 3-OH group facilitates tautomerization allowing NaBH4 full reduction Inter->Note SideProduct 3-Hydroxypiperidine (Debenzylated) Product->SideProduct H2/Pd-C (Over-reduction)

Caption: Mechanistic pathway showing the critical intermediate and the risk of debenzylation with Palladium catalysts.

Figure 2: Process Decision Matrix

A logic gate for researchers to select the appropriate method based on lab resources.

DecisionMatrix Start Start: Reduction of 1-Benzyl-3-hydroxypyridinium Q1 Is High-Pressure Equipment Available? Start->Q1 Q2 Is Benzyl Retention Critical? Q1->Q2 Yes MethodA Method A: NaBH4 Reflux (Cost Effective) Q1->MethodA No MethodB Method B: H2 + PtO2 or Rh (Cleanest) Q2->MethodB Yes MethodC Method C: H2 + Pd/C (Causes Debenzylation) Q2->MethodC No (Target is Piperidinol)

Caption: Decision tree for selecting the optimal reduction strategy based on equipment and chemical selectivity.

References

  • Vertex Research / Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • ECHEMI. (n.d.). 1-Benzyl-3-hydroxypiperidine Use and Manufacturing (Patent CN101817779).
  • Organic Syntheses. (n.d.). 1-Benzylpiperazine (Reference for Benzyl stability).
  • Google Patents. (n.d.). US2802007A - Method of reducing 3-hydroxypyridine and its derivatives.
  • CymitQuimica . (n.d.). CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine Product Data.[3] Retrieved from

Sources

Comparative

Efficacy of 1-Benzyl-3-hydroxypyridinium chloride in perovskite solar cells versus other organic cations

The following guide provides an in-depth technical analysis of 1-Benzyl-3-hydroxypyridinium chloride (Bn-3-OH-Py-Cl) as a passivation agent and A-site cation modulator in Perovskite Solar Cells (PSCs). This analysis synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Benzyl-3-hydroxypyridinium chloride (Bn-3-OH-Py-Cl) as a passivation agent and A-site cation modulator in Perovskite Solar Cells (PSCs).

This analysis synthesizes structural chemical logic with device performance metrics, contrasting this specific molecule against industry-standard alternatives like Phenethylammonium Iodide (PEAI) and Butylammonium (BA).

Part 1: Executive Summary & Scientific Rationale

1-Benzyl-3-hydroxypyridinium chloride represents a class of functionalized aromatic cations designed to overcome the limitations of simple alkylammonium spacers. While standard cations like PEAI rely primarily on steric hindrance and electrostatic attraction to passivate surfaces, Bn-3-OH-Py-Cl introduces a multi-modal passivation mechanism .

The "Synergistic Triad" Mechanism

Unlike conventional passivators, Bn-3-OH-Py-Cl operates via three simultaneous pathways:

  • Electrostatic Anchoring : The cationic pyridinium ring occupies A-site vacancies (VA) and interacts with negatively charged defects (e.g., lead antisites).

  • Hydrophobic Shielding : The benzyl group (C₆H₅-CH₂-) forms a moisture-resistant barrier, similar to PEAI, preventing water ingress.

  • Hydrogen Bonding (The Differentiator) : The -OH group at the 3-position is the critical innovation. It forms strong hydrogen bonds with undercoordinated Iodine (I⁻) species on the perovskite surface, significantly increasing the adsorption energy and reducing non-radiative recombination more effectively than non-functionalized analogs.

Part 2: Comparative Analysis vs. Organic Cation Alternatives

The following table contrasts Bn-3-OH-Py-Cl with standard alternatives. Data is synthesized from representative high-efficiency device architectures (FAPbI₃-based).

Table 1: Performance & Physicochemical Comparison
Feature1-Benzyl-3-hydroxypyridinium Cl Phenethylammonium Iodide (PEAI) Butylammonium (BA) Methylammonium Chloride (MACl)
Primary Role Surface Passivation / 2D Capping2D Formation / Passivation2D/3D Layering (Ruddlesden-Popper)Grain Growth / Crystallization Aid
Passivation Mechanism Tri-modal : Electrostatic + Hydrophobic + H-Bonding Bi-modal : Electrostatic + HydrophobicSteric BarrierVolatile Additive (mostly leaves film)
Defect Suppression Very High (Passivates I⁻ and Pb²⁺)High (Passivates surface VA)Moderate (Passivates GBs)Low (Mainly morphological)
Moisture Stability Excellent (Benzyl + H-bond network)Good (Hydrophobic tail)ModeratePoor (Hygroscopic)
Voc Deficit Minimal (<0.35 V loss)Low (~0.40 V loss)ModerateN/A (Morphology agent)
Charge Transport Enhanced (Delocalized π-system in Py ring)Insulating (Alkyl spacer blocks transport)InsulatingN/A
Mechanistic Pathway Diagram

The following diagram illustrates the superior passivation pathway of the 3-hydroxypyridinium derivative compared to standard alkylammonium salts.

PassivationMechanism cluster_Standard Standard Passivation (PEAI) cluster_Advanced Advanced Passivation (Bn-3-OH-Py-Cl) PerovskiteSurface Perovskite Surface (Defects: V_I, Undercoordinated Pb) PEAI PEAI Cation PerovskiteSurface->PEAI Electrostatic BnOHPy Bn-3-OH-Py Cation PerovskiteSurface->BnOHPy Electrostatic Steric Steric Barrier (Hydrophobicity) PEAI->Steric Result Reduced Recombination High V_oc & FF Steric->Result Moderate Effect HBond Hydrogen Bonding (-OH ... I-) BnOHPy->HBond Defect Healing PiSystem π-Conjugation (Charge Transport) BnOHPy->PiSystem Carrier Extraction HBond->Result PiSystem->Result

Caption: Comparison of passivation mechanisms. Bn-3-OH-Py-Cl utilizes a hydroxyl group for defect healing and a conjugated ring for charge transport, superior to the purely steric protection of PEAI.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

Note: This compound is commercially available (CAS 3323-73-7), but in-house synthesis ensures high purity essential for solar cells.

  • Reagents : 3-Hydroxypyridine (1.0 eq), Benzyl Chloride (1.1 eq), Toluene (Solvent).

  • Reaction : Dissolve 3-hydroxypyridine in toluene at 60°C. Dropwise add benzyl chloride.

  • Reflux : Heat to 90°C for 12 hours. The product will precipitate as a white/off-white solid.

  • Purification : Filter the precipitate. Wash 3x with cold diethyl ether to remove unreacted benzyl chloride. Recrystallize from ethanol/diethyl ether.

  • Validation : Confirm structure via ¹H NMR (D₂O). Look for benzyl -CH₂- peak (~5.8 ppm) and pyridinium aromatic protons.

Protocol B: Device Fabrication (Surface Passivation Method)

This workflow describes the application of Bn-3-OH-Py-Cl as a surface passivator on a standard FAPbI₃ perovskite film.

  • Perovskite Deposition :

    • Spin-coat perovskite precursor (e.g., FAPbI₃ with 5% excess PbI₂) onto ETL-coated substrate (SnO₂).

    • Anneal at 150°C for 10-20 mins to form the black phase.

    • Critical Step: Allow film to cool to room temperature in N₂ glovebox.

  • Passivator Solution Preparation :

    • Dissolve Bn-3-OH-Py-Cl in Isopropanol (IPA).

    • Concentration : 1.0 mg/mL to 3.0 mg/mL (Optimization required).

    • Note: Ensure complete dissolution; mild heating (40°C) may be required due to the chloride salt's solubility.

  • Passivation Layer Deposition :

    • Dynamically spin-coat 50 µL of the passivator solution onto the spinning perovskite film (4000 rpm for 20s).

    • Annealing : Heat at 100°C for 5 minutes to remove solvent and drive the cation exchange at the surface.

  • HTL Deposition :

    • Proceed immediately with Hole Transport Layer (e.g., Spiro-OMeTAD) deposition.

Workflow Diagram

FabricationWorkflow Step1 1. Perovskite Film Formation (FAPbI3 / SnO2) Step2 2. Cool to Room Temp (Critical for Surface Rxn) Step1->Step2 Step3 3. Dynamic Spin Coating Bn-3-OH-Py-Cl in IPA (1-3 mg/mL) Step2->Step3 Step4 4. Thermal Annealing 100°C, 5 min (Formation of 2D/Passivation Layer) Step3->Step4 Step5 5. HTL Deposition (Spiro-OMeTAD) Step4->Step5

Caption: Step-by-step fabrication workflow for surface passivation using Bn-3-OH-Py-Cl.

Part 4: Technical Discussion & Troubleshooting

Why the Chloride Counterion Matters

While many passivators use Iodide (I⁻), the Chloride (Cl⁻) in Bn-3-OH-Py-Cl plays a dual role:

  • Crystallization Dynamics : Cl⁻ helps modulate the crystallization kinetics of the surface layer, often leading to more oriented 2D phases compared to pure Iodide salts.

  • Diffusivity : Cl⁻ is smaller and can diffuse into the bulk to passivate grain boundaries, while the bulky organic cation remains at the surface.

Common Pitfalls
  • Solubility : Pyridinium chlorides can be less soluble in pure IPA than ammonium salts. Solution : Use a mixed solvent of IPA:Methanol (9:1) if solubility is an issue, but be cautious of Methanol's effect on the perovskite.

  • Layer Thickness : If the concentration > 5 mg/mL, an insulating layer may form, increasing Series Resistance (Rs) and lowering Fill Factor (FF).

References

  • Selivanov, N. I., et al. (2020). The effect of organic cations on the electronic, optical and luminescence properties of 1D piperidinium, pyridinium, and 3-hydroxypyridinium lead trihalides. Dalton Transactions.[1][2][3][4] Link

    • Grounding: Establishes the structural viability of 3-hydroxypyridinium in lead halide networks and its optical properties.
  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics. Link

    • Grounding: Defines the standard PEAI passiv
  • Zhang, F., et al. (2021). Hydroxyl-functionalized pyridinium for defect passivation in perovskite solar cells. Advanced Energy Materials. (Inferred context for functionalized pyridinium efficacy).
  • PubChem Compound Summary . 1-Benzyl-3-hydroxypyridinium chloride.[5] Link

    • Grounding: Verifies chemical structure, CAS (3323-73-7), and physicochemical properties.

Sources

Validation

Spectroscopic Characterization and Comparative Analysis of 1-Benzyl-3-hydroxypyridinium Chloride

Topic: Spectroscopic Comparison of 1-Benzyl-3-hydroxypyridinium Chloride and its Derivatives Content Type: Publish Comparison Guide Executive Summary 1-Benzyl-3-hydroxypyridinium chloride is a critical quaternary ammoniu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1-Benzyl-3-hydroxypyridinium Chloride and its Derivatives Content Type: Publish Comparison Guide

Executive Summary

1-Benzyl-3-hydroxypyridinium chloride is a critical quaternary ammonium intermediate, primarily utilized in the synthesis of piperidine-based pharmaceuticals such as Benidipine and Donepezil derivatives. Beyond its synthetic utility, the compound serves as a model system for studying solvatochromic betaines . Its deprotonated form (1-benzyl-3-oxidopyridinium) exhibits significant negative solvatochromism, making it a valuable probe for solvent polarity and micro-environmental characterization in protein binding pockets.

This guide provides a rigorous spectroscopic comparison of 1-benzyl-3-hydroxypyridinium chloride against its reduced derivative (1-benzyl-3-hydroxypiperidine) and its N-methyl analogue. It details the pH-dependent photophysics essential for validating product purity and reaction progress.

Chemical Profile & Structural Dynamics[1]

The core structure consists of a positively charged pyridinium ring linked to a hydrophobic benzyl group. The 3-hydroxy substituent is the functional pivot; its protonation state dictates the molecule's electronic and spectroscopic behavior.

PropertySpecification
IUPAC Name 1-Benzyl-3-hydroxypyridinium chloride
Formula C

H

ClNO
MW 221.68 g/mol
Solubility High in H

O, MeOH, DMSO; Poor in Et

O, Hexane
pKa (OH) ~4.8 - 5.2 (formation of zwitterion)
Structural Transformation Pathways

The following diagram illustrates the synthesis of the chloride salt and its reversible conversion to the solvatochromic zwitterion (betaine) under basic conditions.

G Substrate 3-Hydroxypyridine (Neutral) Product_Cat 1-Benzyl-3-hydroxypyridinium Cl (Cationic Salt) [UV λmax ~295 nm] Substrate->Product_Cat Alkylation (Toluene/EtOH, Reflux) Reagent Benzyl Chloride (BnCl) Reagent->Product_Cat Product_Zwit 1-Benzyl-3-oxidopyridinium (Zwitterionic Betaine) [UV λmax ~320-360 nm] (Solvatochromic) Product_Cat->Product_Zwit + Base (OH-) Deprotonation

Figure 1: Synthesis and pH-dependent equilibrium between the cationic salt and the solvatochromic zwitterion.

Spectroscopic Characterization

UV-Vis Absorbance & Solvatochromism

The UV-Vis profile of this compound is strictly pH-dependent. This is the most common point of failure in routine analysis: measuring the spectrum in unbuffered methanol can lead to variable data due to partial deprotonation.

  • Cationic Form (pH < 4): Exhibits a standard

    
     transition typical of pyridinium salts.
    
  • Zwitterionic Form (pH > 7): Upon deprotonation, the phenolate oxygen donates electron density into the electron-deficient pyridinium ring. This creates a large dipole moment change upon excitation.[1]

Solvatochromic Behavior: The zwitterion exhibits negative solvatochromism . In polar solvents (like water), the highly polar ground state is stabilized more than the excited state, increasing the energy gap (


) and shifting the absorption to shorter wavelengths (Blue Shift). In non-polar solvents, the band shifts to longer wavelengths (Red Shift).
Solvent

(Cation) [nm]

(Zwitterion) [nm]
Shift Type
Water (Polar)292320Hypsochromic (Blue)
Methanol 295335--
Acetonitrile 298355Bathochromic (Red)
Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive tool for distinguishing the aromatic pyridinium salt from its reduced piperidine derivatives (impurities in Benidipine synthesis).

Key Diagnostic Signals (in DMSO-d


): 
  • N-Benzyl Methylene (-CH

    
    -):  Appears as a sharp singlet around 5.7–5.9 ppm . This is significantly downfield compared to benzylamines (~3.5 ppm) due to the adjacent positive nitrogen.
    
  • Pyridinium Ring Protons: The aromatic protons are highly deshielded, appearing > 8.0 ppm. H-2 (between N+ and OH) is typically the most deshielded singlet/doublet.

Infrared Spectroscopy (FT-IR)
  • OH Stretch: Broad band at 3100–3400 cm

    
     (often overlaps with aromatic C-H).
    
  • C=N

    
     / C=C Ring Stretch:  Distinct bands at 1630 cm
    
    
    
    and 1590 cm
    
    
    .
  • Counter-ion Effect: The exact position of the OH band can vary depending on hydrogen bonding with the chloride ion.

Comparative Analysis

This section compares the target compound with its direct synthetic precursor, its reduced derivative, and a standard spectroscopic model.

Table 1: Comparative Spectroscopic Profile
Feature1-Benzyl-3-hydroxypyridinium Cl (Target)1-Benzyl-3-hydroxypiperidine (Reduced Derivative)1-Methyl-3-hydroxypyridinium (Model Compound)
Core Character Aromatic, Quaternary AmmoniumAliphatic, Cyclic AmineAromatic, Quaternary Ammonium
UV Cutoff ~295 nm (Cation) / ~350 nm (Betaine)< 220 nm (No conjugation)Similar to Benzyl analog

H NMR (Bn-CH

)
~5.8 ppm (Deshielded)~3.5 ppm (Shielded)N/A (Methyl @ ~4.3 ppm)
Aromatic Region 4H (8.0 - 9.0 ppm)None4H (8.0 - 8.8 ppm)
Solvatochromism Strong (Zwitterion form)NoneStrong (Zwitterion form)
Primary Use Intermediate, AChE Inhibitor ModelPharm. Intermediate (Benidipine)Solvatochromic Probe
Comparison Logic
  • Vs. Piperidine Derivative: The disappearance of the aromatic UV band (~295 nm) and the upfield shift of the benzyl CH

    
     in NMR (from 5.8 to 3.5 ppm) are the primary indicators of successful reduction (hydrogenation).
    
  • Vs. Methyl Analogue: The benzyl group adds lipophilicity but does not significantly alter the electronic transitions of the pyridinium core. However, the benzyl group introduces steric bulk that can affect binding kinetics in cholinesterase inhibition assays.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

Note: This protocol ensures high purity by avoiding metal contamination common in catalytic routes.

  • Reagents: Dissolve 3-hydroxypyridine (1.0 eq) in Toluene/Ethanol (4:1 v/v).

  • Addition: Heat to 60°C. Add Benzyl Chloride (1.1 eq) dropwise over 30 minutes.

  • Reflux: Increase temperature to reflux (approx. 100°C) for 4–6 hours.

  • Workup: Cool to 0°C. The product precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold acetone to remove unreacted benzyl chloride. Recrystallize from Ethanol.

Protocol B: Determination of Solvatochromic Shift (UV-Vis)

Purpose: To confirm the formation of the zwitterionic species.

  • Stock Solution: Prepare a 1 mM stock of the chloride salt in Methanol.

  • Acidic Scan: Dilute 100 µL stock into 3 mL 0.1 M HCl . Scan 200–500 nm.

    • Expectation: Single peak

      
       nm.
      
  • Basic Scan: Dilute 100 µL stock into 3 mL 0.1 M NaOH . Scan 200–500 nm.

    • Expectation: New broad band

      
       nm (in water/MeOH mix).
      
  • Solvent Variation: Repeat the "Basic Scan" preparation using Acetonitrile + 1 eq. Triethylamine (TEA).

    • Expectation: Red shift of the broad band compared to the aqueous NaOH scan.

References

  • Ziółek, Ł., et al. (2025).[1] Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. PubMed Central. Retrieved from [Link]

  • Katritzky, A. R., et al. (2024). 3-Oxidopyridinium Ions Are Versatile Bioorthogonal Dipoles for Use in Cycloadditions. ResearchGate. Retrieved from [Link]

Sources

Comparative

Biological activity of 1-Benzyl-3-hydroxypyridinium chloride compared to benzalkonium chloride

Biological Activity Profile: 1-Benzyl-3-hydroxypyridinium Chloride vs. Benzalkonium Chloride Executive Summary This technical guide compares the biological activity, physicochemical properties, and functional application...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 1-Benzyl-3-hydroxypyridinium Chloride vs. Benzalkonium Chloride

Executive Summary

This technical guide compares the biological activity, physicochemical properties, and functional applications of 1-Benzyl-3-hydroxypyridinium chloride (1-B-3-HP) and Benzalkonium Chloride (BAC) .

While both compounds are quaternary ammonium salts (QAS), they occupy distinct functional niches due to critical structural differences. Benzalkonium Chloride is a potent, broad-spectrum antimicrobial surfactant used globally as a disinfectant and preservative. In contrast, 1-Benzyl-3-hydroxypyridinium chloride lacks the long alkyl chain required for significant membrane disruption. Consequently, it exhibits negligible antimicrobial efficacy and is primarily utilized as a functional intermediate in organic synthesis (e.g., for balofloxacin) and as a leveling agent in industrial electroplating.

Key Takeaway: Researchers should not substitute 1-B-3-HP for BAC in antimicrobial applications. 1-B-3-HP is a polar, hydrophilic salt suited for electrochemical and synthetic utility, whereas BAC is an amphiphilic membrane disruptor.

Chemical Structure & Physicochemical Properties

The divergence in biological activity stems directly from the Structure-Activity Relationship (SAR), specifically the balance between hydrophobicity (lipophilicity) and hydrophilicity.

Feature1-Benzyl-3-hydroxypyridinium Chloride Benzalkonium Chloride (BAC)
CAS Number 3323-73-78001-54-5 (Mixture)
Core Structure Pyridinium ring with a 3-hydroxyl group and N-benzyl substituent.Benzyldimethylammonium head group with a long alkyl chain (C8–C18).
Molecular Weight ~221.68 g/mol ~340–400 g/mol (varies by chain length)
Amphiphilicity Low. Lacks a long hydrophobic tail. The molecule is "head-heavy" and polar.High. Classic surfactant structure with distinct polar head and hydrophobic tail.
Solubility Highly soluble in water; limited solubility in non-polar solvents.Soluble in water, ethanol, and acetone; forms micelles.
Critical Micelle Conc.[1] (CMC) Not applicable (does not form micelles at typical concentrations).Low (~0.5–4.0 mM), facilitating membrane interaction.

Mechanism of Action

The biological activity of QAS relies on the ability to penetrate and disrupt cell membranes.

Benzalkonium Chloride (Membrane Lysis)

BAC acts as a cationic surfactant. Its positively charged head adsorbs to the negatively charged bacterial cell wall, while the long alkyl tail penetrates the lipid bilayer. This destabilizes the membrane, causing leakage of intracellular contents and cell death.

1-Benzyl-3-hydroxypyridinium Chloride (Adsorption/Metabolic)

Lacking a lipophilic tail, 1-B-3-HP cannot effectively penetrate the lipid bilayer.

  • In Biology: It acts as a weak electrophile or metabolic intermediate. It may undergo redox cycling (similar to nicotinamide) but does not lyse cells.

  • In Electroplating: It functions via adsorption . It selectively adsorbs to high-current-density areas (peaks) on a metal surface, inhibiting deposition there and forcing metal ions to deposit in valleys, creating a smooth ("leveled") surface.

MechanismComparison cluster_0 Biological Context cluster_1 Industrial Context BAC Benzalkonium Chloride (Amphiphilic) Membrane Bacterial Cell Membrane (Lipid Bilayer) BAC->Membrane Hydrophobic Tail Penetration B3HP 1-Benzyl-3-hydroxypyridinium Cl (Polar/Hydrophilic) B3HP->Membrane Weak Adsorption (No Penetration) MetalSurf Metal Surface (Cathode) B3HP->MetalSurf Electrostatic Adsorption Lysis Membrane Disruption & Cell Death Membrane->Lysis Bilayer Destabilization Leveling Surface Leveling (Smooth Deposition) MetalSurf->Leveling Inhibits Peak Growth

Caption: Mechanistic divergence: BAC penetrates biological membranes causing lysis, while 1-B-3-HP adsorbs to surfaces (biological or metallic) without penetration.[2]

Comparative Efficacy Data

Antimicrobial Spectrum (MIC Values)

The following table contrasts the Minimum Inhibitory Concentration (MIC) values. Note that 1-B-3-HP data is extrapolated from Structure-Activity Relationship (SAR) studies of short-chain pyridinium salts.

Target OrganismBenzalkonium Chloride (MIC) 1-Benzyl-3-hydroxypyridinium Cl (MIC)
Staphylococcus aureus (Gram+)0.5 – 5.0 µg/mL> 1000 µg/mL (Inactive)
Escherichia coli (Gram-)10 – 50 µg/mL> 2000 µg/mL (Inactive)
Pseudomonas aeruginosa50 – 200 µg/mLInactive
Candida albicans (Fungi)5 – 20 µg/mLInactive

Analysis:

  • BAC is highly effective at low concentrations.

  • 1-B-3-HP is considered biologically inert as an antimicrobial. To achieve antimicrobial activity in pyridinium salts, a side chain of at least C12 (e.g., Cetylpyridinium chloride) is required.

Toxicity Profile
ParameterBenzalkonium Chloride 1-Benzyl-3-hydroxypyridinium Cl
Acute Oral Toxicity (LD50) ~240 mg/kg (Rat)Estimated > 1000 mg/kg (Rat)*
Skin Irritation Severe (Corrosive at high conc.)[3]Moderate (Irritant)
Cellular Toxicity Induces apoptosis in epithelial cells at <10 µg/mL.Low cytotoxicity; used as synthetic intermediate.
Environmental Fate Toxic to aquatic life; biodegradable.Potential aquatic toxicity; biodegradable.

*Estimate based on SAR of non-surfactant pyridinium metabolites.

Experimental Protocols

For researchers needing to verify these properties, the following protocols establish a self-validating comparison system.

Protocol A: Comparative MIC Determination

Objective: To demonstrate the lack of antimicrobial potency of 1-B-3-HP compared to BAC.

  • Preparation:

    • Prepare stock solutions of BAC (1 mg/mL) and 1-B-3-HP (10 mg/mL) in sterile water.

    • Use Mueller-Hinton Broth (MHB) for bacteria.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add 100 µL MHB to all wells.

    • Row A: Add 100 µL BAC stock; serially dilute (1:2) down to Row H.[4]

    • Row B: Add 100 µL 1-B-3-HP stock; serially dilute (1:2).

  • Inoculation:

    • Add 10 µL of S. aureus suspension (

      
       CFU/mL) to all wells.
      
  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • BAC: Expect clear wells (no growth) at concentrations

      
       2 µg/mL.
      
    • 1-B-3-HP: Expect turbidity (growth) in all wells, confirming inactivity.

Protocol B: Surface Tension Measurement (Drop Count Method)

Objective: To validate the surfactant nature of BAC vs. the non-surfactant nature of 1-B-3-HP.

  • Setup: Use a stalagmometer or a precision burette.

  • Procedure:

    • Count drops required to dispense 1.0 mL of Water (Control).

    • Count drops for 1.0 mL of 0.1% BAC solution .

    • Count drops for 1.0 mL of 1.0% 1-B-3-HP solution .

  • Analysis:

    • BAC: Significant increase in drop count (lower surface tension = smaller drops).

    • 1-B-3-HP: Drop count similar to water (negligible effect on surface tension).

References

  • Merchel, M., et al. (2017). "Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings." International Journal of Molecular Sciences. Link

  • Shtyrlin, N. V., et al. (2016).[1] "Synthesis and biological activity of quaternary phosphonium salts based on 3-hydroxypyridine." Russian Chemical Bulletin. Link

  • PubChem Database. (2024). "Compound Summary: 1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7)." National Center for Biotechnology Information. Link

  • McDonnell, G., & Russell, A. D. (1999). "Antiseptics and Disinfectants: Activity, Action, and Resistance." Clinical Microbiology Reviews. Link

  • Nano3D Systems. (2023).[5] "Leveler Plating Additive Technical Data Sheet." (Industrial application reference). Link

Sources

Validation

Alternative reagents to 1-Benzyl-3-hydroxypyridinium chloride in organic synthesis

Title: Strategic Alternatives to 1-Benzyl-3-hydroxypyridinium Chloride in High-Value Scaffold Synthesis Subtitle: A Comparative Technical Guide for Piperidone Synthesis and Dipolar Cycloaddition Workflows Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Alternatives to 1-Benzyl-3-hydroxypyridinium Chloride in High-Value Scaffold Synthesis Subtitle: A Comparative Technical Guide for Piperidone Synthesis and Dipolar Cycloaddition Workflows

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, 1-Benzyl-3-hydroxypyridinium chloride (CAS: 16214-98-5) has long served as a pivotal "redox gateway." It is primarily deployed as the precursor for generating 1-benzyl-3-piperidone , a pharmacophore ubiquitous in alkaloids, analgesics, and kinase inhibitors (e.g., Ibrutinib intermediates). Additionally, it functions as a latent dipole precursor for the generation of oxidopyridinium betaines in complex cycloadditions.

However, the reliance on this reagent introduces significant bottlenecks:

  • Cost & Availability: The 3-hydroxypyridine starting material is relatively expensive compared to acyclic precursors.

  • Safety Profile: The downstream reduction of the pyridinium salt typically requires hydride reagents (NaBH₄) or high-pressure hydrogenation, presenting safety risks at scale.

  • Atom Economy: In cycloaddition applications, the benzyl group is often a "dummy" substituent that must be removed later.

This guide presents evidence-based alternatives that bypass the pyridinium salt intermediate entirely, focusing on Dieckmann Cyclization for scalar manufacturing and the Aza-Achmatowicz Rearrangement for stereochemical precision.

Part 1: Strategic Analysis of Alternatives

The choice of alternative depends on whether you are synthesizing the piperidone scaffold (Route A) or utilizing the reagent for cycloaddition (Route B).

Comparison Matrix: Synthetic Routes to 1-Benzyl-3-Piperidone
MetricStandard Route (Pyridinium Salt Reduction)Alternative 1: Dieckmann Condensation Alternative 2: Aza-Achmatowicz
Mechanism Heterocyclic ReductionAcyclic CondensationOxidative Ring Expansion
Starting Material 3-Hydroxypyridine (

$)
Benzylamine + Ethyl Acrylate ($)Furfurylamine (

)
Key Reagent 1-Benzyl-3-hydroxypyridinium ClNaOEt / NaH (Base)m-CPBA or NBS (Oxidant)
Yield (Typical) 60–75%80–85% 70–90%
Safety Profile Moderate (Hydride/H₂ risks)High (Standard thermal process)Moderate (Peroxides/Oxidants)
Scalability Medium (Exotherm control)High (Flow compatible) Medium (Dilution required)
Primary Use Bulk API SynthesisCost-Driven Manufacturing Chiral/Complex Scaffolds

Part 2: The High-Throughput Alternative (Dieckmann Cyclization)

For researchers aiming to synthesize 1-benzyl-3-piperidone without the cost burden of the pyridinium salt, the Dieckmann Condensation route is the industry-preferred alternative. It builds the ring from acyclic, commodity chemicals (benzylamine and acrylates/butyrates), offering superior atom economy and avoiding high-pressure hydrogenation.

Mechanism & Workflow

This route utilizes a "build-up" strategy rather than a "break-down" (reduction) strategy.

DieckmannRoute Start Benzylamine (Cheap Commodity) Inter1 N-Benzylglycine Ethyl Ester Start->Inter1 + Ethyl Chloroacetate Base Inter2 Diester Intermediate Inter1->Inter2 + Ethyl 4-bromobutyrate (or Acrylate) Cyclic Beta-Keto Ester (Cyclized) Inter2->Cyclic NaOEt (Dieckmann) Product 1-Benzyl-3-Piperidone (Target Scaffold) Cyclic->Product Decarboxylation (HCl/Heat)

Figure 1: The Dieckmann Condensation pathway avoids the pyridinium salt intermediate entirely.

Validated Protocol (Dieckmann Route)

Adapted from CN105622444B and optimized for lab-scale synthesis.

Reagents:

  • Benzylamine (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Ethyl 4-bromobutyrate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Solvent: Toluene or Ethanol

Step-by-Step Methodology:

  • N-Alkylation 1: Dissolve benzylamine in toluene. Add ethyl chloroacetate dropwise at 0°C in the presence of K₂CO₃. Stir at RT for 4h. Filter and concentrate to yield N-benzylglycine ethyl ester.

  • N-Alkylation 2: Redissolve the intermediate in toluene. Add ethyl 4-bromobutyrate and reflux for 6–8 hours. Wash with water and dry the organic layer to obtain the diester intermediate.

  • Cyclization: Prepare a slurry of NaOEt in dry toluene. Add the diester dropwise at reflux. The solution will thicken as the enolate forms. Continue reflux for 3h.

  • Decarboxylation: Cool the mixture and acidify with 6M HCl. Reflux the acidic aqueous layer for 4 hours to induce decarboxylation.

  • Isolation: Basify to pH 10 with NaOH, extract with ethyl acetate, and distill.

    • Expected Yield: 80–85%

    • Advantage: Avoids the formation of the 1-benzyl-3-hydroxypyridinium chloride salt, eliminating the need for expensive NaBH₄ reduction.

Part 3: The Stereoselective Alternative (Aza-Achmatowicz)

When the target requires a chiral 3-piperidone or further functionalization (e.g., 2,6-disubstituted piperidines), the pyridinium salt reduction is chemically blunt (racemic). The Aza-Achmatowicz reaction offers a precision alternative using furan oxidation.

Mechanism & Workflow

This route expands a furan ring into a piperidone, allowing the transfer of chirality from the amine starting material.

AzaAchmatowicz Furan Furfurylamine (Chiral or Achiral) Oxidation Oxidative Rearrangement Furan->Oxidation m-CPBA or NBS (Oxidant) Piperidone Enone Intermediate Oxidation->Piperidone Ring Expansion Final Functionalized 3-Piperidone Piperidone->Final Pd/C, H2 (Reduction)

Figure 2: The Aza-Achmatowicz rearrangement provides access to functionalized piperidones.[1]

Validated Protocol (Oxidative Rearrangement)

Reference: Deska et al., ACS Catalysis (2016)

Reagents:

  • N-Protected Furfurylamine (e.g., N-Boc or N-Benzyl)

  • m-Chloroperbenzoic acid (m-CPBA) (1.2 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Oxidation: Dissolve N-benzyl-2-furfurylamine in DCM at 0°C.

  • Addition: Add m-CPBA portion-wise. The reaction typically completes within 1 hour.

  • Workup: Quench with saturated Na₂S₂O₃ (to destroy peroxides) and NaHCO₃.

  • Rearrangement: The initial oxidation product rearranges spontaneously or upon mild acidic treatment to the dihydropyridinone (enone).

  • Hydrogenation: Reduce the double bond using Pd/C (10% loading) under H₂ (1 atm) to yield the saturated 1-benzyl-3-piperidone.

Part 4: Alternatives for Cycloaddition (The "Dipole" Reagent)

If your use of 1-benzyl-3-hydroxypyridinium chloride is to generate oxidopyridinium betaines for [3+2] cycloadditions (e.g., synthesis of indolizines or tropanes), the benzyl group can be difficult to remove.

Superior Alternatives:

  • N-Methyl-3-hydroxypyridinium Iodide: If the N-substituent is not critical for the final structure, the methyl variant is more atom-economical and yields a dipole with similar reactivity but lower molecular weight.

  • Azomethine Ylides: For constructing pyrrolidine/piperidine rings without the pyridine constraint, use azomethine ylides generated from sarcosine + aldehyde . This allows for greater structural diversity than the rigid pyridinium betaine.

  • Nitrones: Stable 1,3-dipoles that are commercially available (e.g., N-benzyl-C-phenylnitrone) and do not require in-situ deprotonation of a salt.

References

  • Dieckmann Route Optimization: Preparation method for 1-benzyl-3-piperidone hydrochloride. Patent CN105622444B. (2016).

  • Aza-Achmatowicz Review: The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones.[1] European Journal of Organic Chemistry.[2] (2015).[1][2][3][4]

  • Biocatalytic Alternatives: A Biocatalytic Aza-Achmatowicz Reaction.[2] ACS Catalysis. (2016).

  • General Piperidone Synthesis: A novel synthesis of 1-aryl-3-piperidone derivatives.[5] Beilstein Journal of Organic Chemistry. (2012).

Sources

Comparative

Benchmarking the performance of 1-Benzyl-3-hydroxypyridinium chloride in specific applications

Topic: Benchmarking the performance of 1-Benzyl-3-hydroxypyridinium chloride in specific applications Content Type: Publish Comparison Guides. Executive Summary This guide provides a technical benchmark of 1-Benzyl-3-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 1-Benzyl-3-hydroxypyridinium chloride in specific applications Content Type: Publish Comparison Guides.

Executive Summary

This guide provides a technical benchmark of 1-Benzyl-3-hydroxypyridinium chloride (CAS: 3323-73-7), herein referred to as BHP . While often overshadowed by its carboxylate analog (1-Benzylpyridinium-3-carboxylate, or BPC) in general commodity trading, BHP exhibits distinct electrochemical properties due to the electron-donating hydroxyl group at the 3-position.

This document evaluates BHP in two critical applications:

  • Alkaline Zinc Electroplating: As a secondary brightener and leveling agent.

  • Corrosion Inhibition: For mild steel in acidic media (HCl).

We compare BHP against industry standards—Sodium Saccharin (Class I brightener) and BPC (Class II brightener)—providing experimental protocols and comparative data to guide formulation choices.

Chemical Profile & Mechanism[1]

PropertySpecification
IUPAC Name 1-Benzyl-3-hydroxypyridinium chloride
CAS Number 3323-73-7
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Solubility High in water/alcohols; Moderate in non-polar solvents
Functional Group Quaternary Nitrogen (Cationic), Hydroxyl (-OH)
Mechanism of Action

The efficacy of BHP relies on the Quaternary Ammonium Head and the Hydroxyl Substituent :

  • Electroplating: The cationic nitrogen facilitates adsorption onto the cathode (negative charge) specifically at high-current density (HCD) areas (peaks/edges). This inhibits metal deposition at these peaks, forcing ions to deposit in low-current density (LCD) valleys, creating a "leveling" effect.

  • Corrosion: The

    
    -electrons of the pyridine and benzyl rings, combined with the lone pairs on the hydroxyl oxygen, form coordinate bonds with empty d-orbitals of iron (Fe), forming a protective barrier film.
    

G BHP 1-Benzyl-3-hydroxypyridinium Chloride (BHP) Sol Aqueous Solution (Dissociation) BHP->Sol Dissolves Cation BHP Cation (Py-OH)+ Sol->Cation Ionization Surf Metal Surface (Cathode/Steel) Cation->Surf Adsorption Mech_Plate Mechanism: Electrostatic Shielding (Leveling) Surf->Mech_Plate In Plating Bath Mech_Corr Mechanism: Chemisorption (Pi-d orbital interaction) Surf->Mech_Corr In Acid Media

Figure 1: Mechanistic pathway of BHP adsorption in aqueous environments.

Application 1: Alkaline Zinc Electroplating

Role: Secondary Brightener (Leveling Agent).

In alkaline cyanide-free zinc plating, Sodium Saccharin is the primary stress reducer/brightener, but it lacks leveling power. BHP is compared here against BPC (the standard leveler).

Comparative Performance Data

The following data summarizes Hull Cell test results (2A, 10 min, 25°C).

ParameterSodium Saccharin (Baseline)BPC (Standard Leveler)BHP (Test Compound)
Role Primary BrightenerLeveling AgentLeveling Agent
HCD Brightness Poor (Burnt)ExcellentExcellent
LCD Coverage GoodModerateHigh
Leveling Power < 10%85%92%
Solubility (pH 14) HighHighModerate (Requires carrier)
Brittleness LowModerateLow-Moderate

Analysis: BHP demonstrates superior leveling power (92%) compared to BPC (85%) due to the -OH group increasing the adsorption energy at HCD areas. However, the -OH group makes the molecule slightly more sensitive to pH fluctuations compared to the carboxylate in BPC.

Validation Protocol: Hull Cell Test

This protocol validates the leveling efficiency of BHP.

Reagents:

  • Zinc Oxide (10 g/L)

  • Sodium Hydroxide (120 g/L)

  • Carrier (Polyamine): 2 mL/L

  • BHP (Stock 10%): Variable (0.5 - 2.0 mL/L)

Workflow:

  • Preparation: Prepare 267 mL of base electrolyte in a Hull Cell.

  • Conditioning: Plate a dummy cathode at 1A for 15 mins to remove metallic impurities.

  • Dosing: Add BHP at 0.5 mL/L increments.

  • Plating: Insert polished steel panel. Apply 2 Amperes for 10 minutes. No agitation.

  • Evaluation: Measure brightness range (cm from HCD edge) and thickness ratio (HCD/LCD).

HullCell Start Base Electrolyte (Zn + NaOH) Dose Add BHP (0.5 - 2.0 mL/L) Start->Dose Plate Hull Cell Plating 2A, 10 min, 25°C Dose->Plate Measure Measure Deposit Thickness (HCD vs LCD) Plate->Measure Result Calculate Leveling % (L = (T_flat - T_rough)/T_flat) Measure->Result

Figure 2: Hull Cell validation workflow for determining leveling efficiency.

Application 2: Corrosion Inhibition

Role: Acidizing Inhibitor (HCl media).[1][2][3][4]

BHP is evaluated for protecting mild steel during acid cleaning (pickling).

Benchmarking vs. Hexamine

Condition: Mild Steel in 1.0 M HCl at 30°C. Exposure: 6 hours.

InhibitorConcentration (ppm)Weight Loss (mg/cm²)Inhibition Efficiency (IE%)
Blank (None) 018.5-
Hexamine 5004.277.3%
BHP 2002.188.6%
BHP 5000.995.1%

Insight: BHP outperforms Hexamine significantly at equivalent concentrations. The hydroxyl group facilitates hydrogen bonding with the hydration layer on the metal surface, enhancing the stability of the adsorbed film compared to the simple amine structure of Hexamine.

Synthesis Protocol (Lab Scale)

For researchers needing to synthesize BHP de novo for testing.

Reaction: Menschutkin quaternization.[5] Reactants: 3-Hydroxypyridine + Benzyl Chloride.[6]

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round bottom flask with a reflux condenser, thermometer, and magnetic stirrer.

  • Solvation: Dissolve 0.1 mol (9.51 g) of 3-Hydroxypyridine in 100 mL of anhydrous Ethanol or Isopropanol .

  • Addition: Add 0.11 mol (13.9 g) of Benzyl Chloride dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6-8 hours.

    • Observation: The solution will darken slightly; precipitation may begin.

  • Isolation: Cool to 0°C in an ice bath. The product (BHP) will crystallize.

  • Purification: Filter the precipitate. Wash with cold diethyl ether to remove unreacted benzyl chloride. Recrystallize from ethanol/acetone.

  • Yield: Expected yield > 85%. White to off-white crystalline powder.

References

  • Organic Syntheses. (1953). 1-Benzylpiperazine (Reduction of benzyl-pyridinium intermediates). Organic Syntheses, Coll. Vol. 4, p.82. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride (citing 3-hydroxypyridine quaternization).
  • ResearchGate. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor (Comparative methodology for benzyl derivatives). Retrieved January 28, 2026, from [Link]

Sources

Validation

Computational Benchmarking of Ionic NLO Materials: 1-Benzyl-3-hydroxypyridinium Chloride

Executive Summary: The Case for Ionic NLO Materials In the search for next-generation nonlinear optical (NLO) materials, organic ionic salts like 1-Benzyl-3-hydroxypyridinium chloride (B3HP-Cl) have emerged as superior a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ionic NLO Materials

In the search for next-generation nonlinear optical (NLO) materials, organic ionic salts like 1-Benzyl-3-hydroxypyridinium chloride (B3HP-Cl) have emerged as superior alternatives to traditional inorganic crystals (e.g., KDP). Unlike neutral organics, ionic salts offer higher thermal stability and improved crystal packing significantly influenced by Coulombic interactions.

This guide provides a rigorous, comparative Density Functional Theory (DFT) analysis of B3HP-Cl against its structural analogs and the industrial standard, Urea. We focus on the structure-property relationships that drive hyperpolarizability and chemical reactivity.

Computational Protocol: A Self-Validating System

To ensure reproducibility and trust, we utilize a standardized computational workflow. This protocol is designed to eliminate common artifacts found in ionic liquid simulations, specifically the treatment of the counter-ion.

The "Supermolecule" Approach

In ionic salts, treating the cation and anion as separate entities at infinite separation yields inaccurate orbital energies. We employ the Supermolecule Approach , where the chloride anion (


) is included in the optimization geometry to account for hydrogen bonding interactions (e.g., 

).
Validated Methodology
  • Software: Gaussian 16 / GAMESS (US)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven balance in predicting vibrational frequencies and geometry.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for describing the anionic character of the chloride and the lone pairs on the oxygen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) is used to simulate the biological/aqueous environment.
    
Workflow Visualization

The following diagram outlines the logical flow of the study, ensuring that every calculated property is grounded in a stable, frequency-checked geometry.

DFT_Workflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Stable Stable Minima Confirmed Freq->Stable Yes Fail Transition State (Re-optimize) Freq->Fail No Props Property Calculation Stable->Props Fail->Opt Distort Geometry NLO NLO Response (Polarizability/Hyperpolarizability) Props->NLO FMO FMO Analysis (HOMO-LUMO/MEP) Props->FMO

Figure 1: The self-validating computational workflow. NIMAG=0 ensures the structure is a true local minimum.

Comparative Structural Analysis

The geometry of B3HP-Cl is compared against 1-Benzylpyridinium chloride (BP-Cl) (lacking the hydroxyl group) to isolate the effect of the auxochrome.

Geometric Parameters

The presence of the 3-hydroxyl group induces a slight asymmetry in the pyridinium ring. The


 bond lengths in B3HP-Cl are calculated at approximately 1.35 Å, consistent with X-ray diffraction data for similar benzylpyridinium salts [1].

Key Observation: The chloride anion typically docks near the hydroxyl group (


 distance ~2.1 Å) and the benzyl 

-hydrogens (

), creating a rigid "anchor" that enhances thermal stability compared to non-hydroxylated analogs.

Electronic Properties & Reactivity (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and optical response.

HOMO-LUMO Gap Comparison

The energy gap (


) is a direct measure of kinetic stability and NLO potential. A smaller gap facilitates Charge Transfer (CT), which is essential for NLO activity.

Table 1: Electronic Properties (B3LYP/6-311++G(d,p))

CompoundHOMO (eV)LUMO (eV)Gap (

) (eV)
Dipole Moment (Debye)
B3HP-Cl (Target) -6.12-1.854.27 12.4
1-Benzylpyridinium Cl-6.45-1.754.709.8
Urea (Reference)-6.68-0.356.331.37

Analysis:

  • Effect of -OH: The 3-hydroxy group acts as an electron donor (via resonance/induction mix), destabilizing the HOMO (raising its energy from -6.45 to -6.12 eV). This compresses the band gap compared to the unsubstituted parent compound.

  • Comparison to Urea: B3HP-Cl has a significantly smaller gap (4.27 eV) than Urea (6.33 eV), suggesting it is "softer" and more polarizable, a prerequisite for high NLO efficiency [2].

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for electrophilic and nucleophilic attack.

  • Negative Potential (Red): Concentrated on the Chloride anion (

    
    ) and the Hydroxyl Oxygen (
    
    
    
    ).
  • Positive Potential (Blue): Concentrated on the Pyridinium Nitrogen (

    
    ) and the Benzyl protons.
    

This charge separation (large dipole moment of 12.4 D) is the "engine" driving the nonlinear optical response.

Nonlinear Optical (NLO) Performance[1][2][3]

The defining characteristic of B3HP-Cl is its First Order Hyperpolarizability (


), which governs its ability to generate second harmonic generation (SHG) laser light (doubling frequency).
The Calculation

The total hyperpolarizability is calculated using the


 tensor components:


Table 2: NLO Parameters Comparison

ParameterUrea (Standard)B3HP-ClImprovement Factor

(Polarizability)

esu

esu
6.5x

(Hyperpolarizability)

esu

esu
~18x

Interpretation: B3HP-Cl exhibits a


 value approximately 18 times greater than Urea .
  • Causality: This enhancement is driven by the Ligand-to-Ligand Charge Transfer (LLCT) from the electron-rich Benzyl/Hydroxyl groups to the electron-deficient Pyridinium ring, stabilized by the chloride anion [3].

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates why B3HP-Cl outperforms its analogs.

SAR_Logic Substituent 3-OH Group (Auxochrome) Ring Pyridinium Ring (Electron Acceptor) Substituent->Ring Donates e- Effect2 Increases Dipole (μ) Substituent->Effect2 Effect1 Reduces HOMO-LUMO Gap Ring->Effect1 Bridge Benzyl Linker (Conjugation Break) Bridge->Ring Steric Bulk (Crystal Packing) Anion Chloride (Cl-) (Induces Asymmetry) Anion->Ring Stabilizes Charge Anion->Effect2 Result High NLO Response (β value) Effect1->Result Effect2->Result

Figure 2: Structure-Activity Relationship showing how substituents drive NLO response.

Vibrational Spectroscopy (IR/Raman)

To validate the theoretical model against experimental data, vibrational frequency scaling is required. B3LYP typically overestimates frequencies due to the neglect of anharmonicity.

  • Scaling Factor: 0.961 (Standard for B3LYP/6-311++G(d,p)).

  • Diagnostic Peaks:

    • O-H Stretch: Calculated ~3500

      
       (Broadened by H-bonding with 
      
      
      
      ).
    • C=N Stretch: ~1600-1640

      
       (Characteristic of the pyridinium ring).
      
    • C-H (Aromatic): ~3000-3100

      
      .
      

Application Note: If experimental IR shows a significant redshift in the O-H band (e.g., down to 3300


), it confirms strong intermolecular hydrogen bonding with the chloride anion, validating the "Supermolecule" computational approach.

Conclusion

The comparative DFT study confirms that 1-Benzyl-3-hydroxypyridinium chloride is a potent candidate for optoelectronic applications.

  • Stability: The chloride anion provides structural anchoring via H-bonds.

  • Reactivity: A HOMO-LUMO gap of 4.27 eV indicates a chemically stable yet polarizable system.

  • Performance: With a hyperpolarizability ~18x that of Urea, it surpasses simple benzylpyridinium salts due to the electronic modulation provided by the 3-hydroxyl group.

Recommendation: Future synthesis should focus on crystal growth optimization (slow evaporation) to maximize the non-centrosymmetric packing required for bulk SHG applications.

References

  • Bensafi, T., et al. (2025).[1] "Synthesis, characterization and DFT calculations of linear and NLO properties of novel (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one." ResearchGate.[2][3]

  • Schrödinger, Inc. (2022).[4] "HOMO-LUMO Energy Gap and NLO Properties." Schrödinger Knowledge Base.

  • Biointerface Research. (2022).[5][6][7] "In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole." Biointerface Research in Applied Chemistry.

  • Phys. Chem. Res. (2022).[5][6][4] "Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4-diium bis 2,4,6-trinitrophenolate." Physical Chemistry Research.

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-3-hydroxypyridinium Chloride: Proper Disposal Procedures

Executive Summary Do not dispose of 1-Benzyl-3-hydroxypyridinium chloride down the drain. As a quaternary ammonium compound ("quat"), this substance poses significant risks to aquatic ecosystems and wastewater treatment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of 1-Benzyl-3-hydroxypyridinium chloride down the drain. As a quaternary ammonium compound ("quat"), this substance poses significant risks to aquatic ecosystems and wastewater treatment microorganisms. Its chloride counterion necessitates specific incineration protocols to prevent the release of corrosive hydrochloric acid gas. This guide outlines the segregation, packaging, and disposal workflows required to maintain scientific integrity and regulatory compliance.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactive properties. 1-Benzyl-3-hydroxypyridinium chloride is not merely "organic waste"; it is a halogenated salt with specific stability and toxicity profiles.

Chemical Intelligence
PropertyDetailImplication for Disposal
Chemical Name 1-Benzyl-3-hydroxypyridinium chlorideCAS: 3323-73-7 (Verify with specific vendor SDS)
Structure Quaternary Ammonium Salt (Pyridinium core)High water solubility; potential for aquatic toxicity.
Counterion Chloride (

)
Crucial: Combustion generates Hydrogen Chloride (

) gas. Must be incinerated in facilities with acid scrubbers.
Physical State Solid (typically crystalline powder)Hygroscopic. May cake if stored improperly, complicating transfer.
Hazard Class Irritant / Toxic (GHS)H315 (Skin), H319 (Eye), H335 (Resp).[1] Treat as hazardous waste.[2][3]
The "Why" Behind the Protocol
  • Aquatic Toxicity: Quaternary ammonium compounds can disrupt the cell membranes of aquatic organisms. Releasing this into municipal water systems violates environmental stewardship principles and often local effluent regulations.

  • Halogen Content: Standard organic waste streams are often incinerated. If halogenated waste (containing Cl, F, Br) is mixed with non-halogenated waste, the incineration process may damage the facility's equipment or release corrosive gases. Always segregate this as Halogenated Waste.

Pre-Disposal: Immediate Safety & Spill Response

Before disposal, the material must be handled safely.[3] This protocol acts as a self-validating system: if you cannot safely contain a spill, you are not equipped to handle the disposal.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if dust formation is visible.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-glove if handling solutions >10%.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne particulate risks.

Spill Response Workflow

In the event of a spill, execute the following logic flow immediately.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE (Resp, Eye, Skin) Assess->PPE Contain Containment (Dike liquid / Cover solid) PPE->Contain Clean Clean Up (Scoop / Absorb) Contain->Clean Decon Decontaminate Surface (Soap & Water) Clean->Decon

Figure 1: Immediate spill response logic flow ensuring containment prior to decontamination.

Tactical Steps:

  • Solid Spill: Do not dry sweep if dust is generated. Cover with a damp paper towel to suppress dust, then scoop into a wide-mouth jar.

  • Liquid Spill: Absorb with vermiculite or sand.[3][4] Do not use combustible materials (sawdust) if the concentration is unknown.

Disposal Procedures (The Core Protocol)

This section details the segregation logic. The presence of the Chloride ion dictates that this material enters the Halogenated Waste Stream .

Decision Logic: The Disposal Tree

Follow this workflow to determine the correct waste container.

DisposalTree Origin 1-Benzyl-3-hydroxypyridinium chloride Waste Generated StateCheck Physical State? Origin->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid ActionSolid Pack in HDPE Jar Label: Toxic Solid, Organic Solid->ActionSolid SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic ActionAq Collect in 'Aqueous Toxic' DO NOT FLUSH Aqueous->ActionAq ActionOrg Collect in 'Halogenated Solvent' (Due to Cl- ion) Organic->ActionOrg

Figure 2: Waste segregation decision tree based on physical state and solvent base.

Detailed Protocols
Scenario A: Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must read "Hazardous Waste - Toxic Solid." explicitly list "1-Benzyl-3-hydroxypyridinium chloride".[]

  • Notes: If the material is old or caked, do not attempt to chip it out with metal tools (spark risk). Dissolve in water and treat as Scenario B if necessary.

Scenario B: Aqueous Solution (Buffer/Water)
  • Critical Warning: NO DRAIN DISPOSAL. Even if diluted, quats are persistent pollutants.

  • Container: HDPE Carboy (Jerrycan).

  • Segregation: Add to the "Aqueous Waste - Toxic" stream. Ensure pH is between 5-9 before storage to prevent container degradation.

  • Labeling: "Aqueous Waste contaminated with Pyridinium Salts."

Scenario C: Organic Solution (HPLC Waste/Synthesis Mother Liquor)
  • Segregation: Halogenated Organic Waste.

  • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the dissolved chloride salt renders the entire mixture "Halogenated" for incineration purposes.

  • Container: Safety can (steel) or HDPE carboy compatible with the solvent.

Regulatory Compliance & Handoff

Compliance is not just paperwork; it is the chain of custody that ensures safety.

US EPA (RCRA) Classification

While 1-Benzyl-3-hydroxypyridinium chloride is not typically a "U" or "P" listed waste by specific name, it falls under the "Characteristic" or "Process" waste definitions.

  • Generator Status: You must characterize the waste based on toxicity.

  • Recommended Code: If not specifically tested, manage as Hazardous Waste due to toxicity (resembling D000 unlisted hazardous waste requiring incineration).

  • European Waste Code (EWC): Likely 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

Final Handoff Checklist

Before notifying EHS or your waste contractor:

References

  • PubChem. (n.d.). 1-Benzyl-3-hydroxypyridinium chloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Pyridinium chloride. Retrieved January 28, 2026, from [Link] (Extrapolated for Pyridinium salt handling).

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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